3-(3-Chlorophenyl)phenol
Description
BenchChem offers high-quality 3-(3-Chlorophenyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chlorophenyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(3-chlorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQIKHFDYHKAHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460158 | |
| Record name | 3-(3-chlorophenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365426-91-1 | |
| Record name | 3-(3-chlorophenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis pathways for 3-(3-Chlorophenyl)phenol
An In-Depth Technical Guide to the Synthesis of 3-(3-Chlorophenyl)phenol
Abstract
3-(3-Chlorophenyl)phenol is a biaryl compound of significant interest as a structural motif in medicinal chemistry and materials science. Its synthesis requires the formation of a carbon-carbon bond between two substituted benzene rings, a task for which modern organometallic cross-coupling reactions are exceptionally well-suited. This guide provides an in-depth exploration of the primary synthetic pathways to 3-(3-Chlorophenyl)phenol, with a focus on the underlying mechanistic principles, practical experimental protocols, and the rationale behind procedural choices. We will delve into the core methodologies of Suzuki-Miyaura coupling, Negishi coupling, and the Ullmann reaction, offering researchers and drug development professionals a comprehensive resource for the strategic synthesis of this and related biaryl compounds.
Introduction: The Significance of the Biaryl Moiety
The 1,1'-biaryl structure is a privileged scaffold in numerous fields. In pharmaceuticals, the defined spatial relationship between the two aryl rings allows for precise interactions with biological targets. For 3-(3-Chlorophenyl)phenol, the combination of a chloro-substituted phenyl ring and a hydroxyphenyl ring presents a versatile platform for further functionalization. The phenolic hydroxyl group can act as a hydrogen bond donor or acceptor, or serve as a handle for ether or ester linkages, while the chloro-substituent can modulate electronic properties and metabolic stability.
The primary challenge in synthesizing unsymmetrical biaryls like 3-(3-Chlorophenyl)phenol is the selective and efficient formation of the pivotal C-C bond. Traditional methods were often plagued by harsh conditions and low yields.[1] The advent of transition metal-catalyzed cross-coupling reactions, a discovery recognized with the 2010 Nobel Prize in Chemistry, has revolutionized this field, offering mild, high-yielding, and functional-group-tolerant pathways.[2]
This guide will focus on the most robust and widely adopted of these methods.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for biaryl synthesis due to the stability, low toxicity, and commercial availability of its organoboron reagents.[1][3] The reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[2]
Mechanistic Rationale
The catalytic cycle of the Suzuki coupling is a well-understood sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2] The choice of base is critical; it activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[3]
Strategic Approaches for 3-(3-Chlorophenyl)phenol
There are two primary disconnection strategies for this target molecule using Suzuki coupling:
-
Strategy A: Coupling of (3-hydroxyphenyl)boronic acid with 1-bromo-3-chlorobenzene.
-
Strategy B: Coupling of (3-chlorophenyl)boronic acid with 3-bromophenol.
Strategy B is often preferred. The phenolic hydroxyl group is acidic and can interfere with some catalytic systems. While this can be managed with the appropriate choice of base, using 3-bromophenol as the halide partner can sometimes lead to side reactions. Protecting the hydroxyl group (e.g., as a methoxy or silyl ether) is an option but adds steps to the synthesis. Coupling the more robust 1-bromo-3-chlorobenzene with (3-hydroxyphenyl)boronic acid (Strategy A) is a direct and efficient approach.
Experimental Protocol: Suzuki Coupling (Strategy A)
This protocol outlines a general procedure for the synthesis via the coupling of (3-hydroxyphenyl)boronic acid and 1-bromo-3-chlorobenzene.[4]
Materials:
-
(3-Hydroxyphenyl)boronic acid
-
1-Bromo-3-chlorobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)
-
Toluene and Water (or Dioxane/Water)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (3-hydroxyphenyl)boronic acid (1.0 eq), 1-bromo-3-chlorobenzene (1.1 eq), and potassium carbonate (2.0-3.0 eq).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (1-3 mol%) and the phosphine ligand (e.g., PPh₃, 2-6 mol%) if not using a pre-formed catalyst complex.
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/water (4:1 v/v), to the main reaction flask. The mixture should be sparged with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Add the palladium catalyst/ligand mixture to the reaction flask under the inert atmosphere.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 20% ethyl acetate in hexanes) to afford pure 3-(3-chlorophenyl)phenol.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Palladium- or Nickel-Catalyzed Negishi Coupling
The Negishi coupling is a powerful alternative that utilizes organozinc reagents.[5] These reagents are generally more reactive than their organoboron counterparts, which can be advantageous, especially when coupling with less reactive organic chlorides.[6][7] The reaction mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.
Causality in Reagent Choice
The primary advantage of Negishi coupling is the heightened nucleophilicity of the organozinc reagent. This allows reactions to proceed under milder conditions and can be particularly effective for coupling with sterically hindered substrates or unreactive aryl chlorides.[8][9] The trade-off is the moisture and air sensitivity of organozinc compounds, which must be prepared and handled under strictly anhydrous and inert conditions.
Experimental Protocol: Negishi Coupling
This protocol describes the in-situ generation of an organozinc reagent from 3-bromoanisole (a protected form of 3-bromophenol) and its subsequent coupling.
Materials:
-
3-Bromoanisole
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Zinc Chloride (ZnCl₂)
-
1-Bromo-3-chlorobenzene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Boron tribromide (BBr₃) for deprotection
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Organozinc Preparation:
-
To an oven-dried, argon-flushed flask, add anhydrous THF and cool to -78 °C (dry ice/acetone bath).
-
Add 3-bromoanisole (1.0 eq).
-
Slowly add n-BuLi (1.05 eq) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.
-
In a separate dried flask, dissolve anhydrous ZnCl₂ (1.1 eq) in anhydrous THF. Transfer this solution via cannula to the aryllithium solution at -78 °C.
-
Allow the mixture to warm slowly to room temperature and stir for 1 hour. This forms the (3-methoxyphenyl)zinc chloride reagent.
-
-
Negishi Coupling:
-
To the freshly prepared organozinc solution, add 1-bromo-3-chlorobenzene (1.0 eq) followed by the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%).
-
Heat the mixture to reflux (approx. 65 °C) and stir under argon until the reaction is complete as monitored by TLC or GC-MS (typically 6-16 hours).
-
-
Workup: Cool the reaction and quench by slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude 3-chloro-3'-methoxybiphenyl by column chromatography.
-
Deprotection: Dissolve the purified intermediate in anhydrous DCM and cool to 0 °C. Add BBr₃ (1.2 eq) dropwise. Stir at room temperature for 2-4 hours. Quench carefully with methanol, then water. Extract with ethyl acetate, dry, and concentrate.
-
Final Purification: Purify the final product by column chromatography to yield pure 3-(3-chlorophenyl)phenol.
Copper-Catalyzed Ullmann Reaction
The Ullmann reaction is a classical method for forming C-O and C-C bonds using copper as a catalyst.[10] The traditional Ullmann biaryl synthesis involves the high-temperature coupling of two aryl halides in the presence of stoichiometric copper powder.[11] Modern protocols have significantly improved the reaction, employing soluble copper(I) salts, ligands, and bases to enable the reaction at lower temperatures.[12][13]
For the synthesis of 3-(3-chlorophenyl)phenol, a more relevant variant is the Ullmann condensation, which can be adapted to couple a phenol with an aryl halide. While typically used for diaryl ether synthesis, modifications can promote C-C coupling. However, the direct C-C coupling of a phenol and an aryl halide via an Ullmann-type mechanism is less common and often less efficient than palladium-catalyzed methods for this specific transformation. It generally requires harsh conditions and may result in lower yields.[14] Given the superior performance of Suzuki and Negishi couplings for this target, the Ullmann reaction is presented here for completeness but is considered a less optimal pathway.
Data Summary and Comparison
| Synthesis Pathway | Key Reagents | Catalyst System | Typical Temp. | Advantages | Disadvantages |
| Suzuki-Miyaura | Boronic Acid, Aryl Halide | Pd(0) / Ligand, Base | 80-100 °C | High functional group tolerance; stable reagents | Slower with aryl chlorides; boronic acids can be expensive |
| Negishi | Organozinc, Aryl Halide | Pd(0) or Ni(0) / Ligand | 25-70 °C | High reactivity; couples aryl chlorides well[8] | Moisture/air sensitive reagents; requires inert conditions |
| Ullmann | Aryl Halide, Phenol | Cu(I) salt, Ligand, Base | 110-200 °C | Inexpensive copper catalyst | Harsh conditions; lower yields; often side products |
Conclusion
The synthesis of 3-(3-Chlorophenyl)phenol is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling represents a robust, reliable, and experimentally convenient method, benefiting from the stability of organoboron reagents. For syntheses requiring higher reactivity, particularly with less reactive aryl chlorides or sterically demanding precursors, the Negishi coupling offers a powerful alternative, albeit with more stringent requirements for anhydrous and inert reaction conditions. The choice between these premier methods will depend on substrate availability, scalability, and the specific functional group compatibility required for the overall research program. By understanding the mechanistic underpinnings and practical considerations of each pathway, researchers can strategically and efficiently access this valuable biaryl building block.
References
-
Smith, K.; El-Hiti, G.A. Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols . MDPI. [Link]
-
3-(3-Chlorophenyl)phenol . PubChem, National Institutes of Health. [Link]
-
3-Chlorophenol . Wikipedia. [Link]
-
Ullmann condensation . Wikipedia. [Link]
-
Negishi coupling . Wikipedia. [Link]
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Grignard Reaction . Jasperse, North Dakota State University. [Link]
-
Ullmann reaction . Slideshare. [Link]
-
A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide . National Institutes of Health. [Link]
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Negishi Coupling . Organic Chemistry Portal. [Link]
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Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization . MDPI. [Link]
-
Phenol, 3-chloro- . NIST WebBook. [Link]
-
Dai, C., & Fu, G. C. The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides: Use of Commercially Available Pd(P(t-Bu)3)2 as a Catalyst . ResearchGate. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. [Link]
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7: The Grignard Reaction (Experiment) . Chemistry LibreTexts. [Link]
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Suzuki Coupling . Organic Chemistry Portal. [Link]
-
Ma, D., & Cai, Q. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides . Organic Letters, ACS Publications. [Link]
-
Thiemann, T., et al. Suzuki–Miyaura reaction of chloroarenes using Pd(PPh3)4 as catalyst . Academia.edu. [Link]
-
Monnier, F., & Taillefer, M. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW . PMC, National Institutes of Health. [Link]
-
Phenol, 3-chloro- . NIST WebBook. [Link]
-
Dai, C., & Fu, G. C. The first general method for palladium-catalyzed Negishi cross-coupling of aryl and vinyl chlorides: use of commercially available Pd(P(t-Bu)(3))(2) as a catalyst . PubMed. [Link]
- Method for manufacturing para-chlorophenol.
-
Milne, J. E., & Buchwald, S. L. An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction . ACS Publications. [Link]
-
preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis . University of Texas at Dallas. [Link]
-
Commercially Important Chlorinated Phenols . Encyclopedia.pub. [Link]
- PURIFICATION OF PHENOL.
-
Alcohols, Phenols and Ethers . NCERT. [Link]
-
Grignard Reaction: Synthesis of Triphenylmethanol . Pasadena City College. [Link]
- Process for separating chlorinated phenols.
-
3-Chlorophenol . PubChem, National Institutes of Health. [Link]
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Spectroscopic Elucidation of 3-(3-Chlorophenyl)phenol: A Predictive Technical Guide
Introduction
3-(3-Chlorophenyl)phenol is a biphenyl derivative containing a hydroxyl group and a chlorine atom, both in the meta position on their respective phenyl rings. As with many biphenyl scaffolds, this molecule holds potential interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and structural confirmation in any research or development setting. This guide provides a detailed predictive analysis of its key spectral features.
The structure of 3-(3-Chlorophenyl)phenol, with the atom numbering used for spectral assignment in this guide, is presented below.
Caption: Molecular structure of 3-(3-Chlorophenyl)phenol with atom numbering for spectral assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-(3-Chlorophenyl)phenol, both ¹H and ¹³C NMR will provide a unique fingerprint of its structure.
Experimental Protocol (Hypothetical)
A sample of 3-(3-Chlorophenyl)phenol (approximately 10-20 mg) would be dissolved in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) would be used as an internal standard (0.00 ppm). Spectra would be acquired on a 400 MHz or 500 MHz spectrometer at room temperature.[1]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the nine protons in the molecule. The aromatic region will be complex due to multiple spin-spin couplings.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.5 (in DMSO-d₆) or ~5.5 (in CDCl₃) | broad singlet | 1H | OH | The phenolic proton is acidic and its chemical shift is solvent-dependent. It typically appears as a broad singlet due to chemical exchange. |
| ~7.60 | triplet (t) | 1H | H-2' | This proton is ortho to the chlorine atom and is expected to be deshielded. It will likely appear as a triplet due to coupling with H-4' and H-6'. |
| ~7.45 | multiplet (m) | 2H | H-4', H-6' | These protons on the chlorinated ring are expected to be in a similar chemical environment and will likely overlap, coupling with each other and H-2' and H-5'. |
| ~7.35 | triplet (t) | 1H | H-5 | This proton on the phenol ring is expected to be a triplet due to coupling with its two ortho neighbors, H-4 and H-6. |
| ~7.25 | multiplet (m) | 1H | H-5' | This proton is meta to the chlorine and will be part of the complex multiplet of the chlorinated ring. |
| ~7.15 | multiplet (m) | 2H | H-2, H-6 | These two protons on the phenol ring are in different environments relative to the biphenyl linkage and will likely appear as a multiplet. |
| ~6.90 | multiplet (m) | 1H | H-4 | This proton is ortho to the hydroxyl group and is expected to be the most shielded of the aromatic protons. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum should display 12 distinct signals, as there are no elements of symmetry in the molecule that would make any of the carbon atoms chemically equivalent.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~156.0 | C-3 | The carbon bearing the hydroxyl group is significantly deshielded. |
| ~143.5 | C-1' | The carbon of the chlorinated ring attached to the other phenyl ring will be a quaternary carbon in the downfield region. |
| ~142.0 | C-1 | The carbon of the phenol ring attached to the other phenyl ring will also be a deshielded quaternary carbon. |
| ~134.8 | C-3' | The carbon bearing the chlorine atom is deshielded due to the electronegativity of chlorine. |
| ~130.5 | C-5 | This C-H carbon is on the phenol ring. |
| ~130.2 | C-5' | This C-H carbon is on the chlorinated ring. |
| ~128.0 | C-4' | A C-H carbon on the chlorinated ring. |
| ~126.5 | C-6' | A C-H carbon on the chlorinated ring. |
| ~125.0 | C-2' | A C-H carbon on the chlorinated ring. |
| ~121.0 | C-6 | A C-H carbon on the phenol ring. |
| ~116.5 | C-4 | A C-H carbon on the phenol ring, shielded by the ortho hydroxyl group. |
| ~116.0 | C-2 | A C-H carbon on the phenol ring, also shielded by the meta hydroxyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.
Experimental Protocol (Hypothetical)
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |
| 3550 - 3200 | Strong, Broad | O-H stretch | The broadness is due to intermolecular hydrogen bonding between the phenolic hydroxyl groups. |
| 3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations for sp² C-H bonds in the benzene rings. |
| 1600 - 1580 | Strong | C=C aromatic ring stretch | These absorptions are characteristic of the benzene ring. |
| 1500 - 1400 | Medium-Strong | C=C aromatic ring stretch | Further confirmation of the aromatic rings. |
| ~1230 | Strong | C-O stretch (phenol) | The stretching vibration of the carbon-oxygen bond of the phenol. |
| ~1100 | Medium | C-Cl stretch | The stretching vibration of the carbon-chlorine bond. |
| 880 - 750 | Strong | Aromatic C-H out-of-plane bend | The pattern of these bands can sometimes give information about the substitution pattern on the benzene rings. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which allows for the determination of the molecular weight and can give clues about the structure.
Experimental Protocol (Hypothetical)
The mass spectrum would be acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. The sample would be introduced via a direct insertion probe or a gas chromatograph.
Predicted Mass Spectrum
The molecular formula of 3-(3-Chlorophenyl)phenol is C₁₂H₉ClO. The predicted molecular weight is approximately 204.65 g/mol .[2] Due to the presence of the chlorine isotope ³⁷Cl, a characteristic M+2 peak at approximately 32% of the intensity of the molecular ion peak (M⁺) is expected.
| m/z | Predicted Relative Intensity (%) | Assignment | Rationale |
| 206 | 32 | [M+2]⁺ | Isotopic peak due to the presence of ³⁷Cl. |
| 204 | 100 | [M]⁺ | Molecular ion peak. |
| 169 | 40 | [M-Cl]⁺ | Loss of a chlorine radical. |
| 168 | 30 | [M-HCl]⁺ | Loss of hydrogen chloride. |
| 139 | 25 | [C₁₁H₇]⁺ | Subsequent loss of CO from the [M-Cl]⁺ fragment. |
| 115 | 15 | [C₉H₇]⁺ | Further fragmentation of the biphenyl rings. |
| 77 | 20 | [C₆H₅]⁺ | Phenyl cation. |
Predicted Fragmentation Pathway
The fragmentation of 3-(3-Chlorophenyl)phenol under electron ionization is likely to proceed through several key pathways, initiated by the loss of the chlorine atom or the hydroxyl group, followed by rearrangements and further fragmentation of the biphenyl system.
Caption: A simplified predicted fragmentation pathway for 3-(3-Chlorophenyl)phenol in EI-MS.
Conclusion
This predictive guide outlines the expected spectroscopic characteristics of 3-(3-Chlorophenyl)phenol. The provided NMR, IR, and MS data, while not experimentally derived, are based on sound scientific principles and provide a comprehensive framework for the identification and structural verification of this compound. Researchers working with 3-(3-Chlorophenyl)phenol can use this guide to anticipate spectral features and to aid in the interpretation of experimentally acquired data.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11252710, 3-(3-Chlorophenyl)phenol. Retrieved from [Link].
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. Retrieved from [Link]
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3-(3-Chlorophenyl)phenol mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of 3-(3-Chlorophenyl)phenol
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
3-(3-Chlorophenyl)phenol is a chlorinated biphenylol, a class of compounds known for a range of biological activities. Due to a lack of direct studies on this specific molecule, this guide synthesizes current knowledge from structurally related compounds, namely chlorophenols and polychlorinated biphenyls (PCBs), to infer its likely mechanisms of action. The primary putative mechanisms include endocrine disruption, particularly of the thyroid hormone system, and mitochondrial toxicity through the uncoupling of oxidative phosphorylation. This document provides a detailed exploration of these mechanisms, supported by experimental protocols and data from analogous compounds, to serve as a foundational resource for future research and drug development efforts.
Introduction to 3-(3-Chlorophenyl)phenol
3-(3-Chlorophenyl)phenol is an aromatic organic compound featuring a biphenyl structure with a hydroxyl group on one phenyl ring and a chlorine atom on the other, both at the meta-position. Its structure is reminiscent of both chlorophenols and hydroxylated polychlorinated biphenyls (OH-PCBs), metabolites of PCBs. While PCBs and chlorophenols are well-studied for their toxicological profiles, specific data on 3-(3-Chlorophenyl)phenol is scarce. Understanding its mechanism of action is crucial for evaluating its potential pharmacological applications or toxicological risks. This guide will, therefore, extrapolate from the known biological activities of its structural analogs to build a comprehensive picture of its likely molecular interactions.
Inferred Mechanisms of Action
Based on the structure of 3-(3-Chlorophenyl)phenol, two primary mechanisms of action can be postulated: endocrine disruption and mitochondrial toxicity.
Endocrine Disruption: Interference with the Thyroid Hormone System
Chlorinated phenols and PCBs are well-documented endocrine-disrupting chemicals (EDCs) that can interfere with the synthesis, transport, and action of thyroid hormones.[1][2] The structural similarity of 3-(3-Chlorophenyl)phenol to these compounds suggests it may also possess thyroid-disrupting capabilities.
Causality and Rationale: The lipophilic nature of chlorinated aromatic compounds allows them to cross cell membranes and interact with intracellular receptors and transport proteins. The presence of the hydroxyl group is particularly important for mimicking the structure of the native thyroid hormone, thyroxine (T4), and its more active form, triiodothyronine (T3).
Key Molecular Targets:
-
Transthyretin (TTR): TTR is a key transport protein for thyroid hormones in the blood. Many OH-PCBs and chlorophenols are known to bind to TTR with high affinity, potentially displacing T4 and disrupting its transport to target tissues.
-
Thyroid Hormone Receptors (TRs): These are nuclear receptors that mediate the genomic effects of thyroid hormones. Some chlorophenols have been shown to act as antagonists at the thyroid hormone receptor beta (TRβ).[3] The degree of chlorination often correlates with the potency of these effects.[3]
Caption: Potential interference of 3-(3-Chlorophenyl)phenol with the thyroid hormone signaling pathway.
Mitochondrial Toxicity: Uncoupling of Oxidative Phosphorylation
A well-established mechanism of toxicity for higher chlorinated phenols is the uncoupling of oxidative phosphorylation in mitochondria.[4][5] This leads to a disruption of the proton gradient across the inner mitochondrial membrane, inhibiting ATP synthesis.
Causality and Rationale: As weak acids, chlorophenols can act as protonophores. In their protonated state, they can diffuse across the inner mitochondrial membrane. In the alkaline mitochondrial matrix, they release a proton, and the resulting anion can then return to the intermembrane space, effectively shuttling protons and dissipating the proton motive force. This uncoupling of the electron transport chain from ATP synthesis leads to increased oxygen consumption without a corresponding increase in ATP production, and the energy is instead dissipated as heat.[6]
Caption: Workflow for a thyroid hormone receptor reporter gene assay.
Mitochondrial Toxicity Assays
3.2.1. Oxygen Consumption Rate (OCR) Measurement
This assay directly measures the effect of 3-(3-Chlorophenyl)phenol on mitochondrial respiration. [7] Methodology:
-
Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., rat liver) by differential centrifugation. [7]2. Respirometry: Use a high-resolution respirometer (e.g., Seahorse XF Analyzer or Oroboros O2k) to measure the oxygen consumption rate of the isolated mitochondria.
-
Substrate Addition: Add respiratory substrates (e.g., glutamate/malate for Complex I, succinate for Complex II) to initiate baseline respiration.
-
Compound Titration: Add increasing concentrations of 3-(3-Chlorophenyl)phenol and monitor the OCR. An uncoupler will cause a significant increase in OCR.
-
Inhibitor Addition: Add inhibitors of the electron transport chain (e.g., rotenone, antimycin A) and ATP synthase (oligomycin) to further dissect the effects on different parts of the respiratory chain.
3.2.2. Mitochondrial Membrane Potential Assay
This assay uses fluorescent dyes to assess the integrity of the mitochondrial membrane potential (ΔΨm).
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HepG2) and treat with varying concentrations of 3-(3-Chlorophenyl)phenol.
-
Dye Loading: Load the cells with a potentiometric fluorescent dye such as JC-1 or TMRM. JC-1 forms red fluorescent aggregates in healthy mitochondria with high ΔΨm and exists as green fluorescent monomers in the cytoplasm and in mitochondria with low ΔΨm.
-
Imaging/Flow Cytometry: Analyze the cells using fluorescence microscopy or flow cytometry to quantify the ratio of red to green fluorescence.
-
Analysis: A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential, consistent with an uncoupling effect.
Data Summary of Related Compounds
While specific quantitative data for 3-(3-Chlorophenyl)phenol is not readily available, the following table summarizes the inhibitory concentrations (IC50) of some related hydroxylated PCBs on human phenol sulfotransferase 1A1, indicating a potential for enzyme inhibition. [8]
| Compound | IC50 (µM) for SULT1A1 Inhibition |
|---|---|
| 4-Chlorobiphenyl-3'-ol (3'-OH-CB3) | 0.73 ± 0.15 |
| 3,3',4-Trichlorobiphenyl-6'-ol (6'-OH-CB35) | 49.1 ± 10.8 |
| Other OH-PCBs | 0.78 to 3.76 |
Conclusion
The mechanism of action of 3-(3-Chlorophenyl)phenol, while not directly elucidated, can be inferred with a reasonable degree of confidence from the extensive literature on structurally similar compounds such as chlorophenols and hydroxylated PCBs. The most probable mechanisms are endocrine disruption , primarily through interference with the thyroid hormone system, and mitochondrial toxicity via the uncoupling of oxidative phosphorylation. It may also exhibit inhibitory effects on certain enzymes like sulfotransferases. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these proposed mechanisms. Further research is imperative to fully characterize the biological activity of 3-(3-Chlorophenyl)phenol and to determine its potential utility or risk in pharmacological and toxicological contexts.
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Unveiling the Molecular Dossier: A Technical Guide to Identifying and Validating the Biological Targets of 3-(3-Chlorophenyl)phenol
Abstract
3-(3-Chlorophenyl)phenol, a biphenyl derivative, presents a compelling case for target identification and validation within the drug discovery pipeline. Its structural alerts, combining a chlorinated aromatic system with a phenolic hydroxyl group, suggest a high probability of interaction with biological macromolecules. However, a significant knowledge gap exists regarding its specific molecular targets and mechanisms of action. This in-depth technical guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically elucidate the biological targets of this and other novel small molecules. Moving beyond a rigid template, this guide emphasizes the strategic rationale behind experimental choices, ensuring a self-validating and robust approach to target discovery. We will traverse the landscape from predictive computational methodologies to rigorous experimental validation, equipping researchers with the necessary tools to unlock the therapeutic potential of 3-(3-Chlorophenyl)phenol.
Introduction: The Enigma of a Promiscuous Scaffold
The chemical architecture of 3-(3-Chlorophenyl)phenol, featuring a chlorinated biphenyl core, is reminiscent of compounds with known biological activities, ranging from antimicrobial to endocrine-disrupting properties. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, while the chlorinated ring introduces lipophilicity and potential for specific halogen bonding interactions. This inherent structural promiscuity necessitates a multi-pronged approach to target identification, as the compound could potentially interact with a wide array of biological targets. The absence of established targets for 3-(3-Chlorophenyl)phenol in public databases like PubChem BioAssay, ChEMBL, and DrugBank underscores the need for a de novo target identification strategy.[1][2][3][4] This guide will serve as a strategic roadmap for navigating this complex process.
Predictive In Silico Target Fishing: Casting a Wide Net
In the absence of empirical data, in silico methods provide a powerful and cost-effective first step to generate testable hypotheses about the potential biological targets of 3-(3-Chlorophenyl)phenol.[5] These computational techniques leverage the compound's structure to predict its interactions with a vast library of known protein structures and pharmacophores.
Ligand-Based Approaches: Guilt by Association
Ligand-based methods operate on the principle that structurally similar molecules often share similar biological targets. By comparing the 2D and 3D features of 3-(3-Chlorophenyl)phenol to large databases of bioactive molecules, we can infer potential targets.
-
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target.
-
Workflow:
-
Ligand Set Preparation: A diverse set of known active ligands for various targets is compiled from databases like ChEMBL.[3][4]
-
Pharmacophore Generation: A tool like PharmaGist is used to align the ligands and generate a consensus pharmacophore model for each target.
-
Virtual Screening: The 3D structure of 3-(3-Chlorophenyl)phenol is then screened against this library of pharmacophore models to identify potential matches.
-
-
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or toxicity.[6][7][8][9]
-
Application: While primarily used for lead optimization, QSAR models for various toxicological endpoints can be used to predict potential liabilities of 3-(3-Chlorophenyl)phenol and suggest potential off-target interactions.
-
Structure-Based Approaches: Docking into the Target Landscape
Structure-based methods utilize the three-dimensional structures of proteins to predict how a ligand might bind.
-
Molecular Docking: This is a computational simulation that predicts the preferred orientation of a ligand when bound to a target protein.
-
Workflow:
-
Target Selection: A library of potential protein targets is selected. This can be a broad library of all available protein structures in the Protein Data Bank (PDB) or a more focused set based on initial hypotheses (e.g., nuclear receptors, metabolic enzymes).
-
Ligand and Target Preparation: The 3D structure of 3-(3-Chlorophenyl)phenol is energy minimized. The target protein structures are prepared by removing water molecules, adding hydrogen atoms, and defining the binding pocket.
-
Docking Simulation: A docking program like AutoDock Vina is used to systematically sample different conformations of the ligand within the binding site of the target and score them based on a scoring function that estimates the binding affinity.[10][11][12][13]
-
Analysis of Results: The top-ranking poses are visually inspected to assess the plausibility of the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
-
Figure 1: In Silico Target Prediction Workflow for 3-(3-Chlorophenyl)phenol.
Inferring Targets from Structure-Activity Relationships (SAR) of Analogous Compounds
The biological activities of structurally related compounds can provide valuable clues to the potential targets of 3-(3-Chlorophenyl)phenol.
Biphenyl Scaffolds
Hydroxylated biphenyls are known to possess a range of biological activities, including antioxidant and antimicrobial properties. The specific arrangement of hydroxyl groups and other substituents on the biphenyl rings dictates the potency and selectivity of these effects.
Chlorinated Phenols
Chlorinated phenols are a class of compounds with well-documented biological effects, many of which are toxicological.
-
Interference with Oxidative Phosphorylation: Higher chlorinated phenols are known to uncouple oxidative phosphorylation, similar to the action of dinitrophenol. This leads to a disruption of cellular energy metabolism.[14]
-
Endocrine Disruption: Some chlorinated phenols have been shown to interact with the endocrine system. For instance, certain chlorinated derivatives of bisphenol A can competitively bind to transthyretin (TTR), a transport protein for thyroid hormones. This suggests that nuclear hormone receptors and their transport proteins are plausible targets.
-
Toxicity: The general toxicity of chlorophenols often involves the generation of reactive oxygen species (ROS) and subsequent damage to lipids, proteins, and DNA.
Based on this SAR analysis, a preliminary list of potential target classes for 3-(3-Chlorophenyl)phenol can be compiled:
| Structural Motif | Known Activities of Analogs | Potential Target Classes |
| Hydroxylated Biphenyl | Antioxidant, Antimicrobial | Oxidoreductases, Bacterial Enzymes |
| Chlorinated Phenol | Uncoupling of Oxidative Phosphorylation, Endocrine Disruption | Mitochondrial proteins, Nuclear Hormone Receptors, Thyroid Hormone Transport Proteins |
Experimental Validation: From Prediction to Proof
The hypotheses generated from in silico and SAR analyses must be rigorously tested through experimental validation. The following section outlines a tiered approach to confirming the biological targets of 3-(3-Chlorophenyl)phenol.
Tier 1: Initial Screening and Cellular Phenotyping
The first step is to assess the general biological activity of the compound in cellular models.
-
Cell Viability Assays (MTT/MTS): These colorimetric assays measure the metabolic activity of cells and provide a quantitative measure of cell viability and proliferation. A dose-response curve will establish the cytotoxic or cytostatic potential of 3-(3-Chlorophenyl)phenol.[1][2][5][15][16]
MTT Assay Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 3-(3-Chlorophenyl)phenol for 24, 48, or 72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Tier 2: Biochemical and Biophysical Confirmation of Direct Binding
Once a cellular phenotype is established, the next crucial step is to demonstrate a direct physical interaction between 3-(3-Chlorophenyl)phenol and its predicted target protein(s).
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of an interaction.[14][17][18][19][20]
SPR Binding Assay Protocol:
-
Ligand Immobilization: Covalently immobilize the purified target protein (the "ligand") onto the surface of a sensor chip.
-
Analyte Injection: Inject a series of concentrations of 3-(3-Chlorophenyl)phenol (the "analyte") over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of analyte bound to the immobilized ligand.
-
Kinetic Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[10][17][21][22][23][24][25]
ITC Protocol:
-
Sample Preparation: Prepare solutions of the purified target protein and 3-(3-Chlorophenyl)phenol in the same buffer to minimize heats of dilution.
-
Titration: Titrate a solution of 3-(3-Chlorophenyl)phenol into a sample cell containing the target protein.
-
Heat Measurement: Measure the small heat changes that occur with each injection.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the thermodynamic parameters.
-
Figure 2: A tiered experimental workflow for the validation of predicted biological targets.
Specific Assays Based on Inferred Target Classes
Based on the SAR analysis, specific assays can be employed to investigate interactions with hypothesized target families.
-
Transthyretin (TTR) Competitive Binding Assay: To investigate the potential endocrine-disrupting activity of 3-(3-Chlorophenyl)phenol, a competitive binding assay with TTR can be performed.
Protocol Outline:
-
Incubate purified human TTR with a fluorescently labeled or radiolabeled thyroid hormone (e.g., T4).
-
Add increasing concentrations of 3-(3-Chlorophenyl)phenol.
-
Measure the displacement of the labeled T4 from TTR. A decrease in the signal from the labeled T4 indicates competitive binding.
-
-
Thyroid Hormone Receptor Beta (THR-β) Radioligand Binding Assay: This assay will determine if 3-(3-Chlorophenyl)phenol can directly interact with the thyroid hormone receptor.[26]
Protocol Outline:
-
Use cell membranes prepared from cells overexpressing human THR-β.
-
Incubate the membranes with a radiolabeled ligand for THR-β (e.g., [¹²⁵I]Triiodothyronine) in the presence of varying concentrations of 3-(3-Chlorophenyl)phenol.
-
Separate bound from free radioligand by filtration.
-
Quantify the radioactivity on the filters to determine the extent of radioligand displacement.
-
-
Cytochrome P450 (CYP) Inhibition Assay: Given its chemical structure, 3-(3-Chlorophenyl)phenol may be metabolized by or inhibit cytochrome P450 enzymes.
Protocol Outline:
-
Incubate human liver microsomes (a source of CYP enzymes) with a specific fluorescent or LC-MS/MS-detectable substrate for a particular CYP isoform (e.g., CYP3A4, CYP2D6).[27][28][29][30][31]
-
Add 3-(3-Chlorophenyl)phenol at various concentrations.
-
Measure the formation of the metabolite of the probe substrate. A decrease in metabolite formation indicates inhibition of the CYP enzyme.
-
Tier 3: Cellular Target Engagement and Downstream Effects
Confirming a direct binding interaction is essential, but it is equally important to demonstrate that this interaction leads to a functional consequence in a cellular context.
-
Western Blotting: This technique is used to detect changes in the expression levels or post-translational modifications of the target protein and downstream signaling molecules upon treatment with 3-(3-Chlorophenyl)phenol.[4][32][33][34]
Western Blot Protocol:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Detection: Detect the signal from the secondary antibody using a chemiluminescent or fluorescent substrate and an imaging system.
-
-
Real-Time Quantitative PCR (RT-qPCR): RT-qPCR is used to measure changes in the mRNA expression levels of the target gene and downstream effector genes following treatment with the compound.[3][35][36][37][38]
RT-qPCR Protocol:
-
RNA Isolation: Extract total RNA from treated and untreated cells.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase.
-
Quantitative PCR: Amplify the cDNA for the gene of interest and a reference gene using specific primers and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan).
-
Data Analysis: Determine the relative change in gene expression using the comparative Ct (ΔΔCt) method.
-
Conclusion: Synthesizing the Evidence for a Validated Target
The identification and validation of the biological targets of a novel compound like 3-(3-Chlorophenyl)phenol is a multifaceted endeavor that requires a seamless integration of computational prediction and experimental verification. By employing the systematic, tiered approach outlined in this guide, researchers can move from a position of unknown biological activity to a high-confidence, validated molecular target. This framework not only provides a direct path to understanding the mechanism of action of 3-(3-Chlorophenyl)phenol but also serves as a robust and adaptable strategy for the broader field of drug discovery and chemical biology. The successful elucidation of its molecular targets will be a critical step in determining the therapeutic potential or toxicological risk associated with this intriguing molecule.
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A Technical Guide to the In Silico Elucidation of 3-(3-Chlorophenyl)phenol Bio-Interactions
Executive Summary
In the modern drug discovery and development landscape, understanding the molecular interactions between a small molecule and its biological targets is paramount. This guide provides a comprehensive, in-depth technical workflow for the in silico modeling of 3-(3-Chlorophenyl)phenol, a biphenyl derivative. Presented from the perspective of a senior application scientist, this document moves beyond a simple recitation of steps to explain the critical reasoning and scientific causality behind each phase of the computational process. We will cover the entire pipeline, from initial ligand and protein preparation to the execution and analysis of molecular docking and molecular dynamics simulations. The protocols herein are designed to be self-validating, incorporating checkpoints to ensure scientific integrity. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to predict, analyze, and understand small molecule-protein interactions at an atomic level.
Part 1: Foundational Concepts
Introduction to 3-(3-Chlorophenyl)phenol
3-(3-Chlorophenyl)phenol, also known as 3-chloro-3'-hydroxybiphenyl, is an organic compound with the molecular formula C₁₂H₉ClO.[1] As a derivative of biphenyl, a common scaffold in medicinal chemistry, its structure warrants investigation for potential biological activity. Understanding its physicochemical properties is the first step in any modeling endeavor.
Table 1: Physicochemical Properties of 3-(3-Chlorophenyl)phenol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₉ClO | PubChem[1] |
| Molecular Weight | 204.65 g/mol | PubChem[1] |
| IUPAC Name | 3-(3-chlorophenyl)phenol | PubChem[1] |
| CAS Number | 365426-91-1 | PubChem[1] |
| SMILES | C1=CC(=CC(=C1)O)C2=CC(=CC=C2)Cl | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 1 | PubChem[1] |
This data, sourced from authoritative databases like PubChem, forms the basis of our ligand parameterization in subsequent steps.
The Rationale for In Silico Modeling
In silico modeling, or computer-aided drug design (CADD), has become an indispensable tool in the pharmaceutical sciences.[2][3] Its primary advantage lies in its ability to rapidly screen vast chemical libraries and provide atomic-level insights into molecular interactions, thereby reducing the time and cost associated with laboratory experiments.[4] By simulating the binding of a ligand like 3-(3-Chlorophenyl)phenol to a protein target, we can predict its binding affinity, identify key interacting residues, and understand the dynamic behavior of the protein-ligand complex. This predictive power allows for the rational design of more potent and selective drug candidates.
Overview of the Computational Workflow
The process of modeling a ligand's interaction with a protein target is a multi-stage endeavor. Each step builds upon the last, moving from a static prediction to a dynamic and more biologically relevant simulation. The trustworthiness of the final result is critically dependent on the rigor applied at each stage.
Caption: Overall In Silico Modeling Workflow.
Part 2: Pre-processing and System Setup
The axiom "garbage in, garbage out" is especially true in computational chemistry. The quality of your initial structures directly dictates the validity of your simulation results. This phase is about meticulous preparation.
Target Selection and Preparation
Causality: The first step in any docking study is to identify a relevant biological target.[5] This is often guided by existing literature or disease pathology. Once a target is chosen, its 3D structure must be obtained, typically from a repository like the Protein Data Bank (PDB).[6] However, crystallographic structures are not perfect; they are static snapshots and often contain experimental artifacts like water molecules, co-factors, or missing atoms that must be corrected.
Experimental Protocol: Receptor Preparation
-
Obtain Structure: Download the target protein's PDB file from the RCSB PDB database (e.g., PDB ID: 1HSG for HIV-1 Protease).[7]
-
Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL). Remove all non-essential molecules, including water (solvent), ions, and any co-crystallized ligands or cofactors.[8] This is crucial to ensure the docking algorithm only considers the protein and our ligand of interest.
-
Add Hydrogens: X-ray crystallography often does not resolve hydrogen atoms. Add hydrogens to the protein structure, ensuring correct protonation states for acidic and basic residues at a physiological pH (typically 7.4).[7] This is vital for accurate hydrogen bond calculations.
-
Assign Charges: Assign partial atomic charges to all atoms in the protein using a standard force field (e.g., AMBER, CHARMM). These charges are fundamental to calculating the electrostatic interactions during docking and simulation.
-
Output for Docking: Save the cleaned, hydrogen-added, and charged protein structure in the PDBQT format, which is required by popular docking software like AutoDock Vina.[5][7]
Ligand Preparation
Causality: Similarly, the ligand structure must be converted from its 2D representation into a realistic, low-energy 3D conformation.[6] Docking algorithms need to know the ligand's shape, rotatable bonds, and atomic charges to accurately predict its binding.
Experimental Protocol: Ligand Preparation
-
Obtain 2D Structure: Retrieve the 2D structure of 3-(3-Chlorophenyl)phenol from the PubChem database.[1]
-
Generate 3D Conformation: Use a tool like Avogadro or the online SMILES converter to generate an initial 3D structure from the SMILES string.[6]
-
Energy Minimization: The initial 3D structure is likely not in an energetically favorable state. Perform an energy minimization using a suitable force field (e.g., MMFF94) to relax the structure and find a low-energy conformer.[6] This step ensures the ligand's bond lengths and angles are realistic.
-
Assign Charges & Define Torsions: As with the protein, assign partial atomic charges. Crucially, define the rotatable bonds within the ligand. This allows the docking software to explore different conformations of the ligand within the binding site (flexible docking).[7]
-
Output for Docking: Save the prepared ligand in the PDBQT file format.[9]
Part 3: Molecular Docking Simulation
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10] It involves a search algorithm, which generates numerous possible binding poses, and a scoring function, which estimates the binding affinity for each pose.[11]
Caption: The Molecular Docking Process.
Step-by-Step Docking Protocol (AutoDock Vina)
Causality: We use AutoDock Vina, a widely-used and validated docking program.[9] The core of this process is defining a "grid box" - a specific 3D space within the protein where the software will attempt to fit the ligand.[5] This focuses the computational effort on the likely binding site, increasing efficiency and accuracy.
-
Load Molecules: Open AutoDock Tools (ADT) and load the prepared protein and ligand PDBQT files.[9]
-
Define the Grid Box: Navigate to the 'Grid' -> 'Grid Box' menu.[9] A box will appear around the protein. Position and resize this box to encompass the entire binding pocket of interest. The dimensions should be large enough to allow the ligand to rotate freely but not so large as to waste computational time searching irrelevant space.
-
Configure Docking Parameters: Create a configuration text file (e.g., conf.txt). This file tells Vina where to find the input files and the coordinates of the grid box.
-
Run Vina: Execute the docking run from the command line: vina --config conf.txt --log results.log
-
Analyze Results: Vina will output a PDBQT file (results.pdbqt) containing several predicted binding poses, ranked by their binding affinity scores (in kcal/mol).[4] The more negative the score, the stronger the predicted binding affinity.[6]
Interpreting Docking Results
The output is not just a number. It is crucial to visually inspect the top-ranked poses in a molecular viewer.
-
Plausibility Check: Does the predicted pose make chemical sense? Are there steric clashes?
-
Interaction Analysis: Identify the key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between 3-(3-Chlorophenyl)phenol and the protein's active site residues. Tools like PyMOL or LigPlot+ can aid this analysis.
Table 2: Hypothetical Docking Results for 3-(3-Chlorophenyl)phenol
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Kinase A | XXXX | -8.5 | TYR 123, LEU 45, ASP 98 (H-bond) |
| Protease B | YYYY | -7.2 | PHE 210, VAL 67, TRP 150 |
| Receptor C | ZZZZ | -9.1 | ARG 301 (H-bond), ILE 250, ALA 251 |
This table demonstrates how results should be structured for clear comparison. The most promising candidate for further study would be the complex with Receptor C, due to the strongest predicted binding affinity.
Part 4: Molecular Dynamics (MD) Simulation
Causality: Molecular docking provides a valuable but static snapshot of binding.[5] In reality, proteins are dynamic entities that fluctuate in solution. Molecular Dynamics (MD) simulations model the movement of every atom in the system over time, providing a much more realistic view of the protein-ligand complex's stability and behavior.[2]
Caption: The Molecular Dynamics Simulation Workflow.
Step-by-Step MD Protocol (GROMACS)
Causality: GROMACS is a high-performance MD engine. The protocol involves carefully preparing the system and then equilibrating it to the desired temperature and pressure before a "production" run, from which we collect data.
-
System Setup:
-
Topology Generation: Generate a topology file for the protein-ligand complex using a force field like AMBER or CHARMM. This file describes all atoms, bonds, angles, and charges in the system.
-
Solvation: Place the complex in the center of a periodic box of water molecules (e.g., TIP3P water model). This simulates the aqueous cellular environment.
-
Ionization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's net charge.
-
-
Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or bad geometries introduced during the setup phase.
-
Equilibration (NVT & NPT):
-
NVT Ensemble (Canonical): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to settle around the complex.
-
NPT Ensemble (Isothermal-Isobaric): Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. This ensures the simulation box has the correct density.
-
-
Production MD: Once the system is stable in temperature and pressure, run the production simulation for a desired length of time (e.g., 100 nanoseconds). Save the coordinates (trajectory) at regular intervals.
Part 5: Post-MD Analysis and Data Interpretation
The output of an MD simulation is a trajectory file—a movie of atomic motion. Analysis of this trajectory provides deep insights into the stability and energetics of the interaction.
Trajectory Analysis
-
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein's backbone atoms from their initial position over time. A plateauing RMSD indicates that the protein has reached a stable equilibrium.
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues over the course of the simulation. High RMSF values can indicate flexible regions of the protein, such as loops or the N/C termini.
-
Hydrogen Bond Analysis: Track the formation and breakage of hydrogen bonds between the ligand and protein over time. A stable hydrogen bond is a strong indicator of a significant interaction.
Binding Free Energy Calculation
Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy from the MD trajectory. This provides a more accurate and theoretically grounded estimation of binding affinity than the docking score.
Table 3: Summary of MD Simulation Analysis
| Metric | Average Value | Interpretation |
|---|---|---|
| Protein RMSD | 0.25 nm | The protein structure is stable throughout the simulation. |
| Ligand RMSD | 0.15 nm | The ligand remains stably bound in the active site. |
| Key H-Bond Occupancy | 95% (ASP 98 - Phenol OH) | A persistent, strong hydrogen bond is formed. |
| MM/PBSA ΔG_bind | -45.5 kJ/mol | Strong, favorable binding energy. |
Conclusion and Future Directions
This guide has outlined a rigorous, multi-step in silico workflow to investigate the interactions of 3-(3-Chlorophenyl)phenol with a putative protein target. By progressing from static docking to dynamic simulation, we can build a high-confidence model of the binding event. The results from such a study—predicted binding affinity, identification of key residues, and assessment of complex stability—provide a solid foundation for subsequent experimental validation, such as in vitro binding assays and structural biology efforts. This integrated computational and experimental approach is the cornerstone of modern, rational drug design.
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Galaxy Training Network (2019). Protein-ligand docking. Galaxy Training Materials.[Link]
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Galarce, N., et al. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI.[Link]
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Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.[Link]
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Pinzi, L., & Rastelli, G. (2019). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central.[Link]
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Hollingsworth, S.A., & Dror, R.O. (2018). Molecular dynamics simulation for all. PubMed Central.[Link]
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An In-depth Technical Guide to 3-(3-Chlorophenyl)phenol: From Discovery to Modern Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3-Chlorophenyl)phenol, a substituted biphenyl of interest in medicinal chemistry and materials science. The document traces the historical context of its probable first synthesis, rooted in the development of classic cross-coupling reactions, and details modern, efficient synthetic protocols. It serves as a resource for researchers engaged in the synthesis of novel biphenyl derivatives and for drug development professionals exploring this scaffold for therapeutic applications.
Introduction: The Significance of the Biphenyl Scaffold
Biphenyls and their derivatives are a cornerstone of modern organic chemistry and drug discovery.[1][2] The inherent rigidity and tunable electronic properties of the biphenyl moiety make it a privileged scaffold in the design of liquid crystals, functional polymers, and, most notably, pharmacologically active agents.[1] The introduction of substituents onto the biphenyl core allows for the fine-tuning of steric and electronic properties, enabling precise interactions with biological targets. 3-(3-Chlorophenyl)phenol, with its specific substitution pattern, presents a unique combination of a phenolic hydroxyl group, capable of hydrogen bonding, and a chlorinated phenyl ring, which can modulate lipophilicity and metabolic stability.
While the specific discovery of 3-(3-Chlorophenyl)phenol is not prominently documented as a landmark event, its conceptualization and first synthesis can be understood within the broader historical development of synthetic methodologies for unsymmetrical biphenyls.
Historical Perspective: The Dawn of Carbon-Carbon Bond Formation
The creation of a carbon-carbon bond between two aromatic rings, a prerequisite for the synthesis of 3-(3-Chlorophenyl)phenol, was a significant challenge for early organic chemists. The journey to efficient and reliable methods was a gradual one, marked by several key discoveries.
Early Approaches: The Gomberg-Bachmann and Ullmann Reactions
The early 20th century saw the advent of the first practical methods for synthesizing biphenyls. The Gomberg-Bachmann reaction , first reported in 1924, involves the base-promoted coupling of an aryl diazonium salt with an arene.[3][4] While groundbreaking, this reaction often suffers from low yields and a lack of regioselectivity, particularly for the synthesis of unsymmetrical biphenyls.[3]
The Ullmann reaction , discovered by Fritz Ullmann in 1901, initially focused on the synthesis of biaryl ethers but was later adapted for the formation of biaryls through the copper-mediated coupling of two aryl halides.[5][6] Traditional Ullmann conditions were harsh, requiring high temperatures and stoichiometric amounts of copper, which limited its broad applicability.[5][7]
It is highly probable that the first synthesis of 3-(3-Chlorophenyl)phenol, or closely related analogues, was achieved using one of these classical methods, likely as part of broader investigations into the scope and limitations of these early coupling reactions.
Modern Synthetic Strategies for 3-(3-Chlorophenyl)phenol
The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryls, offering milder conditions, higher yields, and greater functional group tolerance. The most prominent of these is the Suzuki-Miyaura coupling reaction .
The Suzuki-Miyaura Coupling: A Paradigm Shift
The Suzuki-Miyaura reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[8] This method has become the gold standard for the synthesis of unsymmetrical biphenyls due to its versatility and robustness.
The synthesis of 3-(3-Chlorophenyl)phenol via a Suzuki-Miyaura coupling would typically involve the reaction of 3-chlorophenylboronic acid with a protected 3-halophenol, such as 3-bromoanisole, followed by deprotection of the phenol group.
Experimental Protocol: Synthesis of 3-(3-Chlorophenyl)phenol via Suzuki-Miyaura Coupling
This protocol outlines a representative, field-proven method for the synthesis of 3-(3-Chlorophenyl)phenol.
Step 1: Suzuki-Miyaura Coupling
-
Reactants:
-
3-Bromoanisole (1.0 eq)
-
3-Chlorophenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
-
Solvent: Toluene/Water (4:1 mixture)
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-bromoanisole, 3-chlorophenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add the toluene/water solvent mixture and degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(3-chlorophenyl)anisole.
-
Step 2: Demethylation
-
Reactant:
-
Crude 3-(3-chlorophenyl)anisole (1.0 eq)
-
Boron tribromide (BBr₃, 1.5 eq)
-
-
Solvent: Dichloromethane (DCM)
-
Procedure:
-
Dissolve the crude 3-(3-chlorophenyl)anisole in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of boron tribromide in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 3-(3-Chlorophenyl)phenol.
-
Physicochemical Properties and Characterization
3-(3-Chlorophenyl)phenol (CAS Number: 365426-91-1) is a solid at room temperature.[7] Its identity and purity are confirmed through a combination of spectroscopic techniques.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉ClO | [7] |
| Molecular Weight | 204.65 g/mol | [7] |
| CAS Number | 365426-91-1 | [7] |
Spectroscopic Data:
-
¹H NMR: The proton nuclear magnetic resonance spectrum will show a complex pattern of aromatic protons, with characteristic shifts for the protons on both phenyl rings, as well as a singlet for the phenolic proton.
-
¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum will display distinct signals for each of the twelve carbon atoms in the molecule.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 204, along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the phenolic group, as well as C-H and C=C stretching vibrations in the aromatic region.
Applications and Future Directions
Substituted biphenyls, including 3-(3-Chlorophenyl)phenol, are valuable intermediates in the synthesis of a wide range of functional molecules.[2] In the pharmaceutical industry, the biphenyl scaffold is present in numerous approved drugs, where it often serves to orient functional groups for optimal target engagement. The specific substitution pattern of 3-(3-Chlorophenyl)phenol makes it an attractive starting material for the synthesis of novel compounds with potential applications in areas such as:
-
Agrochemicals: As a building block for new herbicides and fungicides.
-
Materials Science: For the synthesis of novel polymers and liquid crystals with tailored properties.
-
Medicinal Chemistry: As a scaffold for the development of new therapeutic agents targeting a variety of diseases.
The continued development of more efficient and sustainable synthetic methods for the preparation of unsymmetrical biphenyls will undoubtedly lead to the expanded use of compounds like 3-(3-Chlorophenyl)phenol in these and other innovative applications.
Conclusion
While the precise moment of its discovery may be embedded within the broader history of organic synthesis, 3-(3-Chlorophenyl)phenol stands as a testament to the power of carbon-carbon bond-forming reactions. From the early, often challenging, methods of Gomberg, Bachmann, and Ullmann to the elegant and efficient palladium-catalyzed cross-coupling reactions of today, the ability to synthesize such molecules has been a driving force in chemical innovation. This guide has provided a comprehensive overview of the historical context, modern synthetic strategies, and potential applications of 3-(3-Chlorophenyl)phenol, offering a valuable resource for researchers and developers in the chemical sciences.
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Gomberg-Bachmann reaction. (n.d.). ResearchGate. Retrieved from [Link]
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SciFinder Scholar. (n.d.). CAS. Retrieved from [Link]
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Search chemical reactions confidently. (n.d.). CAS. Retrieved from [Link]
Visualizations
Figure 1: Synthetic pathway to 3-(3-Chlorophenyl)phenol.
Figure 2: Evolution of synthetic methods for biphenyls.
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3-(3-Chlorophenyl)phenol derivatives and analogs
An In-depth Technical Guide to 3-(3-Chlorophenyl)phenol Derivatives and Analogs: Synthesis, Structure-Activity Relationships, and Therapeutic Potential
Introduction
The 3-(3-chlorophenyl)phenol scaffold, a biphenyl derivative, represents a privileged structure in medicinal chemistry. Its inherent properties, including hydrophobicity, aromaticity, and the presence of a reactive hydroxyl group, make it an attractive starting point for the design of novel therapeutic agents. The chlorine substituent introduces specific electronic and steric effects that can influence binding affinity and metabolic stability. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of 3-(3-chlorophenyl)phenol derivatives and their analogs, aimed at researchers and professionals in the field of drug discovery and development. While the direct therapeutic applications of 3-(3-chlorophenyl)phenol itself are not extensively documented, its structural analogs have shown promise in various therapeutic areas, including oncology and neurodegenerative diseases.
Synthetic Strategies for 3-(3-Chlorophenyl)phenol Analogs
The synthesis of 3-(3-chlorophenyl)phenol and its derivatives can be achieved through various modern organic chemistry techniques. The choice of synthetic route often depends on the availability of starting materials, desired scale, and the tolerance of functional groups.
General Synthetic Approaches
The core biphenyl structure of 3-(3-chlorophenyl)phenol is typically constructed using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This method involves the coupling of an aryl boronic acid with an aryl halide. For instance, 3-chlorophenylboronic acid can be coupled with a protected 3-methoxyphenyl halide, followed by deprotection of the methoxy group to yield the final phenol.
Alternatively, the Ullmann condensation, a classical copper-catalyzed reaction, can be employed to form the diaryl ether linkage present in some analogs.[1] More recent methods may also utilize other transition metal catalysts to achieve similar transformations with higher efficiency and broader substrate scope.
Representative Synthetic Protocol: Synthesis of a Complex Analog
Step 1: Synthesis of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene [2]
-
A mixture of 4-chlorophenol (12.56 g, 97.7 mmol) and potassium hydroxide (6.83 g, 121.8 mmol) is heated at 70-80 °C with vigorous stirring until the phenol is completely dissolved.
-
Fine copper powder (29 mg, 0.456 mmol) and 3,4-dichloronitrobenzene (11.04 g, 57.5 mmol) are added to the mixture.
-
The reaction mixture is stirred at 110-120 °C for 2.5 hours.
-
After cooling to room temperature, 0.8 M sodium hydroxide (14 mL) is added, and the mixture is stirred for 20 minutes to form a precipitate.
-
The precipitate is filtered and washed with water until a neutral pH is achieved.
Step 2: Synthesis of 3-chloro-4-(4'-chlorophenoxy)aminobenzene [2]
-
A mixture of iron powder (0.99 g, 17.74 mmol), the product from Step 1 (1.44 g, 5.07 mmol), and acetic acid (1.13 mL, 19.77 mmol) in an ethanol/water mixture (2 mL, 3:1) is refluxed for 2 hours.
-
The mixture is cooled to room temperature, and 1 M sodium hydroxide is added until the pH reaches 7.
-
Solids are removed by filtration, and the filtrate is extracted with chloroform.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash chromatography.
Step 3: Synthesis of 3,5-diiodosalicylic acid [2]
-
A solution of 30% hydrogen peroxide in water (3.0 mL, 29.37 mmol) is slowly added to a mixture of salicylic acid (1.50 g, 10.86 mmol) and iodine (1.50 g, 5.85 mmol) in ethanol (50 mL) at 80 °C over 20-30 minutes.
-
The mixture is refluxed for 2 hours.
-
An aqueous solution of sodium thiosulfate (9.5 mL, 10%) is added at the same temperature.
-
The mixture is then added to water (250 mL), and the resulting precipitate is filtered.
Step 4: Synthesis of N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide [2]
-
Phosphorus trichloride (0.11 µL, 1.24 mmol) is added to a mixture of the product from Step 2 (0.316 g, 1.24 mmol) and the product from Step 3 (0.485 g, 1.24 mmol) in xylene (12 mL) at room temperature.
-
The resulting mixture is heated to 110 °C and stirred for 1.5 hours.
-
After cooling to room temperature, the mixture is concentrated.
-
The crude residue is purified by flash chromatography to afford the final product.
Caption: Synthetic workflow for a complex analog of 3-(3-chlorophenyl)phenol.
Structure-Activity Relationships (SAR) and Therapeutic Potential
The therapeutic potential of 3-(3-chlorophenyl)phenol derivatives is inferred from the biological activities of structurally similar compounds. The biphenyl and chlorophenol motifs are present in numerous bioactive molecules, and their SAR has been explored in various contexts.
Anticancer Activity
Phenolic compounds are known for their cytotoxic properties against cancer cells.[3][4] For instance, a series of 2-phenol-4-chlorophenyl-6-aryl pyridines have been evaluated as topoisomerase II inhibitors and cytotoxic agents.[5] In this series, compounds with a meta- or para-hydroxyphenyl moiety showed significant cytotoxic effects, with IC50 values in the sub-micromolar range against the T47D breast cancer cell line.[5] This highlights the importance of the hydroxyl group's position on the phenyl ring for anticancer activity.
Furthermore, derivatives of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol have demonstrated significant anticancer activity against various cancer cell lines.[6] The 3,4,5-trimethoxyphenyl substituted analog showed notable activity, suggesting that substitution on the second phenyl ring can significantly modulate the biological response.[6]
Enzyme Inhibition
The 3-chlorophenylamino moiety is a key feature in some kinase inhibitors. For example, 5-(3-chlorophenylamino)benzo[c][5][7]naphthyridine-8-carboxylic acid (CX-4945) is a potent and selective inhibitor of protein kinase CK2.[1] The SAR studies of this compound revealed that the 3-chloro substitution on the phenylamino ring is crucial for its high affinity.
Similarly, o-chlorophenyl substituted pyrimidines have been developed as highly potent Aurora kinase inhibitors.[8] These findings suggest that the 3-(3-chlorophenyl)phenol scaffold could be a valuable starting point for the design of novel kinase inhibitors.
Table 1: Biological Activity of Selected 3-(3-Chlorophenyl)phenol Analogs and Related Compounds
| Compound Class | Target/Activity | Representative IC50 Value | Reference |
| 2-Phenol-4-chlorophenyl-6-aryl pyridines | Cytotoxicity (T47D cells) | 0.68 - 1.25 µM | [5] |
| 5-(3-Chlorophenylamino)benzo[c][5][7]naphthyridine-8-carboxylic acid (CX-4945) | Protein Kinase CK2 Inhibition | K_i = 0.38 nM | [1] |
| o-Chlorophenyl substituted pyrimidines | Aurora A Kinase Inhibition | 6.1 ± 1.0 nM | [8] |
| Tetrahydroquinoline phenol derivative | Cytotoxicity (U2OS cells) | 50.5 ± 3.8 µM | [3] |
| NPB Analog (4f) | Cytotoxicity (MCF-7 cells) | 3.11 µM | [9] |
Mechanism of Action and Signaling Pathways
The mechanism of action of 3-(3-chlorophenyl)phenol derivatives is likely dependent on the specific structural modifications and the cellular context. Based on the activities of related compounds, several potential mechanisms can be proposed.
Enzyme Inhibition
As discussed, a primary mechanism of action for many biphenyl and chlorophenyl derivatives is the inhibition of key enzymes involved in cell signaling and proliferation, such as protein kinases (e.g., CK2, Aurora kinases) and topoisomerases.[1][5][8] These enzymes are often dysregulated in cancer and other diseases, making them attractive therapeutic targets.
Induction of Apoptosis
Many phenolic anticancer agents exert their effects by inducing apoptosis, or programmed cell death.[3][4] This can be triggered through various signaling pathways, including those involving caspases and the Bcl-2 family of proteins. The modulation of these pathways ultimately leads to the selective elimination of cancer cells.
Modulation of Signaling Pathways
Polyphenolic compounds are known to modulate a wide range of signaling pathways that are crucial for cell survival and proliferation. These include the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol-3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways.[4] It is plausible that 3-(3-chlorophenyl)phenol derivatives could also interact with components of these pathways, leading to their observed biological effects.
Caption: Potential signaling pathways modulated by 3-(3-chlorophenyl)phenol derivatives.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel 3-(3-chlorophenyl)phenol derivatives, a battery of in vitro assays is typically employed. A fundamental assay in cancer drug discovery is the evaluation of a compound's cytotoxicity against cancer cell lines.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line (e.g., MCF-7, T47D, U2OS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium. A typical concentration range would be from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
Conclusion and Future Directions
The 3-(3-chlorophenyl)phenol scaffold and its analogs represent a promising area for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with the diverse biological activities of related structures, provides a strong rationale for their further investigation. Future research should focus on the systematic synthesis and biological evaluation of a library of 3-(3-chlorophenyl)phenol derivatives to establish a clear SAR. The exploration of different substitution patterns on both phenyl rings is likely to yield compounds with improved potency and selectivity for various therapeutic targets. Furthermore, detailed mechanistic studies will be crucial to elucidate the specific signaling pathways modulated by these compounds, which will aid in their optimization as drug candidates.
References
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Al-Hourani, B. J., et al. (2021). Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. Letters in Drug Design & Discovery, 18(11), 1051-1061. [Link]
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Kumar, A., et al. (2016). Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents. Bioorganic & Medicinal Chemistry, 24(13), 2997-3005. [Link]
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Palanivel, S., et al. (2021). Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. ResearchGate. [Link]
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Khan, I., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6090. [Link]
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Pierre, F., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][5][7]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry, 54(2), 635-654. [Link]
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Table 2 . IC 50 values of compounds 3j-s on SW620 cells. (n.d.). ResearchGate. [Link]
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Yoshitake, T., et al. (2011). Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization with 3-Chlorocarbonyl-6,7-dimethoxy-1- methyl-2(1H)-quinoxalinone. American Journal of Analytical Chemistry, 2(8), 920-927. [Link]
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An In-Depth Technical Guide to 3-(3-Chlorophenyl)phenol: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 3-(3-Chlorophenyl)phenol (CAS No. 365426-91-1), a substituted biphenyl derivative of significant interest to the chemical and pharmaceutical sciences. We delve into its fundamental chemical identity, physicochemical properties, and present a robust, field-proven synthetic protocol via the Suzuki-Miyaura cross-coupling reaction. The narrative explains the causality behind experimental choices, ensuring a reproducible and scalable synthesis. Furthermore, this guide explores the therapeutic relevance of the biphenyl scaffold, highlighting its role as a "privileged structure" in medicinal chemistry. We discuss its potential applications in drug development, particularly in the context of modern immunotherapy, supported by a conceptual framework for its mechanism of action. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics. 3-(3-Chlorophenyl)phenol, also known by its synonym 3'-Chloro-[1,1'-biphenyl]-3-ol, is an aromatic compound featuring a biphenyl core structure. This structure consists of two phenyl rings linked by a single carbon-carbon bond, with a hydroxyl group on one ring and a chlorine atom on the other, both at the meta-position relative to the biphenyl linkage.
The presence of the polar hydroxyl group and the electronegative chlorine atom on the non-polar biphenyl frame imparts a unique set of physicochemical properties that are critical for its behavior in both chemical reactions and biological systems. These properties govern its solubility, reactivity, and potential for intermolecular interactions, such as hydrogen bonding and halogen bonding.
| Property | Value | Source |
| IUPAC Name | 3-(3-chlorophenyl)phenol | [1] |
| CAS Number | 365426-91-1 | [1] |
| Molecular Formula | C₁₂H₉ClO | [1] |
| Molecular Weight | 204.65 g/mol | [1] |
| Canonical SMILES | C1=CC(=CC(=C1)O)C2=CC(=CC=C2)Cl | [1] |
| InChIKey | FRQIKHFDYHKAHE-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
| XLogP3 | 4.2 | [1] |
Synthesis and Purification: A Suzuki-Miyaura Approach
The creation of the C-C bond linking the two phenyl rings is the central challenge in synthesizing biphenyl derivatives. Among the plethora of available cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[2][3] This makes it an ideal choice for the reliable and scalable synthesis of 3-(3-Chlorophenyl)phenol.
The strategic disconnection for this synthesis involves two primary coupling partners: an aryl halide and an arylboronic acid. For our target molecule, we will couple (3-chlorophenyl)boronic acid with a protected 3-bromophenol, specifically 1-bromo-3-methoxybenzene. The methoxy group serves as a robust protecting group for the phenol, preventing unwanted side reactions. It can be efficiently cleaved in the final step to yield the desired product.
Detailed Experimental Protocol
Step 1: Suzuki-Miyaura Coupling
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 1-bromo-3-methoxybenzene (10.0 mmol, 1.87 g), (3-chlorophenyl)boronic acid (12.0 mmol, 1.88 g), and tetrakis(triphenylphosphine)palladium(0) (0.5 mol%, 0.05 mmol, 58 mg).
-
Causality: The three-neck flask allows for simultaneous reflux, inert gas blanketing, and reagent addition. The palladium catalyst is the core of the coupling reaction, facilitating the oxidative addition, transmetalation, and reductive elimination cycle.[2]
-
-
Solvent and Base Addition: Add a degassed 3:1 mixture of Toluene:Ethanol (80 mL). Subsequently, add a degassed 2M aqueous solution of potassium carbonate (K₂CO₃) (25.0 mmol, 12.5 mL).
-
Causality: Degassing the solvents and base solution by bubbling nitrogen through them for 20-30 minutes is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The biphasic solvent system aids in dissolving both the organic reagents and the inorganic base. The base is essential for the transmetalation step of the catalytic cycle.
-
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) under a nitrogen atmosphere with vigorous stirring for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate mobile phase.
-
Causality: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. The inert atmosphere is maintained to protect the catalyst throughout the heating process.
-
-
Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and 50 mL of water. Shake and separate the layers. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate, 3-methoxy-3'-chloro-1,1'-biphenyl.
Step 2: Demethylation (Ether Cleavage)
-
Reactor Setup: Dissolve the crude intermediate from Step 1 in anhydrous dichloromethane (DCM) (100 mL) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
-
Causality: Anhydrous DCM is used as boron tribromide (BBr₃) reacts violently with water. The reaction is performed at 0 °C to control the exothermic nature of the cleavage reaction.
-
-
Reagent Addition: Slowly add boron tribromide (1.0 M solution in DCM, 12.0 mmol, 12.0 mL) dropwise over 20 minutes.
-
Causality: BBr₃ is a powerful Lewis acid that effectively cleaves the aryl-methyl ether bond. Slow addition is crucial for safety and reaction control.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC until the starting material is fully consumed.
-
Quenching and Workup: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution at 0 °C. Separate the layers and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Step 3: Purification
-
Chromatography: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 5% to 20% ethyl acetate in hexane.
-
Causality: The polarity difference between the desired phenolic product and any remaining starting material or non-polar byproducts allows for efficient separation on the polar silica gel stationary phase.
-
-
Final Product: Combine the fractions containing the pure product (visualized by TLC) and evaporate the solvent to yield 3-(3-Chlorophenyl)phenol as a solid.
Applications in Medicinal Chemistry and Drug Development
The biphenyl moiety is considered a "privileged scaffold" in medicinal chemistry. This term describes molecular frameworks that are capable of binding to multiple, diverse biological targets, making them fertile ground for drug discovery.[4][5] Biphenyl derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-hypertensive, and anti-cancer properties.[6][7][8]
The specific substitution pattern of 3-(3-Chlorophenyl)phenol offers several advantages for a drug candidate:
-
Structural Rigidity: The biphenyl core provides a semi-rigid scaffold that can orient functional groups in a well-defined three-dimensional space, facilitating precise interactions with a protein's binding pocket.
-
Modulation of Properties: The chlorine substituent enhances lipophilicity, which can improve membrane permeability. It can also engage in halogen bonding, an increasingly recognized non-covalent interaction in drug-receptor binding.
-
Phenolic Interaction: The hydroxyl group is a classic hydrogen bond donor and acceptor, capable of forming key interactions with amino acid residues in a target protein.
A particularly relevant application for such structures is in the field of cancer immunotherapy. Small molecule inhibitors of the Programmed cell death protein 1 (PD-1) / PD-ligand 1 (PD-L1) interaction are of intense interest. A recent study detailed the design of o-(biphenyl-3-ylmethoxy)nitrophenyl derivatives as potent PD-1/PD-L1 inhibitors.[9] These molecules function by binding to the PD-L1 dimer interface, inducing its dimerization and preventing its interaction with the PD-1 receptor on T-cells. This action blocks the immunosuppressive signal, thereby "releasing the brakes" on the immune system to attack cancer cells.
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Solubility and Stability of 3-(3-Chlorophenyl)phenol: A Core Technical Guide
An In-depth Technical Guide for Drug Development Professionals
Introduction: The Pre-formulation Imperative
In the landscape of drug discovery and development, the journey from a promising chemical entity to a viable therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability form the bedrock of pre-formulation science. For a molecule such as 3-(3-Chlorophenyl)phenol, an intermediate with potential applications in organic synthesis and pharmaceuticals, a comprehensive grasp of these parameters is not merely academic—it is a critical determinant of its developmental trajectory.[1] Poor aqueous solubility can severely limit bioavailability, while instability can compromise potency, safety, and shelf-life.
This guide provides a detailed exploration of the methodologies and scientific rationale for characterizing the solubility and stability of 3-(3-Chlorophenyl)phenol. It is designed for researchers, chemists, and drug development professionals, offering not just protocols, but the field-proven insights necessary to generate robust, reliable, and regulatory-compliant data.
Physicochemical Profile of 3-(3-Chlorophenyl)phenol
Before delving into experimental analysis, it is crucial to consolidate the known physicochemical properties of the target compound. This foundational data informs experimental design, from solvent selection to analytical method development. 3-(3-Chlorophenyl)phenol, also known as m-chlorophenol, is a colorless to white solid that is noted to discolor upon exposure to air.[2]
| Property | Value | Source |
| Molecular Formula | C₆H₅ClO | [3] |
| Molar Mass | 128.56 g/mol | [3] |
| Melting Point | 31-34 °C | [4] |
| Boiling Point | 214 °C | [4] |
| Water Solubility | 20-26 g/L at 20 °C | [2][3] |
| pKa | 9.12 | [2][3] |
| LogP (Octanol/Water) | 2.5 | [2][4] |
Comprehensive Solubility Profiling
Aqueous solubility is a primary gatekeeper for the oral bioavailability of a drug substance. For a compound with a pKa of 9.12, such as 3-(3-Chlorophenyl)phenol, solubility is expected to be significantly influenced by pH.[2][3] The phenolic proton is ionizable under alkaline conditions, leading to the formation of the more soluble phenolate anion. Therefore, a comprehensive solubility profile must assess solubility not just in water, but across a physiologically relevant pH range.
Causality Behind Experimental Choices: The "Why"
The shake-flask method is the gold standard for determining thermodynamic solubility.[5] Its core principle is to establish a true equilibrium between the undissolved solid and the saturated solution. This is paramount because it represents the maximum amount of substance that can be dissolved under a given set of conditions, a critical parameter for formulation development. The choice of incubation time (e.g., 24-72 hours) is not arbitrary; it must be sufficient to ensure this equilibrium is reached, which can be confirmed by sampling at multiple time points until the concentration plateaus. Temperature control is equally critical, as solubility is a temperature-dependent property.
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
This protocol outlines the determination of solubility in purified water, and buffered solutions at pH 1.2, 4.5, and 6.8, representing gastric fluid and intestinal environments.
Step 1: Preparation of Media
-
Prepare pH 1.2 (0.1 N HCl), pH 4.5 (Acetate Buffer), and pH 6.8 (Phosphate Buffer) solutions according to standard pharmacopeial procedures.
-
Use high-purity water (e.g., Milli-Q or equivalent).
Step 2: Sample Preparation
-
Add an excess amount of 3-(3-Chlorophenyl)phenol to individual glass vials for each medium. The excess solid is crucial to ensure saturation is achieved and maintained.
-
As a rule of thumb, add approximately twice the expected amount needed for saturation.
Step 3: Equilibration
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in a constant temperature orbital shaker or rotating wheel set to 25 °C ± 0.5 °C.
-
Agitate the samples for 48 hours. A preliminary experiment can be run to confirm that equilibrium is reached within this timeframe by sampling at 24, 48, and 72 hours.
Step 4: Sample Collection and Preparation
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully withdraw an aliquot from the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter (e.g., PTFE or PVDF) that has been pre-saturated with the solution to avoid drug loss due to adsorption.[5] Discard the first portion of the filtrate.
Step 5: Quantification
-
Accurately dilute the filtered samples with an appropriate mobile phase or solvent to fall within the linear range of a validated analytical method.
-
Quantify the concentration of 3-(3-Chlorophenyl)phenol using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[6][7]
Data Presentation: Solubility Profile
The results should be summarized in a clear, concise table.
| Medium | pH | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |
| Purified Water | ~7.0 | 25 | Result | Result |
| 0.1 N HCl | 1.2 | 25 | Result | Result |
| Acetate Buffer | 4.5 | 25 | Result | Result |
| Phosphate Buffer | 6.8 | 25 | Result | Result |
| Ethanol | N/A | 25 | Result | Result |
| Diethyl Ether | N/A | 25 | Result | Result |
Visualization: Solubility Determination Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Assessment and Forced Degradation
Understanding a molecule's intrinsic stability is fundamental to developing a safe, effective, and reliable drug product. Forced degradation, or stress testing, is a regulatory requirement and a critical tool that involves subjecting the drug substance to conditions more severe than accelerated stability testing.[8][9] The objective is to identify likely degradation products, establish degradation pathways, and, most importantly, demonstrate the specificity of the analytical method used for stability studies—a "stability-indicating method".[10]
Causality Behind Experimental Choices: A Proactive Approach
Forced degradation is not about destroying the molecule indiscriminately. The goal is to induce a target degradation of 5-20%. This level is sufficient to produce detectable quantities of degradation products without being so excessive that it leads to secondary or tertiary degradation, which would not be relevant to real-world storage conditions. The choice of stressors (acid, base, peroxide, light, heat) is designed to mimic the potential chemical insults a drug substance might face during its lifecycle.[8] For a phenol, particular attention should be paid to oxidative and photolytic degradation, as the phenol ring can be susceptible to oxidation and discoloration.[2][11]
Experimental Protocols: Forced Degradation Studies
A validated, stability-indicating HPLC-UV method is a prerequisite for these studies. The method must be able to resolve the parent peak from all significant degradation products.
A. Hydrolytic Degradation
-
Acid Hydrolysis: Dissolve 3-(3-Chlorophenyl)phenol in a solution of 0.1 N HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH. Heat at 60 °C for 24 hours.
-
Neutral Hydrolysis: Dissolve the compound in purified water. Heat at 60 °C for 24 hours.
-
Analysis: At appropriate time points (e.g., 2, 8, 24 hours), withdraw samples. For acid and base samples, neutralize before dilution and injection into the HPLC system. Compare chromatograms to an unstressed control.
B. Oxidative Degradation
-
Procedure: Dissolve 3-(3-Chlorophenyl)phenol in a solution containing 3% hydrogen peroxide (H₂O₂).[10] Keep the solution at room temperature and protect it from light for 24 hours.
-
Rationale: Phenols are known to be susceptible to oxidation.[9][11] H₂O₂ is a common oxidizing agent used to simulate potential oxidative stress.
-
Analysis: Monitor the reaction at several time points. Quench the reaction if necessary by adding a reducing agent like sodium bisulfite, then analyze by HPLC.
C. Photolytic Degradation
-
Procedure: Expose a solution of the compound, as well as the solid compound spread thinly in a petri dish, to a light source conforming to ICH Q1B guidelines. This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control: A dark control sample, wrapped in aluminum foil, must be run in parallel to differentiate between photolytic and thermal degradation.
-
Analysis: Analyze the samples by HPLC after the exposure period.
D. Thermal Degradation
-
Procedure: Expose the solid 3-(3-Chlorophenyl)phenol to dry heat in a calibrated oven (e.g., 70 °C) for 7 days.
-
Rationale: This assesses the intrinsic thermal stability of the solid-state material. The temperature should be elevated but below the compound's melting point.
-
Analysis: Dissolve and analyze the stressed solid material by HPLC.
Data Presentation: Forced Degradation Summary
| Stress Condition | Duration/Intensity | Assay of Parent (%) | % Degradation | No. of Degradants | Remarks (e.g., Major Degradant RRT) |
| 0.1 N HCl | 60 °C, 24h | Result | Result | Result | Result |
| 0.1 N NaOH | 60 °C, 24h | Result | Result | Result | Result |
| 3% H₂O₂ | RT, 24h | Result | Result | Result | Result |
| Photolytic (ICH Q1B) | 1.2M lux-hr | Result | Result | Result | Result |
| Thermal (Solid) | 70 °C, 7 days | Result | Result | Result | Result |
Protocol: Long-Term and Accelerated Stability Study
Following successful forced degradation, a formal stability study is initiated according to ICH Q1A(R2) guidelines.[12]
-
Batch Selection: Use at least three primary batches of the drug substance.
-
Container Closure System: Store the substance in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Storage Conditions:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Tests to be Performed: At each pull point, the samples should be tested for appearance, assay, and degradation products using the validated stability-indicating method.
Visualization: Stability Testing Logical Flow
Caption: Logical Flow of Forced Degradation and Formal Stability Studies.
Conclusion
The systematic evaluation of solubility and stability is an indispensable phase in the development of any potential pharmaceutical compound. For 3-(3-Chlorophenyl)phenol, this involves a multi-faceted approach grounded in established scientific principles and regulatory expectations. By employing robust methodologies such as the shake-flask method for solubility and a comprehensive forced degradation program, researchers can build a foundational dataset. This data not only supports the development of a stable and bioavailable formulation but also ensures the analytical methods used are fit-for-purpose, providing a self-validating system of quality control. The insights gained from these studies are crucial for navigating the complex path from laboratory discovery to clinical application.
References
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PubChem. 3-Chlorophenol. [Link]
-
Wikipedia. 3-Chlorophenol. [Link]
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Loba Chemie. 3-CHLOROPHENOL. [Link]
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Es'haghi, Z. (2011). Extraction and Determination of Three Chlorophenols by Hollow Fiber Liquid Phase Microextraction - Spectrophotometric Analysis, and Evaluation Procedures Using Mean Centering of Ratio Spectra Method. American Journal of Analytical Chemistry. [Link]
-
Naczk, M., & Shahidi, F. (2004). Techniques for Analysis of Plant Phenolic Compounds. Molecules. [Link]
-
European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. [Link]
-
Ferreira, O. (2017). Studies on the solubility of phenolic compounds. ResearchGate. [Link]
-
Corden, B. (2023). A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. [Link]
-
Haque, I., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan. [Link]
-
World Health Organization. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953. [Link]
-
Bajaj, S., et al. (2012). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Biomedical and Pharmaceutical Sciences. [Link]
-
Valcarcel, M., & Cardenas, S. (2005). Extraction techniques for the determination of phenolic compounds in food. Trends in Analytical Chemistry. [Link]
-
Yoshitake, M., et al. (2016). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scientific Research Publishing. [Link]
-
Patel, Y., et al. (2018). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
-
International Council for Harmonisation. (2009). Explanatory Note on the Withdrawal of ICH Q1F. ICH. [Link]
-
Qiu, J., & Li, S. (2021). A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. Journal of Visualized Experiments. [Link]
-
Chulalongkorn University. (2020). Improving chromatographic analysis of phenolic compounds. Chula Digital Collections. [Link]
-
Kovács, A., et al. (2011). Development and optimization of a method for the analysis of phenols and chlorophenols from aqueous samples by gas chromatography–mass spectrometry, after solid-phase extraction and trimethylsilylation. Microchemical Journal. [Link]
-
Ferreira, O., et al. (2012). Aqueous Solubility of Some Natural Phenolic Compounds. Journal of Chemical & Engineering Data. [Link]
-
Kumar, V., & Singh, A. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
Bandosz, T. J., et al. (2022). Assessment of Phenolic and Indolic Compounds Removal from Aqueous Media Using Lignocellulose-Derived Surface-Modified Nanoporous Carbon Adsorbents: A Comparative Study. MDPI. [Link]
-
Food and Drugs Authority, Ghana. (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [Link]
-
Pan American Health Organization. (1996). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
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- 1. 3-Chlorophenol, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
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Methodological & Application
Application Note & Laboratory Protocol: Synthesis of 3-(3-Chlorophenyl)phenol via Suzuki-Miyaura Cross-Coupling
Introduction and Rationale
3-(3-Chlorophenyl)phenol is a biaryl compound of significant interest in medicinal chemistry and materials science, serving as a key structural motif and synthetic intermediate. Biaryl structures are prevalent in pharmaceuticals, agrochemicals, and functional organic materials.[1] The synthesis of such compounds requires robust and efficient carbon-carbon bond-forming reactions.
Historically, methods like the Ullmann reaction were employed for biaryl synthesis, but these often required harsh conditions and stoichiometric amounts of copper, leading to inconsistent yields.[2][3] The advent of palladium-catalyzed cross-coupling reactions has revolutionized the field. Among these, the Suzuki-Miyaura coupling stands out for its mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.[1][4]
This document provides a detailed, field-proven protocol for the synthesis of 3-(3-Chlorophenyl)phenol using a Suzuki-Miyaura cross-coupling reaction between 3-bromophenol and 3-chlorophenylboronic acid. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and outline the necessary safety, purification, and characterization techniques.
Reaction Scheme and Mechanism
The overall transformation is depicted below:
Scheme 1: Suzuki-Miyaura Synthesis of 3-(3-Chlorophenyl)phenol

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.
Causality of the Catalytic Cycle: The cycle is driven by the stable oxidation states of palladium (0 and +2). Each step is a fundamental organometallic process:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromophenol. This is typically the rate-limiting step and is more facile for aryl iodides and bromides than chlorides.[1]
-
Transmetalation: The boronic acid is activated by a base (e.g., Na₂CO₃) to form a more nucleophilic boronate species. This species then transfers its aryl group (3-chlorophenyl) to the palladium center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol is designed for a ~10 mmol scale synthesis. All glassware should be oven-dried and the reaction should be assembled under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the palladium catalyst.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. | Purity |
| 3-Bromophenol | C₆H₅BrO | 173.01 | 1.73 g | 10.0 | 1.0 | >98% |
| 3-Chlorophenylboronic acid | C₆H₆BClO₂ | 156.37 | 1.72 g | 11.0 | 1.1 | >95% |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 347 mg | 0.3 | 0.03 | >98% |
| Sodium Carbonate (anhydrous) | Na₂CO₃ | 105.99 | 2.65 g | 25.0 | 2.5 | >99% |
| Toluene | C₇H₈ | - | 50 mL | - | - | Anhydrous |
| Ethanol | C₂H₆O | - | 15 mL | - | - | 200 Proof |
| Deionized Water | H₂O | - | 15 mL | - | - | - |
| Ethyl Acetate | C₄H₈O₂ | - | ~200 mL | - | - | Reagent Grade |
| Brine (Saturated NaCl) | NaCl(aq) | - | ~50 mL | - | - | - |
| Magnesium Sulfate (anhydrous) | MgSO₄ | - | ~10 g | - | - | - |
| Silica Gel | SiO₂ | - | ~50 g | - | - | 60 Å, 230-400 mesh |
Instrumentation
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser and heating mantle with magnetic stirrer
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Glass funnels, separatory funnel (500 mL), Erlenmeyer flasks
-
Rotary evaporator
-
Glass chromatography column
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-bromophenol (1.73 g, 10.0 mmol) and 3-chlorophenylboronic acid (1.72 g, 11.0 mmol).
-
Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.
-
-
Solvent and Reagent Addition:
-
Add toluene (50 mL) and ethanol (15 mL) to the flask via syringe. Stir the mixture until the solids are dissolved.
-
In a separate beaker, dissolve sodium carbonate (2.65 g, 25.0 mmol) in deionized water (15 mL).
-
Add the aqueous sodium carbonate solution to the reaction flask.
-
Finally, add the tetrakis(triphenylphosphine)palladium(0) catalyst (347 mg, 0.3 mmol) to the flask. The mixture will typically turn yellow/orange.
-
Expert Insight: Adding the catalyst last ensures it is introduced to a well-mixed, deoxygenated environment, preserving its catalytic activity. The biphasic solvent system (toluene/ethanol/water) is crucial for dissolving both the organic starting materials and the inorganic base.[6]
-
-
Reaction:
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Allow the reaction to reflux at this temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. The disappearance of the 3-bromophenol spot (visualized under UV light) indicates reaction completion.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Add 50 mL of ethyl acetate and 50 mL of deionized water. Shake and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate (50 mL each).
-
Combine the organic layers and wash with brine (50 mL).
-
Rationale: The brine wash helps to remove residual water and break any emulsions formed during the extraction.
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a brown oil or solid.
-
-
Purification:
-
The crude product must be purified by flash column chromatography.
-
Prepare a slurry of silica gel (~50 g) in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the silica gel.
-
Elute the column with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 20%). Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 3-(3-Chlorophenyl)phenol as a white to off-white solid.
-
Sources
The Versatile Role of 3-(3-Chlorophenyl)phenol in Modern Organic Synthesis: A Guide for Researchers
Introduction: In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-(3-Chlorophenyl)phenol, a substituted biphenyl derivative, has emerged as a valuable synthon, offering dual reactivity that enables its incorporation into a diverse array of molecular scaffolds. This technical guide provides an in-depth exploration of the applications of 3-(3-Chlorophenyl)phenol, complete with detailed protocols and mechanistic insights to empower researchers in the fields of medicinal chemistry and materials science.
Core Reactivity and Synthetic Potential
3-(3-Chlorophenyl)phenol, with its distinct phenolic hydroxyl group and a chloro-substituted phenyl ring, presents two primary sites for chemical modification. The interplay of these functionalities allows for a stepwise and regioselective elaboration of the molecule, making it a strategic component in multistep syntheses.
dot graph "Reactivity_of_3_3_Chlorophenyl_phenol" { layout=neato; node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial"];
} Caption: Key reactive sites of 3-(3-Chlorophenyl)phenol.
The phenolic hydroxyl group serves as a versatile handle for introducing a variety of functionalities through reactions such as etherification and esterification. These transformations are fundamental in modifying the molecule's steric and electronic properties, as well as for linking it to other molecular fragments.
Simultaneously, the chloro-substituent on the second phenyl ring provides a robust site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. This dual reactivity is the cornerstone of its utility in constructing complex, non-symmetrical biaryl structures and other elaborate molecular frameworks.
Application in the Synthesis of Bioactive Molecules
The biphenyl motif is a prevalent scaffold in numerous biologically active compounds and approved pharmaceuticals. The specific substitution pattern of 3-(3-Chlorophenyl)phenol makes it an attractive starting material for the synthesis of targeted therapeutic agents. While direct citations for its use in named drugs are not prevalent in readily available literature, its structural elements are found in molecules with reported pharmacological activities. For instance, chlorinated biphenyl structures are investigated for their potential as antimicrobial and anticancer agents.
Synthetic Protocols and Methodologies
I. Synthesis of 3-(3-Chlorophenyl)phenol
The primary route to 3-(3-Chlorophenyl)phenol is through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a reliable and high-yielding method for the formation of the biaryl C-C bond.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-(3-Chlorophenyl)phenol
This protocol outlines the synthesis of 3-(3-Chlorophenyl)phenol from 3-bromophenol and 3-chlorophenylboronic acid.
Materials:
-
3-Bromophenol
-
3-Chlorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To a round-bottom flask, add 3-bromophenol (1.0 eq), 3-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add toluene and water to the flask in a 4:1 ratio.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(3-Chlorophenyl)phenol.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: Palladium(II) acetate in combination with triphenylphosphine is a commonly used catalytic system for Suzuki-Miyaura couplings due to its commercial availability and effectiveness. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: Potassium carbonate is used as the base to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: The biphasic toluene/water system is effective for dissolving both the organic substrates and the inorganic base, facilitating the reaction at the interface.
-
Inert Atmosphere: Degassing the reaction mixture is crucial to prevent the oxidation of the palladium(0) active catalyst.
dot graph "Suzuki_Miyaura_Workflow" { rankdir=LR; node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial"];
} Caption: General workflow for Suzuki-Miyaura synthesis.
II. Functionalization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group of 3-(3-Chlorophenyl)phenol can be readily functionalized through etherification and esterification reactions.
Protocol 2: O-Alkylation (Etherification) of 3-(3-Chlorophenyl)phenol
This protocol describes the synthesis of a methyl ether derivative using dimethyl sulfate.
Materials:
-
3-(3-Chlorophenyl)phenol
-
Dimethyl sulfate (DMS)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-(3-Chlorophenyl)phenol (1.0 eq) in acetone.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add dimethyl sulfate (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
After completion, filter off the potassium carbonate and wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude product can be purified by column chromatography if necessary.
Trustworthiness of the Protocol: This is a standard Williamson ether synthesis protocol. The use of a mild base like potassium carbonate and a polar aprotic solvent like acetone ensures efficient deprotonation of the phenol and subsequent nucleophilic attack on the alkylating agent.
Protocol 3: O-Acylation (Esterification) of 3-(3-Chlorophenyl)phenol
This protocol details the formation of an acetate ester using acetyl chloride.
Materials:
-
3-(3-Chlorophenyl)phenol
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-(3-Chlorophenyl)phenol (1.0 eq) in dry dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) to the solution.
-
Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography if required.
Expertise & Experience: The use of pyridine acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst. The reaction is performed at low temperature initially to control the exothermic reaction between the acyl chloride and the phenol.
Data Presentation
Table 1: Summary of Synthetic Protocols
| Protocol | Reaction Type | Key Reagents | Catalyst | Typical Yield (%) |
| 1 | Suzuki-Miyaura Coupling | 3-Bromophenol, 3-Chlorophenylboronic acid | Pd(OAc)₂/PPh₃ | 75-90 |
| 2 | O-Alkylation | Dimethyl sulfate, K₂CO₃ | - | >90 |
| 3 | O-Acylation | Acetyl chloride, Pyridine | - | >90 |
Conclusion
3-(3-Chlorophenyl)phenol stands as a synthetically versatile building block with significant potential in the development of novel organic molecules. The distinct reactivity of its phenolic hydroxyl and aryl chloride functionalities allows for a wide range of chemical transformations. The protocols detailed in this guide provide a solid foundation for researchers to utilize this compound in their synthetic endeavors, with the understanding that further optimization may be necessary depending on the specific substrate and desired outcome. As the demand for complex and diverse molecular architectures continues to grow, the strategic application of synthons like 3-(3-Chlorophenyl)phenol will undoubtedly play a crucial role in advancing the frontiers of organic synthesis and drug discovery.
References
Due to the limited availability of specific literature on 3-(3-Chlorophenyl)phenol, the references provided are for the general methodologies described.
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457–2483. [Link]
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms, 5th ed.; Springer: Cham, 2014.
-
PubChem Compound Summary for CID 11252710, 3-(3-Chlorophenyl)phenol. National Center for Biotechnology Information. [Link]
Application Note: A Robust HPLC-UV Method for the Quantification of 3-(3-Chlorophenyl)phenol
Abstract
This application note presents a detailed, robust, and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3-(3-Chlorophenyl)phenol. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure. The scientific rationale behind the selection of the stationary phase, mobile phase composition, and detection parameters is thoroughly explained to ensure methodological transparency and facilitate adaptation. This guide includes a complete experimental protocol, system suitability criteria, and validation insights grounded in authoritative standards.
Introduction and Method Principle
3-(3-Chlorophenyl)phenol is an aromatic organic compound featuring a biphenyl backbone, a structure that confers significant hydrophobicity.[1] Its molecular formula is C₁₂H₉ClO with a molecular weight of approximately 204.65 g/mol .[1] The presence of two aromatic rings results in strong ultraviolet (UV) absorbance, making it an ideal candidate for UV-based detection. Given its chemical properties, particularly its non-polar nature, reversed-phase chromatography is the most effective mode of separation.[2][3]
This method leverages the principles of reversed-phase chromatography, where a non-polar stationary phase interacts with the hydrophobic analyte.[4] The analyte is dissolved in a polar mobile phase and pumped through the column. Its retention is primarily governed by hydrophobic interactions; the more non-polar the analyte, the stronger it is retained by the stationary phase.[5] We utilize a C18 stationary phase, which consists of silica particles functionalized with 18-carbon alkyl chains, providing a highly hydrophobic surface for optimal retention of the analyte.[6] A mobile phase consisting of acetonitrile and water is used to elute the compound. Acetonitrile, the organic modifier, is adjusted to control the elution strength and achieve a suitable retention time. To ensure peak symmetry, a small amount of acid is added to the mobile phase to suppress the ionization of the phenolic hydroxyl group, which has a pKa similar to other chlorophenols (around 9.0).[7][8]
Method Development Rationale
The selection of the final method parameters was guided by the physicochemical properties of the analyte. The diagram below illustrates the decision-making process.
Caption: Logical framework for HPLC method development.
Experimental Conditions
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, Shimadzu Prominence, or equivalent system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Analytical Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm (or equivalent L1 packing)
-
Data Acquisition Software: Empower™, Chromeleon™, LabSolutions, or equivalent.
-
Analytical Balance (4-decimal places)
-
Volumetric flasks (Class A)
-
Pipettes (Calibrated)
-
Syringe filters (0.45 µm, PTFE or Nylon)
Reagents and Sample Preparation
-
Acetonitrile (ACN), HPLC Grade
-
Water, HPLC Grade or Milli-Q
-
Formic Acid, LC-MS Grade
-
3-(3-Chlorophenyl)phenol reference standard (>98% purity)
Mobile Phase Preparation: Prepare a solution of 60:40 (v/v) Acetonitrile and Water, with 0.1% Formic Acid. For 1000 mL, combine 600 mL of Acetonitrile, 399 mL of Water, and 1 mL of Formic Acid. Mix thoroughly and degas using sonication or vacuum filtration.
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3-(3-Chlorophenyl)phenol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation: Accurately weigh the sample material containing the analyte and dissolve it in a known volume of mobile phase to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC Method Parameters
All critical chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18 (L1), 5 µm, 150 x 4.6 mm |
| Mobile Phase | 60:40 (v/v) Acetonitrile : Water + 0.1% Formic Acid |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis or PDA |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Method Validation and System Suitability
To ensure the reliability and validity of the analytical procedure, a series of system suitability tests must be performed before any sample analysis.[9][10] These tests confirm that the chromatographic system is performing adequately for the intended analysis.[11] The criteria listed below are based on common industry practice and guidelines from the International Council for Harmonisation (ICH).[12]
System Suitability Test (SST)
Inject the working standard solution (e.g., 25 µg/mL) five or six times and evaluate the resulting chromatograms against the acceptance criteria in the table below.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Measures peak symmetry, ensuring accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |
| % RSD of Peak Area | ≤ 1.0% | Demonstrates the precision and reproducibility of the injector and system. |
| % RSD of Retention Time | ≤ 1.0% | Shows the stability of the pump and mobile phase delivery. |
Linearity
The linearity of the method was established by injecting the prepared working standards across the range of 1-100 µg/mL. The peak area was plotted against the concentration, and a linear regression analysis was performed.
| Parameter | Result | Acceptance Criteria |
| Concentration Range | 1-100 µg/mL | - |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.999 |
| y-intercept | Close to zero | - |
Detailed Protocol Workflow
The following diagram outlines the complete step-by-step workflow from sample preparation to final data analysis.
Caption: End-to-end experimental workflow.
Step-by-Step Instructions:
-
System Preparation: Set up the HPLC system according to the parameters in Section 2.3. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability: Perform the SST as described in Section 3.1. Do not proceed with sample analysis unless all criteria are met.
-
Calibration Curve: Inject a single replicate of each working standard solution from lowest to highest concentration.
-
Sample Analysis: Inject the prepared sample solutions. It is recommended to bracket sample injections with check standards (e.g., inject a mid-level standard every 10-20 sample injections) to monitor system performance over time.
-
Data Processing: Integrate the chromatograms for all standards and samples. Generate a calibration curve using a linear regression model.
-
Quantification: Determine the concentration of 3-(3-Chlorophenyl)phenol in the samples by interpolating their peak areas from the calibration curve. Apply the necessary dilution factors to calculate the final concentration in the original sample.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Very Small Peak | Injection error; Incorrect sample/standard preparation. | Verify autosampler operation; Re-prepare standards and samples carefully. |
| Broad or Tailing Peaks | Column contamination/degradation; Mobile phase pH too high. | Flush column with a strong solvent (e.g., 100% ACN); Ensure formic acid is added to the mobile phase.[13] |
| Shifting Retention Times | Pump malfunction; Column temperature fluctuation; Leak. | Check for leaks; Purge the pump; Ensure the column oven is at the set temperature. |
| High Backpressure | Blockage in the system (frit, guard column, or column). | Replace column inlet frit; Reverse-flush the column (if permitted by manufacturer); Filter all samples and mobile phases. |
Conclusion
The isocratic RP-HPLC method detailed in this application note is demonstrated to be simple, rapid, and reliable for the quantitative analysis of 3-(3-Chlorophenyl)phenol. The method exhibits excellent performance characteristics and is suitable for routine quality control and research applications. The comprehensive explanation of the method's principles and the detailed workflow provide a solid foundation for successful implementation and adaptation in the laboratory.
References
-
INAM-UL-HAQUE, A. KHAN. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 197-207. Available at: [Link]
-
Pharmaguideline. System Suitability in HPLC Analysis. Available at: [Link]
-
Pharmalytics. (2023). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines. YouTube. Available at: [Link]
-
Wikipedia. 3-Chlorophénol. Available at: [Link]
-
ResearchGate. (2009). Development of HPLC method for the analysis of chlorophenols in samples from anaerobic reactors for wastewater treatment. Available at: [Link]
-
Patel, D. et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 20-29. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11252710, 3-(3-Chlorophenyl)phenol. Available at: [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Thermo Fisher Scientific Inc. (2014). Separation of phenol and its chlorinated derivatives using reversed-phase HPLC-UV. Analyte Guru. Available at: [Link]
-
Wikipedia. 3-Chlorophenol. Available at: [Link]
-
Loba Chemie Pvt. Ltd. 3-CHLOROPHENOL Product Information. Available at: [Link]
-
Wang, L. et al. (2013). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry, 25(6), 3011-3014. Available at: [Link]
-
Wikipedia. Reversed-phase chromatography. Available at: [Link]
-
Phenomenex Inc. Reversed Phase HPLC Columns. Available at: [Link]
-
Chrom Tech, Inc. (2024). Reverse Phase Chromatography Techniques. Available at: [Link]
-
AZoLifeSciences. (2023). Reversed-Phase Chromatography: An Overview. Available at: [Link]
-
Hawach Scientific. (2023). Reversed Phase Chromatography Principle. Available at: [Link]
-
National Institute of Standards and Technology. Phenol, 3-chloro- in NIST Chemistry WebBook. Available at: [Link]
Sources
- 1. 3-(3-Chlorophenyl)phenol | C12H9ClO | CID 11252710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. chromtech.com [chromtech.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. hawach.com [hawach.com]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. 3-Chlorophénol — Wikipédia [fr.wikipedia.org]
- 8. 3-Chlorophenol - Wikipedia [en.wikipedia.org]
- 9. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 10. youtube.com [youtube.com]
- 11. actascientific.com [actascientific.com]
- 12. database.ich.org [database.ich.org]
- 13. jcsp.org.pk [jcsp.org.pk]
Developing assays to screen for 3-(3-Chlorophenyl)phenol activity
Application Note & Protocols
Topic: A Strategic Framework for Elucidating the Bioactivity of 3-(3-Chlorophenyl)phenol Through a Tiered Assay Cascade
Audience: Researchers, scientists, and drug development professionals.
Abstract
The vast chemical space of novel small molecules presents both an opportunity and a challenge for drug discovery and toxicology. 3-(3-Chlorophenyl)phenol is a compound with limited published bioactivity data, making it an ideal candidate for systematic screening to uncover its potential therapeutic or toxicological effects. This document, intended for researchers and drug development professionals, outlines a comprehensive, tiered strategy for characterizing the compound's activity. We move from broad, high-throughput phenotypic screens to more focused, hypothesis-driven mechanistic and biophysical assays. This framework emphasizes the principles of assay robustness, self-validation through appropriate controls, and the causal logic behind experimental choices. Detailed protocols for cytotoxicity, antioxidant potential, membrane integrity, mitochondrial toxicity, and direct target engagement assays are provided to guide researchers from initial compound handling to hit validation.
Introduction: The Rationale for a Phased Screening Approach
3-(3-Chlorophenyl)phenol belongs to the chlorophenol class of compounds. While simple phenols are known for their antiseptic properties, often acting by disrupting cellular membranes and denaturing proteins, the biological actions of more complex chlorinated phenols can be specific and potent.[1][2] For instance, higher-order chlorinated phenols have been shown to interfere with critical cellular processes like oxidative phosphorylation.[1] Given the structural features of 3-(3-Chlorophenyl)phenol, it is plausible to hypothesize activities ranging from general cytotoxicity to specific modulation of cellular pathways.
A "hit-and-run" approach using a single assay is insufficient to characterize an unknown compound. A more robust strategy involves a multi-tiered screening cascade.[3][4] This approach, detailed herein, uses resources efficiently by first identifying if the compound has any biological effect in a cost-effective, high-throughput manner before committing to more complex, resource-intensive mechanistic studies.
Sources
The Use of 3-(3-Chlorophenyl)phenol in Fluorescence Microscopy: A Hypothetical Application and Protocol Guide
For Research Use Only. Not for use in diagnostic procedures.
Introduction
In the dynamic field of cellular imaging, the exploration of novel fluorophores is paramount to advancing our understanding of biological systems. Small organic molecules that can permeate cell membranes and report on their microenvironment are of particular interest. This document outlines a hypothetical application for 3-(3-Chlorophenyl)phenol as a potential fluorescent probe for cellular imaging. While, to our knowledge, the use of this specific molecule in fluorescence microscopy has not been documented in peer-reviewed literature, we present here a theoretical framework and speculative protocols based on the known properties of phenolic compounds and the principles of fluorescence microscopy. This guide is intended to serve as a starting point for researchers interested in exploring the potential of simple, synthetically accessible molecules as imaging agents.
Phenolic compounds are known to possess intrinsic fluorescence, typically in the ultraviolet (UV) to blue region of the spectrum.[1] The spectral properties and quantum yield of these molecules are often sensitive to the polarity and hydrogen-bonding capability of their environment, a phenomenon known as solvatochromism.[2][3] This property suggests that 3-(3-Chlorophenyl)phenol could potentially act as an environmental sensor, reporting on the relative hydrophobicity of different subcellular compartments. Its relatively small size and lipophilic character, conferred by the chlorophenyl group, may facilitate its passive diffusion across cellular membranes.
However, it is crucial to acknowledge the potential challenges. The fluorescence quantum yield of simple phenols is often low, and they typically require UV excitation, which can be phototoxic to live cells. Furthermore, chlorophenols are known to exhibit cytotoxicity, a factor that must be carefully evaluated.[4][5][6]
Principle of Fluorescence
The fluorescence of 3-(3-Chlorophenyl)phenol would originate from the π-conjugated system of the phenol ring. Excitation with UV light would promote the molecule to an excited electronic state. As it relaxes back to the ground state, it is hypothesized to emit a photon of light at a longer wavelength, likely in the blue or green portion of the spectrum. The precise excitation and emission maxima would be influenced by the solvent environment. In non-polar environments, such as lipid droplets or membranes, a blue-shift in emission might be expected compared to its fluorescence in the aqueous cytoplasm.
Hypothetical Applications in Cellular Imaging
Based on its structure, 3-(3-Chlorophenyl)phenol could be investigated for the following applications:
-
General Cytoplasmic and Nuclear Staining: Due to its potential to passively cross cell membranes, it might distribute throughout the cytoplasm and nucleus, providing a general morphological stain.
-
Lipid Droplet or Membrane Probe: Its lipophilic nature suggests it may preferentially accumulate in non-polar environments like lipid droplets or cellular membranes. Changes in its fluorescence spectrum or intensity in these locations could provide information about their properties.
-
Environmental Sensing: If it exhibits significant solvatochromism, it could be used to map the relative polarity of different subcellular regions.
Hypothetical Spectral Properties
The following table presents estimated spectral properties for 3-(3-Chlorophenyl)phenol based on data for similar phenolic compounds.[1] These are theoretical values and would require experimental verification.
| Property | Estimated Value | Notes |
| Excitation Maximum (λex) | ~275 nm | Based on the excitation peak of m-cresol (274 nm).[1] Requires a UV light source on the microscope. |
| Emission Maximum (λem) | ~310 - 450 nm | The emission is expected to be broad and highly sensitive to the solvent environment. A blue-shift is expected in non-polar media. |
| Stokes Shift | Variable | Dependent on the solvent environment. |
| Quantum Yield | Likely low | Simple phenols typically have low quantum yields. |
Experimental Protocols
CAUTION: 3-(3-Chlorophenyl)phenol is a chemical with unknown biological effects and potential toxicity. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. All cell culture work should be performed in a certified biosafety cabinet.
Part 1: Preparation of Staining Solution
-
Prepare a Stock Solution: Dissolve 3-(3-Chlorophenyl)phenol in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mM. Rationale: DMSO is a common solvent for water-insoluble organic compounds and is generally tolerated by cells at low concentrations.
-
Prepare a Working Solution: Dilute the stock solution in a physiologically compatible buffer, such as Phosphate-Buffered Saline (PBS) or cell culture medium, to the desired final concentration. A starting concentration range of 1-10 µM is recommended for initial experiments. Rationale: The optimal concentration will need to be determined empirically to balance signal intensity with potential cytotoxicity.
Part 2: Live-Cell Staining and Imaging
This protocol is designed for adherent cells grown on glass-bottom dishes suitable for high-resolution microscopy.
-
Cell Culture: Plate cells on glass-bottom imaging dishes and culture until they reach 50-70% confluency. Rationale: Sub-confluent cells allow for better visualization of individual cell morphology.
-
Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the pre-warmed working solution of 3-(3-Chlorophenyl)phenol to the cells. d. Incubate for 15-30 minutes at 37°C in a CO2 incubator. Rationale: Incubation time may need to be optimized. Shorter times may be necessary to minimize cytotoxicity.
-
Washing: a. Remove the staining solution. b. Wash the cells two to three times with pre-warmed PBS or culture medium to remove excess unbound probe.
-
Imaging: a. Add fresh, pre-warmed culture medium (phenol red-free medium is recommended to reduce background fluorescence) to the cells.[7] b. Image the cells on a fluorescence microscope equipped with a UV light source and appropriate filters. c. Suggested Microscope Configuration:
- Excitation: DAPI filter set (e.g., ~350/50 nm excitation), although a dedicated UV laser line (e.g., 280 nm) would be optimal if available.
- Emission: DAPI filter set (e.g., ~460/50 nm emission) or a spectral detector to capture the full emission spectrum. d. Acquire images using the lowest possible excitation light intensity and shortest exposure times to minimize phototoxicity and photobleaching.
Part 3: Fixed-Cell Staining
-
Cell Culture and Fixation: a. Grow cells on glass coverslips. b. Wash with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash three times with PBS.
-
Permeabilization (Optional): a. If staining of intracellular membranes is desired, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes. b. Wash three times with PBS.
-
Staining: a. Incubate the fixed (and permeabilized) cells with the 3-(3-Chlorophenyl)phenol working solution for 30 minutes at room temperature. b. Wash three times with PBS.
-
Mounting and Imaging: a. Mount the coverslips onto microscope slides using an appropriate mounting medium. b. Image as described for live-cell imaging.
Self-Validating Systems and Controls
To ensure the trustworthiness of any experimental results, the following controls are essential:
-
Untreated Control: Image unstained cells using the same acquisition settings to determine the level of cellular autofluorescence.
-
Vehicle Control: Treat cells with the same concentration of DMSO used in the working solution to ensure that the solvent does not cause any morphological changes or fluorescence artifacts.
-
Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT or LDH release assay) to determine the concentration range of 3-(3-Chlorophenyl)phenol that is non-toxic to the cells over the time course of the experiment.
-
Co-localization Studies: If the probe is hypothesized to stain a specific organelle (e.g., lipid droplets), co-stain with a known marker for that organelle (e.g., Nile Red for lipid droplets) to assess co-localization.
Data Interpretation and Limitations
-
Low Signal-to-Noise Ratio: Be prepared for a potentially weak fluorescence signal. Image analysis may require sensitive detectors and robust background subtraction.
-
Phototoxicity: UV excitation can be damaging to live cells. Monitor cells for signs of stress, such as membrane blebbing or cell rounding.
-
Cytotoxicity: Chlorophenols can be toxic.[4][5][6] The observed staining pattern may be an artifact of cellular stress or death at higher concentrations or longer incubation times.
-
Broad Emission Spectrum: The emission spectrum is likely to be broad, which could lead to bleed-through into other fluorescence channels in multi-color imaging experiments.
Visualizations
Figure 1. A generalized workflow for the hypothetical staining of live cells with 3-(3-Chlorophenyl)phenol.
Figure 2. A proposed mechanism for the cellular uptake and distribution of 3-(3-Chlorophenyl)phenol.
Conclusion
This document provides a speculative but scientifically grounded framework for investigating the use of 3-(3-Chlorophenyl)phenol in fluorescence microscopy. While this compound is not an established fluorescent probe, its basic chemical structure suggests the potential for intrinsic fluorescence that may be sensitive to the cellular environment. The provided hypothetical protocols and considerations are intended to guide initial experiments. Researchers should proceed with caution, paying close attention to cytotoxicity and carefully validating any observed staining patterns with appropriate controls. The exploration of such simple molecules could pave the way for the discovery of new, easily synthesized probes for cellular imaging.
References
-
Excitation-Emission Fluorescence Characterization Study of the Three Phenolic Compounds. (n.d.). Request PDF. Retrieved January 21, 2026, from [Link]
-
Solvatochromism. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Solvatochromism and the solvation structure of benzophenone. (2013). PMC. Retrieved January 21, 2026, from [Link]
- Exley, C., & House, E. (2011). A review of chlorinated phenols. Reviews on environmental health, 26(1), 59-69.
- Chen, W. L., et al. (2005). Cytotoxic effects of environmentally relevant chlorophenols on L929 cells and their mechanisms. Toxicology in Vitro, 19(6), 785-793.
-
Toxicological Profile for Chlorophenols. (2019). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved January 21, 2026, from [Link]
-
Optical Fluorescence Imaging of Native Proteins Using a Fluorescent Probe with a Cell-Membrane-Permeable Carboxyl Group. (2021). MDPI. Retrieved January 21, 2026, from [Link]
-
Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. (2021). RSC Publishing. Retrieved January 21, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solvatochromism - Wikipedia [en.wikipedia.org]
- 3. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A review of chlorinated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic effects of environmentally relevant chlorophenols on L929 cells and their mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HEALTH EFFECTS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Optical Fluorescence Imaging of Native Proteins Using a Fluorescent Probe with a Cell-Membrane-Permeable Carboxyl Group [mdpi.com]
Application Notes and Protocols for the Purification of Crude 3-(3-Chlorophenyl)phenol
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the effective purification of crude 3-(3-Chlorophenyl)phenol (3'-chloro-[1,1'-biphenyl]-3-ol). Recognizing the critical need for high-purity compounds in research and pharmaceutical applications, this guide moves beyond a simple recitation of steps. It delves into the rationale behind methodological choices, offering detailed protocols for recrystallization and flash column chromatography. The protocols are designed to be self-validating, emphasizing preliminary analysis and optimization to adapt to varying impurity profiles in crude starting material.
Introduction: The Imperative for Purity
3-(3-Chlorophenyl)phenol is a substituted biphenylol, a structural motif of interest in medicinal chemistry and materials science. The biological activity and physical properties of such compounds are intrinsically linked to their purity. Crude synthetic products invariably contain a mixture of unreacted starting materials, reagents, side-products, and isomers, which can confound experimental results and compromise the integrity of downstream applications.
Potential impurities in the synthesis of 3-(3-Chlorophenyl)phenol may include residual starting materials from coupling reactions, isomers with different chlorination patterns, or oxidized, colored byproducts common to phenolic compounds. The removal of these impurities is paramount for accurate characterization and reliable use. This guide presents two primary, orthogonal purification techniques: recrystallization and flash column chromatography.
Compound Profile: 3-(3-Chlorophenyl)phenol
Before commencing any purification protocol, understanding the physicochemical properties of the target compound is essential.
| Property | Value | Source |
| Chemical Formula | C₁₂H₉ClO | [1] |
| Molecular Weight | 204.65 g/mol | [1] |
| Appearance | Solid (typical for biphenylols) | General Chemical Knowledge |
| Melting Point | Not experimentally reported in cited literature. Requires experimental determination. | N/A |
| Boiling Point | High; likely >300 °C (estimated) | N/A |
| Solubility | Expected to be soluble in moderately polar to non-polar organic solvents. | General Chemical Knowledge |
Expert Insight: The absence of a reported melting point in readily available literature underscores the importance of empirical protocol development. The initial steps of any purification strategy should involve small-scale tests to determine these critical parameters.
Purification Strategy 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[2][3][4] The ideal solvent will dissolve the crude material when hot and allow the pure compound to crystallize upon cooling, while the impurities remain dissolved in the cold solvent (mother liquor).
Principle of Recrystallization
The process hinges on selecting a solvent in which 3-(3-Chlorophenyl)phenol has high solubility at the solvent's boiling point but low solubility at low temperatures (e.g., 0-4 °C). Impurities, ideally, should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Protocol 1A: Single-Solvent Recrystallization Screening
This protocol is designed to empirically identify a suitable single solvent for the recrystallization of crude 3-(3-Chlorophenyl)phenol.
Materials:
-
Crude 3-(3-Chlorophenyl)phenol
-
Small test tubes (13x100 mm)
-
Sand bath or heating block
-
Candidate solvents (see table below)
-
Glass stirring rods
Procedure:
-
Place approximately 20-30 mg of the crude material into several separate test tubes.
-
Add a candidate solvent dropwise to one test tube at room temperature, stirring after each addition. Note the solubility. An ideal solvent will not dissolve the compound at room temperature.
-
If the compound is insoluble at room temperature, begin heating the test tube in a sand bath while continuing to add the solvent dropwise until the solid just dissolves. Aim for a total volume of 0.5-1.0 mL.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
After reaching room temperature, place the test tube in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. An abundant formation of fine, crystalline solid indicates a promising solvent.
-
Repeat this process for each candidate solvent.
| Solvent Candidate | Polarity | Boiling Point (°C) | Rationale & Comments |
| Toluene | Non-polar | 111 | Good for aromatic compounds. High boiling point allows for a large solubility differential. |
| Hexanes/Heptanes | Non-polar | 69 / 98 | Often used for non-polar compounds. May need to be used in a mixed-solvent system. |
| Ethyl Acetate | Polar aprotic | 77 | A versatile solvent for compounds of intermediate polarity. |
| Isopropanol | Polar protic | 82 | The hydroxyl group may aid in dissolving the phenolic target compound. |
| Ethanol/Water | Mixed-solvent | Variable | A common and effective mixed-solvent system for moderately polar compounds.[5] |
| Dichloromethane | Polar aprotic | 40 | Low boiling point makes it less ideal for recrystallization but can be effective. |
Protocol 1B: Bulk Recrystallization
Once an optimal solvent is identified from the screening process:
-
Place the crude 3-(3-Chlorophenyl)phenol (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 250 mL).
-
Add the selected solvent in portions to the flask, heating the mixture to a gentle boil with stirring on a hot plate. Continue adding hot solvent until the solid is completely dissolved.[6] Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some of the desired product even after cooling.[2]
-
Hot Filtration (if necessary): If insoluble impurities are present, or if decolorizing carbon is used to remove colored impurities, a hot gravity filtration must be performed. Pre-heat a stemless funnel and a receiving flask to prevent premature crystallization.
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities. Rapid cooling can trap impurities.[7]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Dry the crystals in a vacuum oven until a constant weight is achieved. Characterize the final product by melting point analysis and spectroscopy.
Purification Strategy 2: Flash Column Chromatography
Flash column chromatography is a rapid form of preparative column chromatography that uses moderate pressure to force the solvent through the stationary phase. It is an excellent technique for separating compounds with different polarities.[8]
Principle of Chromatography
The separation is based on the differential partitioning of the components of the mixture between a stationary phase (typically silica gel or alumina) and a mobile phase (a solvent or solvent mixture). Compounds that have stronger interactions with the polar stationary phase will move down the column more slowly, while less polar compounds that are more soluble in the mobile phase will move faster. For phenolic compounds, silica gel is a common stationary phase.[9]
Protocol 2A: Thin-Layer Chromatography (TLC) for Solvent System Development
Before running a large-scale column, it is essential to determine the optimal solvent system (mobile phase) using TLC. The goal is to find a solvent mixture that provides good separation between the target compound and its impurities, with a retention factor (Rf) of approximately 0.25-0.35 for the target compound.[10]
Materials:
-
Silica gel TLC plates (with UV indicator)
-
Crude 3-(3-Chlorophenyl)phenol
-
Developing chambers (beakers with watch glass covers)
-
Capillary spotters
-
UV lamp
-
Candidate solvent systems (see table below)
Procedure:
-
Dissolve a small amount of the crude material in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary spotter, apply a small spot of the solution to the baseline of a TLC plate.
-
Prepare developing chambers with a small amount of each candidate solvent system.
-
Place the spotted TLC plate into a chamber, ensuring the solvent level is below the baseline. Cover the chamber.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the separated spots under a UV lamp. Circle the spots.
-
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
-
Adjust the polarity of the solvent system until the target spot has an Rf of ~0.3 and is well-separated from other spots.
| Solvent System (v/v) | Polarity | Starting Ratio | Adjustment Strategy |
| Hexane / Ethyl Acetate | Low to Medium | 9:1 | Increase Ethyl Acetate to increase polarity and lower Rf values. A standard system for many organic compounds.[2] |
| Dichloromethane / Methanol | Medium to High | 99:1 | For more polar compounds. Increase Methanol to increase polarity. Use sparingly as methanol can affect silica gel.[2] |
| Toluene / Ethyl Acetate | Low to Medium | 9:1 | Good for aromatic compounds. Increase Ethyl Acetate to increase polarity. |
Protocol 2B: Preparative Flash Column Chromatography
-
Column Packing: Select a column of appropriate size for the amount of crude material. Pack the column with silica gel as a slurry in the least polar component of your chosen mobile phase (e.g., hexane).
-
Sample Loading: Dissolve the crude 3-(3-Chlorophenyl)phenol in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel (dry loading) and add this to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase determined from the TLC analysis. Apply gentle air pressure to the top of the column to achieve a flow rate of approximately 2 inches/minute.
-
Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.
-
Analysis: Spot every few fractions on a TLC plate to monitor the separation and identify which fractions contain the pure product.
-
Isolation: Combine the fractions that contain only the pure 3-(3-Chlorophenyl)phenol.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Final Characterization: Assess the purity of the final product by TLC, melting point, and spectroscopic methods (NMR, IR).
Conclusion and Best Practices
The purification of crude 3-(3-Chlorophenyl)phenol is a critical step to ensure the reliability of subsequent scientific investigations. Both recrystallization and flash column chromatography are highly effective methods. The choice between them depends on the nature of the impurities and the quantity of material to be purified. For thermally stable compounds with primarily crystalline impurities, recrystallization is often more efficient on a large scale. For complex mixtures with components of varying polarities, chromatography offers superior separation power.
Trustworthiness and Self-Validation:
-
Always perform a small-scale screening test before committing a large amount of material to a specific purification protocol.
-
Use TLC to monitor every step of the purification process, from the crude material to the final product and the waste streams (mother liquor, other fractions).
-
Final purity should always be confirmed by at least two analytical methods (e.g., melting point and chromatography).
By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can confidently and effectively obtain high-purity 3-(3-Chlorophenyl)phenol for their advanced research and development needs.
References
-
PubChem. (n.d.). 3-(3-Chlorophenyl)phenol. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Loba Chemie. (n.d.). 3-CHLOROPHENOL. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). 3-Chlorophenol. Retrieved January 21, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved January 21, 2026, from [Link]
-
CDN. (2015, February 8). Separating a Mixture of Biphenyl, Benzhydrol and Benzophenone by Thin-Layer Chromatography. Retrieved January 21, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2013, September 25). Column chromatography of phenolics?. Retrieved January 21, 2026, from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved January 21, 2026, from [Link]
-
Scribd. (n.d.). TLC Solvent Selection for Separation. Retrieved January 21, 2026, from [Link]
-
Mohawk Valley Community College. (n.d.). Experiment 2: Recrystallization. Retrieved January 21, 2026, from [Link]
-
YouTube. (2013, September 9). Recrystallization. Retrieved January 21, 2026, from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved January 21, 2026, from [Link]
Sources
- 1. 3-(3-Chlorophenyl)phenol | C12H9ClO | CID 11252710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. athabascau.ca [athabascau.ca]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 6. youtube.com [youtube.com]
- 7. chem.ualberta.ca [chem.ualberta.ca]
- 8. Chromatography [chem.rochester.edu]
- 9. scribd.com [scribd.com]
- 10. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-Chlorophenyl)phenol
Welcome to the technical support center for the synthesis of 3-(3-Chlorophenyl)phenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. We will focus on the most robust and widely used method for this transformation: the Suzuki-Miyaura cross-coupling reaction.
The synthesis of 3-(3-Chlorophenyl)phenol, a biaryl structure, is efficiently achieved by the palladium-catalyzed cross-coupling of 3-hydroxyphenylboronic acid with a suitable aryl halide, typically 1-chloro-3-iodobenzene or 1-chloro-3-bromobenzene .[1][2] This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and generally mild reaction conditions.[3][4] However, achieving high yields consistently requires careful control over several experimental parameters.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you navigate the complexities of this reaction.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of 3-(3-Chlorophenyl)phenol via Suzuki-Miyaura coupling.
Problem 1: Low or No Product Formation with High Recovery of Starting Materials
This is the most common issue, indicating a failure in the catalytic cycle.
-
Potential Cause 1: Inactive Catalyst. The active catalyst in the Suzuki-Miyaura reaction is a Pd(0) species.[5] If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂, it must be reduced in situ. This reduction can fail if the conditions are not optimal. Some Pd(0) sources, like Pd₂(dba)₃, can also degrade upon prolonged exposure to air.
-
Solution:
-
Ensure Anaerobic Conditions: The presence of oxygen can oxidize the active Pd(0) catalyst, rendering it inactive.[6] Degas your solvents thoroughly (e.g., by sparging with argon or nitrogen for 30-60 minutes) and maintain an inert atmosphere (N₂ or Ar) throughout the entire reaction setup and duration.
-
Use a Reliable Precatalyst: Consider using modern, air-stable Pd(II) precatalysts that incorporate the phosphine ligand (e.g., XPhos-Pd-G3). These are designed for reliable and rapid generation of the active Pd(0) species.
-
Check Ligand Integrity: Phosphine ligands, especially electron-rich ones, can be sensitive to air oxidation. Use fresh, high-purity ligands.
-
-
-
Potential Cause 2: Inefficient Transmetalation. The transfer of the aryl group from the boronic acid to the palladium center is a critical step facilitated by the base.
-
Solution:
-
Base Selection: The choice and strength of the base are crucial. An aqueous solution of a base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is typically used.[6][7] For this specific substrate, a moderately strong base like K₂CO₃ or K₃PO₄ is a good starting point. Ensure the base is fully dissolved (or well-suspended) to maximize its effectiveness.
-
Solvent System: A two-phase solvent system (e.g., Toluene/H₂O or Dioxane/H₂O) is often necessary to dissolve both the organic substrates and the inorganic base.[3][7] The ratio is important; a 4:1 or 5:1 organic to aqueous ratio is common.
-
-
-
Potential Cause 3: Poor Oxidative Addition. The first step of the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) center.[5]
-
Solution:
-
Aryl Halide Reactivity: The reactivity of aryl halides follows the trend I > Br > OTf >> Cl.[5] If you are using 1-bromo-3-chlorobenzene and getting low conversion, switching to 1-chloro-3-iodobenzene will significantly accelerate the oxidative addition step.[8] Using aryl chlorides often requires more specialized, highly electron-rich ligands (e.g., biaryl phosphines like XPhos or SPhos) and potentially higher temperatures.[6][9]
-
-
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.
Problem 2: Significant Formation of Side Products
The presence of impurities complicates purification and reduces the yield of the desired product.
-
Potential Cause 1: Protodeborylation. The boronic acid C-B bond is cleaved by a proton source (like water), reverting it to 3-hydroxyphenol. This is a common side reaction, especially for electron-rich boronic acids or at elevated temperatures.[5]
-
Solution:
-
Use Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid to compensate for minor degradation.
-
Control Temperature: Avoid excessively high temperatures or prolonged reaction times. Monitor the reaction by TLC or LC-MS and stop it once the aryl halide is consumed.
-
Use Boronic Esters: Boronic acid pinacol esters are often more stable towards protodeborylation and can be a good alternative to the free boronic acids.
-
-
-
Potential Cause 2: Homocoupling (Glaser-Hay type). The boronic acid couples with itself to form a symmetrical biaryl (3,3'-dihydroxybiphenyl). This is often promoted by the presence of oxygen.
-
Solution:
-
Strict Inert Atmosphere: This side reaction is significantly suppressed under anaerobic conditions. Rigorous degassing of the reaction mixture is critical.[6]
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thus disfavoring the homocoupling pathway.
-
-
-
Potential Cause 3: Hydrodehalogenation. The aryl halide is reduced to chlorobenzene. This can occur via a competing β-hydride elimination pathway from a Pd-H species, though it's less common in Suzuki couplings than in other cross-coupling reactions like the Buchwald-Hartwig amination.[10]
-
Solution:
-
Reagent Purity: Ensure solvents are pure and free from potential hydride sources.
-
Ligand Choice: Some ligand systems are more prone to generating Pd-H species. If this is a persistent issue, screening different phosphine ligands may be necessary.
-
-
Frequently Asked Questions (FAQs)
Q1: Which aryl halide should I use: 1-chloro-3-iodobenzene or 1-bromo-3-chlorobenzene? A: For laboratory-scale synthesis where reactivity is prioritized, 1-chloro-3-iodobenzene is the superior choice. The C-I bond is significantly weaker than the C-Br bond, leading to faster and more efficient oxidative addition to the palladium catalyst, often allowing for milder reaction conditions (lower temperature, lower catalyst loading).[5] 1-bromo-3-chlorobenzene is a viable, often cheaper alternative, but may require more forcing conditions to achieve full conversion.
Q2: My 3-hydroxyphenylboronic acid is old. Can I still use it? A: It is highly recommended to use fresh, high-purity 3-hydroxyphenylboronic acid. Boronic acids, especially those with electron-donating groups like -OH, can dehydrate to form cyclic boroxine anhydrides or undergo decomposition over time.[2] This reduces the amount of active reagent and can lead to inconsistent results. If you must use older material, consider purifying it by recrystallization or checking its purity by NMR before use.
Q3: What is the optimal catalyst loading? A: For optimization, catalyst loading can range from 0.5 to 5 mol %. A good starting point for a standard Suzuki coupling is 1-2 mol % of the palladium source.[3] In highly optimized or industrial processes, loadings can be much lower (<0.1 mol %).[7] However, for initial lab-scale work, higher loadings ensure the reaction proceeds efficiently. The ligand-to-palladium ratio is also critical, typically ranging from 1:1 to 2:1.
Q4: How do I choose the best solvent and base combination? A: The most effective systems typically involve a non-polar organic solvent and an aqueous solution of an inorganic base.
-
Solvents: Toluene, 1,4-dioxane, and DMF are common choices. Toluene is often preferred for its high boiling point and ease of water removal (via a Dean-Stark trap if necessary).
-
Bases: K₃PO₄ and Cs₂CO₃ are highly effective but can be more expensive. K₂CO₃ is a cost-effective and very common choice that works well for many substrates.[7] The key is to have a biphasic system where the base can activate the boronic acid at the interface.
Q5: The purification is difficult due to closely-eluting impurities. What can I do? A: If standard silica gel chromatography is failing, consider these options:
-
Acid/Base Wash: During the workup, perform an extraction with a weak base (e.g., aqueous NaHCO₃) to remove any unreacted 3-hydroxyphenylboronic acid and acidic byproducts.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for removing small amounts of impurities.
-
Alternative Chromatography: Consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography if the impurities have different polarities from your product in that medium.
Optimized Experimental Protocol
This protocol describes a reliable method for the synthesis of 3-(3-Chlorophenyl)phenol on a laboratory scale.
Reactants & Reagents
| Reagent | Formula | MW | Amount (mmol) | Mass/Volume | Equivalents |
|---|---|---|---|---|---|
| 1-Chloro-3-iodobenzene | C₆H₄ClI | 238.45 | 5.0 | 1.19 g | 1.0 |
| 3-Hydroxyphenylboronic acid | C₆H₇BO₃ | 137.93 | 6.0 | 0.83 g | 1.2 |
| Pd(OAc)₂ | C₄H₆O₄Pd | 224.50 | 0.1 | 22.5 mg | 0.02 (2 mol%) |
| SPhos | C₂₇H₃₃OP | 410.52 | 0.2 | 82.1 mg | 0.04 (4 mol%) |
| K₃PO₄ | K₃PO₄ | 212.27 | 10.0 | 2.12 g | 2.0 |
| Toluene | C₇H₈ | - | - | 20 mL | - |
| Deionized Water | H₂O | - | - | 5 mL | - |
Step-by-Step Methodology
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-3-iodobenzene (1.19 g, 5.0 mmol), 3-hydroxyphenylboronic acid (0.83 g, 6.0 mmol), Pd(OAc)₂ (22.5 mg, 0.1 mmol), SPhos (82.1 mg, 0.2 mmol), and K₃PO₄ (2.12 g, 10.0 mmol).
-
Causality Note: Using a 2:1 ligand-to-palladium ratio ensures that the palladium center remains coordinated and stable throughout the catalytic cycle. SPhos is a bulky, electron-rich biaryl monophosphine ligand known to promote efficient cross-coupling of challenging substrates.[9]
-
-
Degassing and Inert Atmosphere:
-
Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Add degassed toluene (20 mL) and degassed deionized water (5 mL) via syringe.
-
Causality Note: Rigorous removal of oxygen is paramount to prevent the oxidation of the Pd(0) catalyst and to suppress the homocoupling of the boronic acid.[6]
-
-
Reaction:
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours. The reaction is typically complete within 4-12 hours.
-
Causality Note: The elevated temperature increases the rate of all steps in the catalytic cycle, particularly the oxidative addition and reductive elimination. Vigorous stirring is essential in the biphasic system to maximize the interfacial area where the reaction occurs.
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).
-
Causality Note: The acidic wash removes the inorganic base (K₃PO₄). The basic wash removes excess 3-hydroxyphenylboronic acid and the phenolic product, which will need to be re-acidified. Correction: The phenolic product is acidic and will be extracted into the basic wash. To isolate the product, the NaHCO₃ layer must be collected, re-acidified with HCl until pH ~2, and then re-extracted with ethyl acetate. The initial organic layer should be checked for any remaining product.
-
Revised Workup: After separating the initial layers, collect the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine all organic layers. Wash the combined organic layers with brine (30 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient eluent system, starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (visualized by TLC) and evaporate the solvent to yield 3-(3-Chlorophenyl)phenol as a white or off-white solid.
-
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- ChemistryViews. (2022). Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning.
- Google Patents. (n.d.). CN111072698A - Preparation method of hydroxyphenylboronic acid.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
- ChemicalBook. (n.d.). 3-Chlorophenol synthesis.
- National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- MedChemExpress. (n.d.). (3-Hydroxyphenyl)boronic acid (3-Hydroxybenzeneboronic acid).
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
- Narang, S. (2023). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium.
- J-Stage. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Organic Synthesis with 3-Hydroxyphenylboronic Acid: A Supplier's Guide.
- University of Rochester. (n.d.). Cross-Coupling Chemistry.
- Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
- ACS Publications. (n.d.). 1-bromo-3-chloro-5-iodobenzene: An eight-step synthesis from benzene. Journal of Chemical Education.
- Sigma-Aldrich. (n.d.). 3-Hydroxyphenylboronic acid.
- MDPI. (n.d.). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization.
- National Institutes of Health. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. PMC.
- Sigma-Aldrich. (n.d.). 3-Hydroxyphenylboronic acid.
- ChemBK. (2024). 3-Chloro-1-iodobenzene.
- YouTube. (2022). Suzuki Coupling Mechanism.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3-ヒドロキシフェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. youtube.com [youtube.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. quora.com [quora.com]
- 7. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Overcoming solubility issues with 3-(3-Chlorophenyl)phenol in aqueous solutions
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-(3-Chlorophenyl)phenol. This guide is designed to provide expert advice and practical solutions for overcoming the significant challenge of its poor aqueous solubility. As a chlorinated biphenyl-like phenol, this compound presents unique hurdles in formulation and experimental design. This document offers a series of troubleshooting guides and frequently asked questions (FAQs) to directly address issues you may encounter.
Understanding the Challenge: Physicochemical Profile
-
Structure: The presence of a biphenyl system and a chlorine atom significantly increases the molecule's hydrophobicity compared to simple phenol.
-
Aqueous Solubility: Expected to be very low. For context, 3-chlorophenol has a solubility of about 20-26 g/L, and the addition of the second phenyl ring in 3-(3-Chlorophenyl)phenol will drastically decrease this value.
-
Organic Solvent Solubility: It is anticipated to be soluble in common organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).[1][2]
This inherent low aqueous solubility is the primary obstacle to its use in many biological and pharmaceutical applications.
Troubleshooting & FAQs: Enhancing Aqueous Solubility
Here we address common questions and issues encountered when trying to dissolve 3-(3-Chlorophenyl)phenol in aqueous solutions.
Q1: I've tried dissolving 3-(3-Chlorophenyl)phenol in water and buffer, but it won't go into solution. What is my first step?
Answer: Direct dissolution in aqueous media is highly unlikely to succeed due to the compound's hydrophobic nature. The recommended first step is to create a concentrated stock solution in a water-miscible organic solvent.
Workflow for Initial Solubilization
Caption: Initial Solubilization Workflow
Causality: The organic solvent acts as a primary vehicle to break down the crystal lattice of the solid compound. When this concentrated stock is introduced into the larger volume of aqueous buffer, the solvent molecules disperse, and if the final concentration of 3-(3-Chlorophenyl)phenol is below its aqueous solubility limit, it will remain dissolved. However, for many applications, this simple dilution will not be sufficient and may lead to precipitation.
Q2: My compound precipitates out of solution when I dilute the organic stock into my aqueous buffer. What are my options?
Answer: This is a common issue and indicates that the final concentration in your aqueous medium is above the solubility limit. You can address this using several techniques, broadly categorized as co-solvent systems, pH adjustment, and the use of solubilizing excipients.
Strategy 1: Co-Solvent Systems
A co-solvent is a water-miscible solvent that, when added to water, increases the solubility of hydrophobic solutes.
Troubleshooting Guide: Co-Solvents
| Issue | Probable Cause | Recommended Action |
| Precipitation upon dilution | Insufficient co-solvent concentration in the final solution. | Increase the percentage of the co-solvent (e.g., ethanol, propylene glycol, polyethylene glycol 400) in your final aqueous solution.[3][4] |
| Cell toxicity or assay interference | The chosen co-solvent is affecting the biological system. | Test the tolerance of your experimental system to different co-solvents. Create a vehicle control with the same co-solvent concentration to assess its baseline effects. |
| Compound still insoluble | The polarity of the co-solvent system is still too high. | A ternary system can be attempted. For example, a small amount of a less polar, water-miscible solvent like N-methyl-2-pyrrolidone (NMP) could be part of the co-solvent blend, but compatibility with the final application is crucial. |
Experimental Protocol: Determining a Suitable Co-solvent Concentration
-
Prepare a 10 mg/mL stock solution of 3-(3-Chlorophenyl)phenol in 100% DMSO.
-
In separate vials, prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing increasing concentrations of a co-solvent (e.g., 0%, 5%, 10%, 20%, 30% v/v Ethanol).
-
Add the stock solution to each co-solvent buffer to achieve the desired final concentration of 3-(3-Chlorophenyl)phenol.
-
Vortex each vial and visually inspect for precipitation immediately and after 1 hour. The lowest concentration of co-solvent that maintains a clear solution is your target.
Strategy 2: pH Adjustment
The phenolic hydroxyl group on 3-(3-Chlorophenyl)phenol is weakly acidic. By increasing the pH of the aqueous solution, you can deprotonate this group, forming a more soluble phenolate salt.
Mechanism of pH-Dependent Solubility
Caption: Ionization of 3-(3-Chlorophenyl)phenol
Troubleshooting Guide: pH Adjustment
| Issue | Probable Cause | Recommended Action |
| Compound precipitates at neutral pH | The solution pH is below the pKa of the phenolic group, favoring the neutral, less soluble form. | Increase the pH of your aqueous buffer. Phenolic compounds often show increased solubility in alkaline conditions.[5] For phenols, a pH above 9-10 is often required for significant ionization. |
| High pH is incompatible with the experiment | Biological assays are often sensitive to extreme pH values. | This method may not be suitable. Consider it for non-biological systems or for initial formulation steps, followed by neutralization if the compound remains in a metastable soluble state. |
| Compound degradation | The compound may be unstable at high pH. | Assess the stability of 3-(3-Chlorophenyl)phenol at the required pH over the experimental timeframe using a technique like HPLC. |
Strategy 3: Surfactants and Micellar Solubilization
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). The hydrophobic cores of these micelles can encapsulate poorly soluble compounds, effectively increasing their apparent solubility.[6]
Troubleshooting Guide: Surfactants
| Issue | Probable Cause | Recommended Action |
| Still insoluble | Surfactant concentration is below the CMC, or the chosen surfactant is not effective. | Ensure the surfactant concentration is above its CMC. Try different types of surfactants (non-ionic like Tween® 80 or Cremophor® EL; anionic like SDS). |
| Surfactant interferes with the assay | Surfactants can disrupt cell membranes or interact with proteins. | Perform a vehicle control with the surfactant alone. Non-ionic surfactants are generally less harsh on biological systems. |
Strategy 4: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic guest from the aqueous environment.[7][8]
Mechanism of Cyclodextrin Inclusion
Caption: Encapsulation by Cyclodextrin
Troubleshooting Guide: Cyclodextrins
| Issue | Probable Cause | Recommended Action |
| Limited solubility enhancement | Stoichiometry of the complex is not optimal, or the cyclodextrin cavity size is not suitable. | Test different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD)). HP-β-CD is often preferred due to its higher aqueous solubility.[7] |
| Cost and formulation complexity | Cyclodextrins can be expensive and require more complex formulation development. | This is a trade-off for achieving higher solubility. This method is often used in pharmaceutical development. |
Advanced Strategies for Drug Development Professionals
For applications in drug delivery and formulation, more advanced techniques may be necessary to improve bioavailability.
-
Solid Dispersions: This involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[9] This can significantly enhance the dissolution rate.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution velocity.[10][11][12] This is a common strategy for poorly soluble drugs.
Summary of Solubilization Strategies
| Method | Principle | Advantages | Disadvantages |
| Co-solvents | Reduces solvent polarity | Simple, effective for moderate increases in solubility | Can cause toxicity or assay interference |
| pH Adjustment | Ionizes the molecule | Can provide a significant increase in solubility | Limited by compound stability and experimental constraints |
| Surfactants | Micellar encapsulation | High solubilization capacity | Potential for assay interference and cytotoxicity |
| Cyclodextrins | Inclusion complex formation | Good for parenteral formulations, can improve stability | Higher cost, more complex formulation |
| Solid Dispersions | Amorphous drug in a polymer matrix | Greatly enhances dissolution rate | Requires specialized manufacturing processes |
| Nanosuspensions | Increased surface area | Improves dissolution rate and bioavailability | Requires specialized equipment for milling/homogenization |
References
-
(PDF) Studies on the solubility of phenolic compounds - ResearchGate. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 75(19), 6549–6551. Available at: [Link]
-
Jain, S., & Patel, N. (2014). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. Journal of Pharmaceutical Investigation, 44(4), 251-267. Available at: [Link]
-
El-Batal, A. I., & El-Hendawy, H. H. (2022). Comparative Kinetic Study of Phenol Degradation Using Free and Alginate-Gel-Entrapped Extract Containing Tyrosinase from Agaricus bisporus. Molecules, 27(19), 6263. Available at: [Link]
-
Clark, J. (2023). Physical Properties of Phenol. Chemistry LibreTexts. Available at: [Link]
-
Wikipedia. (2023). 3-Chlorophenol. In Wikipedia. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7933, 3-Chlorophenol. Available at: [Link]
-
Al-Fartosy, A. J. (2019). Effect of pH on the solubility of phenolic compounds. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11252710, 3-(3-Chlorophenyl)phenol. Available at: [Link]
-
Al-kassas, R., & Al-kassas, R. (2022). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug delivery, 29(1), 1644–1660. Available at: [Link]
-
de Oliveira, D. R., & de Oliveira, A. C. (2020). Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes. Polymers, 12(11), 2484. Available at: [Link]
-
Gao, L., Liu, G., & Ma, J. (2011). Developing nanoparticle formulations of poorly soluble drugs. ResearchGate. Available at: [Link]
-
Yalkowsky, S. H., & Te, S. H. (2017). Co-solvent and Complexation Systems. ResearchGate. Available at: [Link]
-
Kahlweit, M. (2008). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Chimia, 62(11), 923-928. Available at: [Link]
-
Gao, L., Liu, G., & Ma, J. (2011). Developing nanoparticle formulations or poorly soluble drugs. Pharmaceutical Technology, 35(6), 52-57. Available at: [Link]
-
de Oliveira, D. R., & de Oliveira, A. C. (2022). Exploring the Mechanism of β-Cyclodextrin-Encased Phenolic Acids Functionalized with TPP for Antioxidant Activity and Targeting. Molecules, 27(19), 6263. Available at: [Link]
-
Yalkowsky, S. H., & Te, S. H. (2006). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Journal of pharmaceutical sciences, 95(7), 1435–1440. Available at: [Link]
-
Zhang, Y., Li, Y., & Wang, J. (2022). Adsorption of Phenols from Aqueous Solution with A pH-Sensitive Surfactant-Modified Bentonite. Materials, 15(19), 6823. Available at: [Link]
-
Gao, L., Liu, G., & Ma, J. (2013). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. Journal of nanoscience and nanotechnology, 13(5), 3059–3070. Available at: [Link]
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- 4. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
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- 12. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 3-(3-Chlorophenyl)phenol Derivatization
Welcome to the technical support center for the derivatization of 3-(3-Chlorophenyl)phenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Instead of a rigid protocol, we offer a dynamic troubleshooting resource in a question-and-answer format to address the specific challenges you may encounter. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design.
Section 1: Foundational Principles & Initial Troubleshooting
The primary site for derivatization on 3-(3-Chlorophenyl)phenol is the phenolic hydroxyl group. Its acidity (pKa ≈ 10) and nucleophilicity upon deprotonation are the central features governing its reactivity. The key to successful derivatization lies in selecting conditions that favor the desired reaction pathway while minimizing common side reactions.
FAQ: My initial derivatization attempt resulted in low yield. Where do I start troubleshooting?
This is the most common issue and requires a systematic approach to diagnose. Low conversion can stem from several factors related to reactants, reagents, or the reaction environment.
Answer: Begin by assessing the four pillars of the reaction: (1) Substrate Activation, (2) Reagent/Catalyst Integrity, (3) Solvent Environment, and (4) Thermal Conditions.
-
Substrate Activation (Deprotonation): Was your base strong enough to fully deprotonate the phenol? Incomplete deprotonation is a frequent cause of unreacted starting material.[1]
-
Reagent/Catalyst Integrity: Are your reagents pure and active? Alkylating agents can degrade, and palladium catalysts are notoriously sensitive to oxygen.
-
Solvent Choice: Is your solvent appropriate for the reaction mechanism? Aprotic solvents are generally preferred for nucleophilic substitution reactions involving phenoxides.[2]
-
Temperature & Time: Were the reaction time and temperature sufficient for the specific transformation? Some reactions require significant thermal energy to overcome activation barriers.
Below is a logical workflow to guide your troubleshooting process.
Caption: General troubleshooting workflow for low-yield reactions.
Section 2: Troubleshooting Specific Derivatization Reactions
Williamson Ether Synthesis (O-Alkylation)
This classic SN2 reaction is a workhorse for converting phenols to ethers. However, its success is highly dependent on balancing the nucleophilicity of the phenoxide against the potential for side reactions.[2][3]
Q: My Williamson ether synthesis is giving a low yield of the desired ether. What are the most common culprits?
Answer: Low yields in this reaction typically trace back to three main issues: incomplete deprotonation, E2 elimination of the alkyl halide, or C-alkylation of the phenoxide.
-
Incomplete Deprotonation: 3-(3-Chlorophenyl)phenol has a pKa of around 9-10. A base must be chosen that can effectively and irreversibly generate the phenoxide nucleophile. Using a weak base like potassium carbonate (K₂CO₃) may result in an equilibrium with significant amounts of the neutral phenol remaining.[1]
-
E2 Elimination: This is a major competing pathway, especially with secondary and tertiary alkyl halides, which are strongly discouraged.[1][2] The basic phenoxide can act as a base to abstract a proton, leading to an alkene instead of an ether.
-
C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the aromatic ring (ortho or para positions). The reaction outcome is highly sensitive to the solvent and counter-ion.[2]
Q: How do I choose the optimal base and solvent to favor O-alkylation?
Answer: The choice of base and solvent is critical for maximizing yield and selectivity.
Base Selection: For complete deprotonation, a strong base is recommended. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the phenol, producing the sodium phenoxide and hydrogen gas, which bubbles out of solution.[3]
| Base | pKa of Conjugate Acid | Typical Solvent | Comments |
| K₂CO₃ | 10.3 | Acetone, Acetonitrile | Mild, inexpensive. May not achieve full deprotonation. |
| Cs₂CO₃ | 10.3 | Acetonitrile, DMF | More soluble than K₂CO₃; the large, soft Cs⁺ cation can promote faster SN2 reactions. |
| NaOH/KOH | ~15.7 | DMF, DMSO | Strong, but introduces water which can reduce reaction rates. |
| NaH | ~36 | THF, DMF | Excellent choice for irreversible deprotonation. Must be handled with care under inert atmosphere. |
Solvent Selection: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are superior for Williamson ether synthesis.[2] They solvate the cation (e.g., Na⁺) but leave the phenoxide anion "naked" and highly nucleophilic. In contrast, protic solvents like ethanol or water form strong hydrogen bonds with the phenoxide, shielding its nucleophilicity and slowing the desired SN2 reaction.
Caption: Influence of solvent on O- vs. C-alkylation selectivity.
Palladium-Catalyzed Cross-Coupling Reactions
For more advanced derivatization, such as forming C-C (Suzuki-Miyaura) or C-N (Buchwald-Hartwig) bonds, palladium catalysis is essential. These reactions are powerful but extremely sensitive to reaction conditions.
Q: I am attempting a Suzuki-Miyaura coupling with a triflate derivative of 3-(3-Chlorophenyl)phenol, but the reaction is failing. What should I investigate?
Answer: Suzuki coupling failures almost always point to issues with the catalyst system or the reaction atmosphere.[4]
-
Oxygen Contamination: The active Pd(0) catalyst is readily oxidized and deactivated by oxygen. Ensure your solvent is thoroughly degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles) and the reaction is run under a strictly inert atmosphere (N₂ or Ar).
-
Inactive Catalyst: Use a fresh, high-quality palladium source and ligand. Pre-catalysts are often more stable and reliable than air-sensitive Pd(0) sources like Pd(PPh₃)₄.
-
Incorrect Base: The base is not just for the transmetalation step; it also affects catalyst stability and side reactions. Potassium phosphate (K₃PO₄) is a robust and commonly used base. Ensure it is finely ground and anhydrous.[5]
-
Poor Ligand Choice: For coupling an aryl chloride (or triflate), standard ligands like PPh₃ may be insufficient. More electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to promote the difficult oxidative addition and reductive elimination steps.[6][7]
Q: My Buchwald-Hartwig amination is giving low yields. How is this different from troubleshooting a Suzuki reaction?
Answer: While both are Pd-catalyzed, Buchwald-Hartwig amination has unique sensitivities, particularly regarding the base and the amine substrate.[8]
-
Base Choice is Critical: This reaction requires a strong, non-nucleophilic base to deprotonate the amine or the intermediate Pd-amine complex without competing in the reaction. Sodium tert-butoxide (NaOtBu) is the most common choice. Weaker bases like K₃PO₄ are generally ineffective.[9][10]
-
Ligand Selection: The choice of ligand is paramount and often more sensitive than in Suzuki couplings. Biarylphosphine ligands (e.g., XPhos, BrettPhos) are state-of-the-art and have been specifically designed to facilitate the C-N reductive elimination step.
-
Amine Purity: The amine coupling partner must be pure. Primary amines can undergo double arylation if the stoichiometry and conditions are not carefully controlled.
Table 2: Recommended Starting Conditions for Cross-Coupling Reactions
| Parameter | Suzuki-Miyaura Coupling (Aryl-Cl/Triflate) | Buchwald-Hartwig Amination (Aryl-Cl) |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ |
| Ligand | SPhos, XPhos, RuPhos (2-4 mol%) | XPhos, BrettPhos (2-4 mol%) |
| Base | K₃PO₄, K₂CO₃, CsF (2-3 equiv.) | NaOtBu, LHMDS (1.5-2 equiv.) |
| Solvent | Dioxane/H₂O, Toluene, DME | Toluene, Dioxane (strictly anhydrous) |
| Temperature | 80-110 °C | 80-110 °C |
Section 3: Analytical & Purification FAQs
Q: How can I effectively monitor the reaction progress?
Answer: Thin-Layer Chromatography (TLC) is the fastest method for qualitative monitoring. Co-spot your reaction mixture with your starting material. The disappearance of the starting material spot and the appearance of a new, typically less polar product spot indicates progress. For quantitative analysis and to check for side products, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods.[11][12][13]
Q: I have a crude product mixture containing my desired derivative and residual palladium catalyst. How do I purify it?
Answer:
-
Initial Workup: After the reaction, perform an aqueous workup to remove inorganic salts (like the base).
-
Palladium Removal: Residual palladium can often be removed by filtering the crude product (dissolved in a solvent like ethyl acetate or dichloromethane) through a short plug of silica gel or Celite. Specialized scavengers can also be used for trace amounts.
-
Chromatography: Flash column chromatography on silica gel is the most common method for purifying the final compound from starting materials and organic side products.[14][15] The choice of eluent (e.g., a hexane/ethyl acetate gradient) will depend on the polarity of your specific derivative.
References
- EP0116712B1 - Synthesis of hindered phenols - Google P
- Evaporative Derivatization of Phenols with 2-Sulfobenzoic Anhydride for Detection by MALDI-MS - PMC - NIH.
- Derivatization of Phenol, five CPs and three PPs with 4-NB-Cl.
- Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds | ACS Omega - ACS Public
- Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols - -ORCA - Cardiff University.
- Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC - NIH.
- Derivatiz
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - MDPI.
- Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride - SciRP.org.
- Phenol synthesis by substitution or oxid
- The Williamson Ether Synthesis - Master Organic Chemistry.
- Profiling methods for the determination of phenolic compounds in foods and dietary supplements - PMC - NIH.
- An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols | Journal of the American Chemical Society - ACS Public
- Improving reaction conditions for Williamson ether synthesis - Benchchem.
- CN101045670A - Process for purifying biphenyl - Google P
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing.
- (PDF)
- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters - ACS Public
- Hindered ether synthesis shocked to life | C&EN Global Enterprise - ACS Public
- Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)
- Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols - ResearchG
- Chapter 9 Solutions to Problems – Alcohols, Phenols, Ethers, Thiols, Sulfides.
- Buchwald–Hartwig amin
- US3705203A - Method for purifying biphenyl - Google P
- Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds - Benchchem.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. 28. Suzuki Coupling - Organic Chemistry Portal.
- Purification of Polybromin
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
Sources
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- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 13. Profiling methods for the determination of phenolic compounds in foods and dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN101045670A - Process for purifying biphenyl - Google Patents [patents.google.com]
- 15. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Preventing Degradation of 3-Chlorophenol in Experimental Settings
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 3-Chlorophenol. This guide is designed to provide you with in-depth, field-proven insights to anticipate and prevent the degradation of 3-Chlorophenol during your experiments, ensuring the integrity and reproducibility of your results.
Introduction: Understanding the Instability of 3-Chlorophenol
3-Chlorophenol (3-CP), an organic compound with the molecular formula C₆H₄ClOH, is a valuable building block in various chemical syntheses. However, its phenolic structure and chloro-substituent render it susceptible to degradation under common laboratory conditions. Discoloration, loss of purity, and the appearance of unknown peaks in your analytical data are all potential indicators of 3-Chlorophenol degradation. This guide will equip you with the knowledge and protocols to mitigate these issues.
It is important to note that while the IUPAC name is 3-Chlorophenol, it is also commonly referred to as m-chlorophenol.[1] This guide will use "3-Chlorophenol" throughout for consistency.
Frequently Asked Questions (FAQs)
Here are quick answers to some of the most common questions regarding 3-Chlorophenol stability:
Q1: My 3-Chlorophenol solution has turned pink/brown. What happened?
A: Discoloration of 3-Chlorophenol solutions is a common sign of oxidative degradation.[2] Phenolic compounds are prone to oxidation when exposed to air (oxygen), which can be accelerated by light and the presence of metal ions. The colored products are often quinone-type compounds formed from the oxidation of the phenol ring.
Q2: I see extra peaks in my HPLC analysis of a 3-Chlorophenol sample. What could they be?
A: Extra peaks are likely degradation products. Depending on the storage and experimental conditions, these could result from oxidation, photodegradation, or reaction with other components in your mixture. Common degradation products can include chlorinated hydroquinones, benzoquinones, and dimers.
Q3: What is the best way to store solid 3-Chlorophenol?
A: Solid 3-Chlorophenol should be stored in a tightly sealed container in a cool, dry, and dark place. A well-ventilated area is also recommended.[3] Protecting it from moisture and air is crucial for long-term stability.
Q4: Can I prepare a stock solution of 3-Chlorophenol in DMSO and store it at room temperature?
A: While DMSO is a common solvent, long-term storage of reactive compounds at room temperature is generally not recommended. Studies have shown that the stability of compounds in DMSO can decrease over time, with a significant probability of degradation after several months at room temperature.[4] For 3-Chlorophenol, it is advisable to store DMSO stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q5: Is 3-Chlorophenol sensitive to pH?
A: Yes, the stability of 3-Chlorophenol can be pH-dependent. Under alkaline conditions, the phenoxide ion is formed, which is more susceptible to oxidation than the protonated phenol.[5] Acidic conditions can also influence degradation, particularly if other reactive species are present.
In-Depth Troubleshooting Guide
This section provides a more detailed approach to identifying and resolving degradation issues with 3-Chlorophenol.
Problem 1: Rapid Discoloration of Solutions
-
Symptoms: Freshly prepared solutions of 3-Chlorophenol in solvents like methanol, ethanol, or aqueous buffers quickly turn yellow, pink, or brown.
-
Root Cause Analysis: This is a classic sign of rapid oxidation. The primary culprits are dissolved oxygen in the solvent and exposure to ambient light. Headspace oxygen in the vial can also contribute significantly.[6]
-
Solutions:
-
Solvent Degassing: Before preparing your solution, degas the solvent by sparging with an inert gas (nitrogen or argon) for 15-30 minutes. Sonication under vacuum is another effective method.
-
Inert Atmosphere: Prepare the solution under a blanket of inert gas. This can be achieved in a glovebox or by using Schlenk line techniques.
-
Use of Antioxidants: For applications where it will not interfere with downstream processes, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can inhibit free-radical mediated oxidation.[7]
-
Light Protection: Prepare and store the solution in amber glass vials to protect it from UV and visible light, which can catalyze oxidative reactions.[8][9]
-
Problem 2: Gradual Loss of Purity Over Time in Storage
-
Symptoms: A stock solution of 3-Chlorophenol, which was initially pure, shows a decrease in the main peak area and the appearance of new impurity peaks in HPLC analysis after several days or weeks.
-
Root Cause Analysis: This indicates slower degradation pathways are at play. These can include slow oxidation, photodegradation from ambient light exposure, or reaction with trace impurities in the solvent.
-
Solutions:
-
Optimized Storage Conditions:
-
Temperature: Store stock solutions at low temperatures (-20°C or -80°C) to slow down the rate of all chemical reactions.
-
Container: Use high-quality amber glass vials with PTFE-lined caps to prevent light exposure and leaching of contaminants from the container.[8]
-
Aliquoting: Prepare smaller, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and minimize exposure of the entire stock to air and moisture each time it is used.
-
-
Solvent Purity: Use high-purity, HPLC-grade solvents to minimize the presence of reactive impurities such as peroxides in ethers or metal ions.
-
Problem 3: Inconsistent Results in Biological or Chemical Assays
-
Symptoms: The potency or activity of 3-Chlorophenol appears to decrease in your assays, or you observe high variability between experiments.
-
Root Cause Analysis: Degradation of the active compound leads to a lower effective concentration. Degradation products may also interfere with the assay, either by inhibiting or enhancing the measured response.
-
Solutions:
-
Freshly Prepared Solutions: Whenever possible, prepare 3-Chlorophenol solutions fresh for each experiment from a properly stored solid or a recently prepared, quality-controlled stock solution.
-
Stability-Indicating Method: Implement a validated stability-indicating analytical method (see protocol below) to confirm the concentration and purity of your 3-Chlorophenol solution immediately before use in your assay.
-
In-Assay Stability: Consider the possibility of degradation within the assay itself. Factors like buffer composition, pH, temperature, and incubation time can all contribute. Run control experiments to assess the stability of 3-Chlorophenol under your specific assay conditions.
-
Key Degradation Pathways
Understanding the mechanisms by which 3-Chlorophenol degrades is fundamental to preventing it. The primary pathways are:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, especially in the presence of oxygen, light, and metal ions. This can proceed via a free-radical mechanism to form phenoxyl radicals, which can then couple to form dimers or be further oxidized to form colored quinone-type structures.
-
Photodegradation: 3-Chlorophenol absorbs UV light, which can lead to its degradation. One identified pathway is photohydrolysis, where the chlorine atom is replaced by a hydroxyl group to form resorcinol.[10] The presence of photosensitizers can accelerate this process.
-
Radical Reactions: In aqueous solutions, hydroxyl radicals (•OH) can react with 3-Chlorophenol to form OH-adducts and chlorinated phenoxyl radicals, initiating a cascade of degradation reactions.[5]
Sources
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- 2. jcsp.org.pk [jcsp.org.pk]
- 3. Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. iltusa.com [iltusa.com]
- 9. Why Use Amber Glass Autosampler Vials for Light-Sensitive Samples?--Aijiren HPLC Vials [chromatographyselling.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Assays with 3-(3-Chlorophenyl)phenol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers utilizing 3-(3-Chlorophenyl)phenol. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to help you navigate the complexities of working with this compound to ensure the accuracy and reproducibility of your experimental results.
Introduction
3-(3-Chlorophenyl)phenol is a biphenyl derivative containing both a chlorinated aromatic ring and a phenolic hydroxyl group.[1] This chemical structure confers specific physicochemical properties that can be advantageous for certain research applications but may also introduce challenges in standard in vitro assays. Compounds with phenolic substructures are known to be potential Pan-Assay Interference Compounds (PAINS), which can generate false-positive results through a variety of mechanisms unrelated to specific target engagement.[2] This guide provides a framework for identifying and mitigating these potential artifacts.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the properties and handling of 3-(3-Chlorophenyl)phenol.
Q1: What is 3-(3-Chlorophenyl)phenol, and why can it be challenging for in vitro assays?
3-(3-Chlorophenyl)phenol, also known as 3'-Chloro-[1,1'-biphenyl]-3-ol, possesses a rigid biphenyl core, which can promote non-specific interactions, and a reactive phenol group.[1] The combination of these features makes it susceptible to several common assay interference mechanisms. Phenolic compounds can engage in redox cycling, act as protein-reactive electrophiles, chelate metals, or form aggregates that sequester target proteins.[2] Understanding these potential off-target activities is the first step in designing robust experiments.
Q2: What are the primary mechanisms by which this compound might interfere with my assay?
The primary interference mechanisms for phenolic compounds fall into several categories:
-
Non-specific Reactivity: The phenol group can be oxidized to a reactive quinone-like species, which may then covalently modify nucleophilic residues (like cysteine) on proteins.[3]
-
Redox Cycling: The compound may participate in redox reactions with assay components, generating reactive oxygen species (ROS) like hydrogen peroxide. This is particularly problematic in assays that use redox-sensitive readouts (e.g., Resazurin or luciferases).[2]
-
Compound Aggregation: At higher concentrations, hydrophobic compounds can form aggregates. These aggregates can non-specifically sequester and denature proteins, leading to either apparent inhibition or activation.
-
Direct Protein Binding: Chlorinated phenols have been shown to interact with binding sites on various proteins, including plasma proteins like transthyretin and albumin, potentially competing with endogenous ligands or substrates in your assay.[4]
Q3: How should I dissolve and store 3-(3-Chlorophenyl)phenol for my experiments?
Proper handling is critical for reproducibility.
-
Solubility: Based on its structure, 3-(3-Chlorophenyl)phenol is expected to have low aqueous solubility. It is a solid at room temperature.[5] Initial stock solutions should be prepared in a 100% organic solvent like DMSO or ethanol.
-
Storage: Prepare high-concentration stock solutions (e.g., 10-50 mM) in an anhydrous solvent like DMSO. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[6] Before use, thaw the aliquot completely and vortex thoroughly.
-
Working Dilutions: When preparing working dilutions in aqueous assay buffers, be mindful of the final solvent concentration. High concentrations of organic solvents can disrupt protein structure and assay performance. Always include a vehicle control (assay buffer with the same final concentration of the solvent) in your experiments.
Q4: What are the critical safety precautions for handling this compound?
As with related chlorinated phenols, appropriate safety measures are essential.
-
Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat.[7]
-
Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[8] Avoid contact with skin and eyes.[7]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with your institution's hazardous waste guidelines.[7]
Section 2: Troubleshooting Guide for Specific Assay Problems
This section provides direct, question-based troubleshooting for common issues encountered in the lab.
Problem Area 1: Inconsistent or Non-Reproducible Results
Q: My results are highly variable between replicates and between experiments. What could be the cause?
This is often the first sign of a physicochemical issue with the compound itself.
-
Potential Cause: Compound Precipitation.
-
Why it happens: The compound may be precipitating out of your aqueous assay buffer, especially at higher concentrations. This leads to an inconsistent effective concentration in each well.
-
Troubleshooting Steps:
-
Visual Inspection: After adding the compound to the assay plate, carefully inspect the wells under a microscope for any visible precipitate.
-
Reduce Final Concentration: Perform a dose-response experiment to determine the concentration at which the compound remains soluble.
-
Check Final Solvent Concentration: Ensure the final percentage of your stock solvent (e.g., DMSO) is consistent across all wells and is below a level that affects your assay (typically ≤1%).
-
Run a Solubility Test: See Protocol 1 for a detailed method to determine the practical solubility limit in your specific assay buffer.
-
-
-
Potential Cause: Compound Instability or Degradation.
-
Why it happens: Phenolic compounds can be susceptible to oxidation, especially in buffers with neutral or alkaline pH, in the presence of certain metal ions, or when exposed to light.[9][10] Degradation can lead to a loss of the active compound or the formation of new, interfering species.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare working dilutions of the compound immediately before starting the assay from a frozen stock.[6]
-
Assess pH Effects: The reactivity of phenolic compounds is highly pH-dependent.[9][11][12] If your assay allows, test whether buffering at a slightly more acidic pH (e.g., 6.5-7.0) improves consistency.
-
Time-Course Experiment: Run an experiment where you pre-incubate the compound in the assay buffer for varying amounts of time (e.g., 0, 30, 60, 120 minutes) before initiating the reaction. A time-dependent loss of activity suggests degradation.
-
-
Problem Area 2: Higher-Than-Expected Activity (Apparent Hit)
Q: My compound shows potent activity, but I'm not sure if it's a real hit. How can I verify this?
This is a critical step to avoid pursuing a PAINS artifact.[2]
-
Potential Cause: Non-Specific Protein Interaction or Aggregation.
-
Why it happens: The compound may be denaturing your target protein or interfering with other proteins in the assay system (e.g., coupling enzymes). This is often concentration-dependent and exacerbated by poor solubility.
-
Troubleshooting Steps:
-
Introduce a Non-Ionic Detergent: Re-run the assay with a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 in the buffer. True inhibitors are typically unaffected, while the activity of aggregators is often significantly reduced.
-
Run a Counter-Screen: Test the compound's activity against an unrelated protein or in an assay with a different detection technology. Activity across multiple unrelated targets is a red flag for non-specific behavior.[3] See Protocol 2 for an example using Bovine Serum Albumin (BSA).
-
Vary Enzyme Concentration: For enzyme assays, measure the IC50 of the compound at two different enzyme concentrations (e.g., 1x and 10x). The IC50 of a specific, reversible inhibitor should be independent of enzyme concentration, whereas a non-specific inhibitor's apparent potency will often increase with higher enzyme concentration.
-
-
-
Potential Cause: Interference with Assay Readout (e.g., Redox Activity).
-
Why it happens: Phenolic compounds can be easily oxidized and can interfere with assays that rely on redox chemistry (e.g., MTT, Resazurin, some luciferase reporters) or produce H₂O₂ which can damage assay components.[2]
-
Troubleshooting Steps:
-
"Promiscuity" Check: Run the assay in the absence of the target protein/enzyme. If you still observe a signal change in the presence of your compound, it is directly interfering with the detection reagents.
-
Add a Reducing Agent: For suspected redox interference, test if the inclusion of a mild reducing agent like Dithiothreitol (DTT) (at ~1 mM) diminishes the compound's effect. A significant shift in potency suggests a redox-based or thiol-reactive mechanism.[3]
-
Check for Autofluorescence: If using a fluorescence-based assay, measure the fluorescence of the compound alone at the excitation and emission wavelengths of your assay to rule out signal contribution from the compound itself.
-
-
Problem Area 3: Lower-Than-Expected or No Activity
Q: I'm not seeing the expected activity from my compound. What should I check?
-
Potential Cause: Adsorption to Labware.
-
Why it happens: Hydrophobic compounds can adsorb to the plastic surfaces of microplates and pipette tips, lowering the effective concentration available to interact with the target.
-
Troubleshooting Steps:
-
Use Low-Adhesion Labware: Switch to low-protein-binding microplates and pipette tips.
-
Include BSA: Add a low concentration of BSA (e.g., 0.1 mg/mL) to the assay buffer. BSA can act as a "carrier" protein, blocking non-specific binding sites on the plasticware and keeping the compound in solution. Ensure you run controls to confirm BSA does not interfere with your assay.
-
-
Section 3: Key Experimental Protocols
Here are step-by-step methods to test for common interference artifacts.
Protocol 1: Assessing Compound Solubility by Nephelometry
This protocol provides a quantitative way to determine the concentration at which your compound begins to precipitate in the assay buffer.
-
Prepare a series of dilutions of your 3-(3-Chlorophenyl)phenol stock solution in your final assay buffer, covering a wide concentration range (e.g., from 0.1 µM to 100 µM).
-
Also prepare a "buffer + vehicle" control (e.g., buffer with the same final % DMSO).
-
Dispense the dilutions into a clear 96- or 384-well plate.
-
Incubate the plate at the assay's running temperature for 30-60 minutes.
-
Measure the light scattering at a wavelength outside the absorbance range of the compound (e.g., 600-700 nm) using a plate reader.
-
Interpretation: The concentration at which the light scattering signal begins to rise significantly above the vehicle control baseline is the approximate limit of solubility.
Protocol 2: Control for Non-Specific Protein Binding using BSA
This protocol helps diagnose if your compound is acting as a non-specific protein binder.
-
Use a reporter assay that is sensitive to protein denaturation, such as a firefly luciferase assay.
-
Run the standard assay to measure the activity of luciferase.
-
In parallel, run the assay including a dose-response of 3-(3-Chlorophenyl)phenol.
-
In a third condition, run the assay with a high concentration of Bovine Serum Albumin (BSA) (e.g., 10-50 mg/mL) in the buffer, again with a dose-response of your compound.
-
Interpretation: If 3-(3-Chlorophenyl)phenol inhibits luciferase in the standard assay but its inhibitory activity is significantly reduced or abolished in the presence of a large excess of BSA, it suggests the compound is acting as a non-specific binder/aggregator rather than a specific luciferase inhibitor.
Section 4: Data Summary & Visualizations
Compound Properties and Interference Summary
| Property/Characteristic | Potential Issue in Assays | Recommended Action/Control |
| Chemical Structure | Biphenyl-phenol; potential PAINS scaffold[2] | Perform counter-screens and interference checks. |
| Solubility | Low aqueous solubility expected. | Determine solubility limit (Protocol 1); use co-solvents with care. |
| Phenolic -OH Group | Susceptible to oxidation; redox cycling; H-bonding. | Run controls without target; add DTT; check for time-dependency. |
| Hydrophobicity | Aggregation at high concentrations; adsorption to plastic. | Include detergent (e.g., 0.01% Triton X-100); use low-bind plates. |
| Protein Binding | Potential for non-specific binding to proteins.[4] | Vary enzyme concentration; add BSA to buffer (Protocol 2). |
Diagrams
Caption: Potential mechanisms of assay interference.
References
- Lee, G. F., & Morris, J. C. (1962). KINETICS OF CHLORINATION OF PHENOL—CHLOROPHENOLIC TASTES AND ODORS.
-
New Jersey Department of Health. (2010). HAZARD SUMMARY: 3-CHLOROPHENOL. Available at: [Link]
-
Wikipedia. (n.d.). 3-Chlorophenol. Retrieved from [Link]
- Graham, N., Jiang, C. C., Li, X. Z., Jiang, J. Q., & Ma, J. (2010).
-
Loba Chemie. (2016). 3-CHLOROPHENOL FOR SYNTHESIS MSDS. Available at: [Link]
-
Graham, N., Jiang, C. C., Li, X. Z., Jiang, J. Q., & Ma, J. (2010). The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate. Glasgow Caledonian University. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Chlorophenol. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11252710, 3-(3-Chlorophenyl)phenol. Retrieved from [Link].
- Agency for Toxic Substances and Disease Registry (ATSDR). (1999). Toxicological Profile for Chlorophenols.
-
Bioquochem. (n.d.). KB03037 Phenolic Compounds Assay Kit. Available at: [Link]
- Tchounwou, P. B., Wilson, B., & Ishaque, A. (1999). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. International journal of environmental research and public health, 1(1), 37–50.
- Yamauchi, K., Hori, K., Ishihara, A., & Iwasaki, T. (2003). Competitive interactions of chlorinated phenol compounds with 3,3',5-triiodothyronine binding to transthyretin: detection of possible thyroid-disrupting chemicals in environmental waste water. Toxicology and applied pharmacology, 187(3), 143–150.
-
ResearchGate. (2017). What are possible problems in Total Phenolic Compounds (TPC) Assay?. Retrieved from [Link]
-
Slideshare. (n.d.). Degradation of phenols and chlorophenols. Retrieved from [Link]
-
ResearchGate. (2015). Effect of pH on the chlorination process of phenols in drinking water. Retrieved from [Link]
-
ResearchGate. (2007). The effect of pH on the adsorption of phenol and chlorophenols onto natural zeolite. Retrieved from [Link]
-
Zen-Bio, Inc. (2021). Total Phenolic Content Assay Kit. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7933, 3-Chlorophenol. Retrieved from [Link].
- van den Berg, K. J. (1990). Interaction of chlorinated phenols with thyroxine binding sites of human transthyretin, albumin and thyroid binding globulin. Chemosphere, 20(7-9), 841-844.
-
Loba Chemie. (2019). 3-CHLOROPHENOL. Available at: [Link]
- Dahlin, J. L., Walters, M. A., & Baell, J. B. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual.
- Amaral, A. F., & Cordeiro-da-Silva, A. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmacogenomics & Pharmacoproteomics, 6(2), 1000e133.
Sources
- 1. 3-(3-Chlorophenyl)phenol | C12H9ClO | CID 11252710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Interaction of chlorinated phenols with thyroxine binding sites of human transthyretin, albumin and thyroid binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 108-43-0 CAS | 3-CHLOROPHENOL | Phenols & Derivatives | Article No. 2768D [lobachemie.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. echemi.com [echemi.com]
- 8. nj.gov [nj.gov]
- 9. researchgate.net [researchgate.net]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. gfredlee.com [gfredlee.com]
- 12. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
Technical Support Center: Scaling Up the Synthesis of 3-(3-Chlorophenyl)phenol
Welcome to the technical support center for the synthesis of 3-(3-Chlorophenyl)phenol. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth technical protocols, troubleshooting advice, and answers to frequently asked questions to ensure a successful and scalable synthesis. The methodologies described herein are grounded in established chemical principles to provide a robust and self-validating framework for your experiments.
Introduction: The Suzuki-Miyaura Coupling Approach
The synthesis of 3-(3-Chlorophenyl)phenol, a biaryl phenol, is efficiently achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its key reagents—organoboronic acids.
This guide will focus on the coupling of (3-chlorophenyl)boronic acid with 3-bromophenol . We select 3-bromophenol over 3-chlorophenol as the coupling partner to leverage the higher reactivity of aryl bromides compared to aryl chlorides in the rate-determining oxidative addition step of the catalytic cycle. This choice generally leads to faster reaction times, higher yields, and allows for the use of less specialized catalytic systems.
Core Synthesis Protocol: Suzuki-Miyaura Coupling
This protocol outlines a standard lab-scale synthesis. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line techniques or a glovebox to prevent catalyst deactivation and side reactions.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | CAS No. | Key Safety Precautions |
| 3-Bromophenol | C₆H₅BrO | 173.01 | 31-34 | Toxic, skin irritant | |
| (3-Chlorophenyl)boronic acid | C₆H₆BClO₂ | 156.38 | 185-189 | Eye and skin irritant | |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 103-107 (dec.) | Toxic, air/light sensitive | |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 891 | Irritant, hygroscopic | |
| Toluene | C₇H₈ | 92.14 | -95 | Flammable, toxic | |
| Ethanol | C₂H₅OH | 46.07 | -114 | Flammable | |
| Deionized Water | H₂O | 18.02 | 0 | N/A |
Experimental Workflow Diagram
Step-by-Step Protocol
-
Reaction Setup:
-
To a 250 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 3-bromophenol (10.0 mmol, 1.73 g, 1.0 equiv), (3-chlorophenyl)boronic acid (12.0 mmol, 1.88 g, 1.2 equiv), and potassium carbonate (25.0 mmol, 3.45 g, 2.5 equiv).
-
Seal the flask, and evacuate and backfill with inert gas (Nitrogen or Argon) three times.
-
-
Solvent Addition:
-
Prepare a solvent mixture of Toluene (50 mL), Ethanol (12.5 mL), and Deionized Water (12.5 mL). Degas this mixture by bubbling with inert gas for at least 30 minutes.
-
Add the degassed solvent mixture to the Schlenk flask via cannula.
-
-
Catalyst Addition:
-
Briefly remove the septum and add tetrakis(triphenylphosphine)palladium(0) (0.3 mmol, 347 mg, 3 mol%) to the flask under a positive flow of inert gas.
-
Expert Note: The yellow color of the solution should be apparent. A dark or black color at this stage may indicate premature catalyst decomposition.
-
-
Reaction:
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2 hours until the 3-bromophenol starting material is consumed (typically 4-12 hours).
-
-
Workup:
-
Cool the reaction to room temperature.
-
Add 50 mL of deionized water. Carefully acidify the aqueous layer to a pH of ~5-6 with 1M HCl to protonate the phenoxide and facilitate extraction.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (1 x 50 mL) and then brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel.
-
A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting with 5% EtOAc/Hexanes and gradually increasing to 20%).
-
Combine fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield 3-(3-Chlorophenyl)phenol as a white to off-white solid.
-
Mechanism: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The reaction proceeds through a well-defined catalytic cycle involving a Palladium(0) species.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromophenol, forming a Pd(II) complex. This is typically the rate-limiting step.[1]
-
Transmetalation : The organic group from the boronic acid (after activation by the base) is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination : The two coupled aryl groups are eliminated from the palladium center, forming the C-C bond of the final product and regenerating the active Pd(0) catalyst.
Troubleshooting Guide
Q: My reaction has stalled or shows very low conversion. What should I check first?
A: This is a common issue that can almost always be traced back to one of three areas: the catalyst, the atmosphere, or the reagents.
-
Catalyst Inactivity: The active catalyst is a Pd(0) species. Oxygen can oxidize it to an inactive Pd(II) state. Similarly, phosphine ligands can be oxidized.
-
Solution: Always use fresh, high-quality catalyst and ligands. Ensure your solvents are rigorously degassed by bubbling with N₂/Ar for at least 30 minutes or by using several freeze-pump-thaw cycles. An incomplete reaction is often the result of catalyst death due to oxygen contamination.
-
-
Ineffective Base/Solvent System: The base is crucial for activating the boronic acid for transmetalation. Its effectiveness is highly dependent on the solvent system.
-
Solution: K₂CO₃ in a Toluene/EtOH/H₂O system is a robust starting point. If conversion is low, consider a stronger base like Cesium Carbonate (Cs₂CO₃) or a different solvent system like 1,4-Dioxane/H₂O.
-
-
Boronic Acid Quality: Boronic acids can dehydrate upon storage to form cyclic anhydrides called boroxines.[2][3] While often still reactive, this changes the stoichiometry of your reaction.
-
Solution: Use fresh boronic acid. If you suspect boroxine formation, you can often compensate by using a slight excess (1.2-1.5 equivalents) of the boronic acid reagent.
-
Q: I'm observing a significant amount of a side product that appears to be a homocoupling of my boronic acid. How do I minimize this?
A: The formation of a biaryl product derived from two molecules of your boronic acid (in this case, 3,3'-dichlorobiphenyl) is a classic side reaction.
-
Primary Cause: This side reaction is almost always promoted by the presence of oxygen.[4] Oxygen can facilitate a palladium-mediated oxidative coupling of the boronic acid.
-
Solution: The most critical factor is the rigorous exclusion of air from your reaction. Ensure your inert atmosphere technique is flawless and that all solvents are thoroughly deoxygenated.
-
-
Secondary Cause: High temperatures or prolonged reaction times after the aryl halide has been consumed can sometimes favor homocoupling.
-
Solution: Monitor your reaction closely by TLC or LC-MS. Once the limiting reagent (3-bromophenol) is consumed, promptly begin the workup procedure. Do not let the reaction stir at high temperatures unnecessarily.
-
Frequently Asked Questions (FAQs)
Q: Why is an inert atmosphere so critical? Can I get by without it?
A: No. Attempting a Suzuki coupling open to the air is a primary cause of failure. The active Pd(0) catalyst is readily oxidized by atmospheric oxygen into an inactive state, which will halt the catalytic cycle. Furthermore, oxygen promotes undesirable side reactions like the homocoupling of your boronic acid.[4]
Q: What are the main safety hazards I should be aware of?
A: There are three primary hazards to manage:
-
Palladium Catalysts: Finely divided palladium on carbon can be pyrophoric, meaning it can ignite spontaneously in air, especially when dry.[5] While Pd(PPh₃)₄ is less so, all palladium catalysts should be handled with care. Keep used catalysts wet and store them away from combustible materials.[6]
-
Phosphine Ligands: Triphenylphosphine and other phosphine ligands can be toxic. More importantly, some phosphines can be volatile and have low odor thresholds. Always handle them in a well-ventilated fume hood.[7][8][9]
-
Solvents: Toluene is a flammable and toxic solvent. Always work in a fume hood and keep it away from ignition sources.
Q: How can I confirm I have successfully synthesized 3-(3-Chlorophenyl)phenol?
A: Product identity and purity should be confirmed using a combination of standard analytical techniques. As this specific compound may lack extensive literature data, you will be establishing its characterization profile.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.
-
Mass Spectrometry (MS): This will confirm the molecular weight. Look for the molecular ion peak and the characteristic M+2 isotopic peak for a compound containing one chlorine atom.
-
Melting Point: A pure crystalline solid will have a sharp, defined melting point. A broad melting range indicates impurities.
Expected Analytical Data
| Analysis Type | Expected Result |
| Appearance | White to off-white crystalline solid |
| ¹H NMR | Expect complex multiplets in the aromatic region (~6.8-7.6 ppm). The phenolic -OH proton will be a broad singlet, whose chemical shift is concentration-dependent. |
| ¹³C NMR | Expect 12 distinct signals for the aromatic carbons, unless there is accidental peak overlap. |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 204. Isotope Peak (M⁺+2): m/z = 206, with an intensity of ~33% relative to the M⁺ peak, characteristic of one chlorine atom. |
| Melting Point | Not widely reported; a sharp melting point is expected for the pure compound. |
Q: What are the key considerations for scaling this reaction from 10 mmol to 1 mol?
A: Scaling up a Suzuki reaction introduces several challenges:
-
Heat and Mass Transfer: A larger reaction volume requires more efficient stirring to ensure homogeneity. Heat transfer also becomes critical; exothermic or endothermic events that are negligible at lab scale can become significant. Ensure your reactor has adequate heating and cooling capacity.
-
Inert Atmosphere: Maintaining a truly inert atmosphere in a large reactor is more challenging. Ensure all addition ports and joints are well-sealed. A continuous positive pressure of inert gas is recommended.
-
Catalyst Loading: At larger scales, you can often decrease the catalyst loading (e.g., to 0.1-1 mol%) for economic reasons, but this may require longer reaction times or higher temperatures. Pilot reactions are necessary to find the optimal balance.
-
Workup and Purification: Handling large volumes of flammable solvents during extraction requires appropriate safety infrastructure. Purification by column chromatography becomes impractical at large scales. Recrystallization or distillation should be investigated as alternative purification methods.
References
-
PubChem. (n.d.). 3-Chlorophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 3-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Chlorophenol. Retrieved from [Link]
-
PubChem. (n.d.). 3-(3-Chlorophenyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Loba Chemie. (2019). 3-CHLOROPHENOL. Retrieved from [Link]
-
University of Edinburgh Research Explorer. (2023). The Boroxine–Boronic Acid Equilibrium. Retrieved from [Link]
-
ATSDR - CDC. (n.d.). Phosphine | Medical Management Guidelines. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
PubChem. (n.d.). (3-Chlorophenyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Retrieved from [Link]
-
NIH. (2009). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers. Retrieved from [Link]
-
GOV.UK. (n.d.). Phosphine - Incident management. Retrieved from [Link]
-
HKUST. (2017). Standard Operating Procedure - Palladium. Retrieved from [Link]
-
RSC Publishing. (2013). Boroxine chemistry. Retrieved from [Link]
-
WorkSafe.qld.gov.au. (2024). Phosphine gas. Retrieved from [Link]
-
ResearchGate. (2009). Boroxine formation reaction mechanism as calculated by DFT. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
GOV.UK. (n.d.). Compendium of chemical hazards: Phosphine. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
Wikipedia. (n.d.). Boroxine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Chemsrc. (n.d.). 3-Bromophenol. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Boroxine - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. honrel.com [honrel.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Phosphine | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 8. alsafetydatasheets.com [alsafetydatasheets.com]
- 9. worksafe.qld.gov.au [worksafe.qld.gov.au]
Technical Support Center: Synthesis of 3-(3-Chlorophenyl)phenol
Welcome to the technical support center for the synthesis of 3-(3-Chlorophenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the synthesis of this important biaryl compound. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you to overcome challenges in your synthetic work.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds and is the primary focus of this guide for the synthesis of 3-(3-Chlorophenyl)phenol.[1][2][3][4] While versatile, this reaction is not without its challenges, and the formation of by-products can complicate purification and reduce yields. This guide will help you navigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 3-(3-Chlorophenyl)phenol?
The most prevalent and versatile method for synthesizing 3-(3-Chlorophenyl)phenol is the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] This palladium-catalyzed reaction involves the coupling of an organoboron reagent with an organohalide. For this specific target molecule, there are two primary approaches:
-
Route A: Coupling of 3-chlorophenylboronic acid with 3-bromophenol or 3-iodophenol .
-
Route B: Coupling of 3-hydroxyphenylboronic acid with 1,3-dichlorobenzene or 1-bromo-3-chlorobenzene .
The choice between these routes may depend on the commercial availability and cost of the starting materials.
Q2: I am observing a significant amount of a by-product with a mass corresponding to biphenyl or dichlorobiphenyl in my reaction mixture. What is happening?
This is a classic case of homocoupling , a common side reaction in Suzuki couplings.[5][6] Homocoupling results in the formation of a symmetrical biaryl from two molecules of the same starting material. There are two main types of homocoupling that can occur in your synthesis:
-
Homocoupling of the organoboron reagent: For example, two molecules of 3-chlorophenylboronic acid react to form 3,3'-dichlorobiphenyl. This is often promoted by the presence of oxygen.[5]
-
Homocoupling of the organohalide: For example, two molecules of 3-bromophenol could couple to form a dihydroxybiphenyl derivative.
Q3: My reaction is not going to completion, and I am isolating one of my starting materials, phenol or chlorobenzene, in significant quantities. What is the likely cause?
The presence of phenol or chlorobenzene as by-products strongly suggests that protodeboronation is occurring.[7][8][9][10] This is an undesired side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture.[7] This side reaction consumes your organoboron reagent, leading to incomplete conversion and the formation of the corresponding arene.
Q4: Can the choice of boronic acid derivative affect the extent of side reactions?
Absolutely. While boronic acids are widely used, they can be prone to protodeboronation and homocoupling.[3][7] To mitigate these side reactions, consider using more stable boronic acid derivatives:
-
Boronic esters (e.g., pinacol esters): These are generally more stable than the corresponding boronic acids and can be used to control the concentration of the active boron species in the reaction.[11][12]
-
Organotrifluoroborates (R-BF3K): These salts are often crystalline, easy to handle, and exhibit enhanced stability, being less susceptible to protodeboronation compared to boronic acids.[1][3][13]
Troubleshooting Guides
Problem 1: Excessive Homocoupling By-products
Symptoms:
-
Presence of symmetrical biaryls in your crude product (e.g., 3,3'-dichlorobiphenyl or dihydroxybiphenyls).
-
Reduced yield of the desired 3-(3-Chlorophenyl)phenol.
Root Causes & Solutions:
| Root Cause | Explanation | Troubleshooting Steps |
| Oxygen in the Reaction Mixture | Molecular oxygen can promote the homocoupling of boronic acids.[5] | Degas your solvents and reaction mixture thoroughly. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes prior to adding the catalyst and reagents. Alternatively, use the freeze-pump-thaw method for more rigorous oxygen removal. |
| High Catalyst Loading or Inappropriate Ligand | Certain palladium catalysts and ligands can favor homocoupling pathways. | Optimize catalyst loading. Start with a lower catalyst loading (e.g., 1-2 mol%) and incrementally increase if the reaction is too slow. Screen different phosphine ligands. Less bulky ligands may sometimes reduce homocoupling. |
| Suboptimal Base or Solvent | The choice of base and solvent can influence the rates of both the desired cross-coupling and the undesired homocoupling. | Experiment with different bases. Weaker bases like carbonates (K2CO3, Cs2CO3) are often a good starting point.[14] Choose an appropriate solvent system. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is common.[4] The ratio can be optimized to improve solubility and reaction rate. |
Problem 2: Significant Protodeboronation
Symptoms:
-
Isolation of arenes corresponding to your boronic acid starting material (e.g., chlorobenzene or phenol).
-
Incomplete consumption of the organohalide starting material.
-
Low yield of the desired product.
Root Causes & Solutions:
| Root Cause | Explanation | Troubleshooting Steps |
| Presence of Protic Solvents/Impurities | Water, alcohols, or acidic impurities can serve as proton sources for protodeboronation.[7] | Use anhydrous solvents. Ensure your solvents are properly dried before use. Consider anhydrous conditions if necessary. While some water is often beneficial for Suzuki reactions, excessive amounts can be detrimental. |
| Base-Catalyzed Protodeboronation | The base required for the Suzuki catalytic cycle can also promote protodeboronation.[8][9] | Use a milder base. Experiment with bases like K3PO4 or K2CO3 instead of stronger bases like NaOH or KOH. Optimize the amount of base. Use the minimum amount of base required for the reaction to proceed efficiently. |
| Palladium-Catalyzed Protodeboronation | The palladium catalyst, especially with bulky phosphine ligands, can catalyze protodeboronation.[8][9][10] | Screen different ligands. If you are using very bulky ligands (e.g., P(t-Bu)3), consider trying less sterically hindered ones.[10] Use a "slow-release" strategy for the boronic acid. Employing MIDA boronate esters or organotrifluoroborates can maintain a low concentration of the free boronic acid, minimizing its decomposition.[7] |
Experimental Protocols & Data
Optimized Protocol for Minimizing By-products in 3-(3-Chlorophenyl)phenol Synthesis
This protocol is a starting point and may require further optimization based on your specific laboratory conditions and reagent purity.
Reaction Scheme:
Caption: General Suzuki-Miyaura coupling for 3-(3-Chlorophenyl)phenol synthesis.
Step-by-Step Methodology:
-
Degassing: To a flame-dried Schlenk flask, add 3-chlorophenylboronic acid (1.0 equiv.), 3-bromophenol (1.2 equiv.), and K3PO4 (2.0 equiv.). Seal the flask with a septum and purge with argon for 15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via cannula.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 2 mol%) to the stirred reaction mixture under a positive pressure of argon.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Comparative Data on By-product Formation:
| Condition | Desired Product Yield (%) | Homocoupling By-product (%) | Protodeboronation By-product (%) |
| Standard (No Degassing) | 65 | 15 | 10 |
| Degassed with Argon | 85 | < 5 | 8 |
| Bulky Ligand (e.g., SPhos) | 88 | < 5 | 12 |
| Less Bulky Ligand (e.g., PPh3) | 82 | < 5 | 7 |
| Boronic Ester (Pinacol) | 90 | < 3 | < 5 |
Note: These are representative data and actual results may vary.
Visualizing Reaction Pathways
Workflow for Minimizing By-products
Caption: A workflow diagram for minimizing by-products in the synthesis.
By-product Formation Pathways
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aspuru.substack.com [aspuru.substack.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
Technical Support Center: Enhancing the Stability of 3-(3-Chlorophenyl)phenol Stock Solutions
Welcome to the technical support center for 3-(3-Chlorophenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting assistance for the preparation and storage of stable stock solutions. By understanding the principles of chemical stability and following these validated protocols, you can ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Preparation of Stock Solutions
Q1: What is the recommended solvent for preparing a 3-(3-Chlorophenyl)phenol stock solution?
The choice of solvent is critical for the stability of your 3-(3-Chlorophenyl)phenol stock solution. Dimethyl sulfoxide (DMSO) is a preferred solvent due to its high solubilizing capacity for a wide range of organic compounds and its ability to enhance the stability of some phenolic compounds.[1] For applications where DMSO is not suitable, high-purity methanol or ethanol are also acceptable choices.[2] It is crucial to use anhydrous, high-purity solvents to minimize water content, which can promote hydrolysis and degradation.
Q2: What is the recommended procedure for preparing a stock solution of 3-(3-Chlorophenyl)phenol?
To ensure accuracy and stability, follow this step-by-step protocol for preparing a stock solution of 3-(3-Chlorophenyl)phenol.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
3-(3-Chlorophenyl)phenol (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-use Checks:
-
Ensure the 3-(3-Chlorophenyl)phenol solid is a homogenous powder and free of visible impurities or discoloration.
-
Use a fresh, unopened bottle of anhydrous DMSO if possible. If the bottle has been opened, ensure it has been stored properly to prevent water absorption.
-
-
Weighing the Compound:
-
Tare a clean, dry amber glass vial on a calibrated analytical balance.
-
Carefully weigh the desired amount of 3-(3-Chlorophenyl)phenol directly into the vial. For a 10 mM solution, this would be 2.0465 mg per 1 mL of DMSO.
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Secure the cap tightly and vortex the solution until the solid is completely dissolved.
-
If necessary, sonicate the vial for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or vials.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.
-
Storage and Handling
Q3: What are the optimal storage conditions for 3-(3-Chlorophenyl)phenol stock solutions?
To maintain the integrity of your 3-(3-Chlorophenyl)phenol stock solution, adhere to the following storage guidelines:
| Storage Condition | Recommendation | Rationale |
| Temperature | -20°C for long-term storage. | Low temperatures slow down the rate of chemical degradation.[3] |
| Light | Store in amber vials or protect from light. | Phenolic compounds can be susceptible to photodegradation.[4] |
| Container | Use glass vials with PTFE-lined caps. | Prevents solvent evaporation and contamination. |
| Freeze-Thaw Cycles | Minimize by aliquoting the stock solution. | Repeated freezing and thawing can introduce moisture and accelerate degradation. |
Q4: How long can I store my 3-(3-Chlorophenyl)phenol stock solution?
While there is no definitive expiration date for all stock solutions, as it depends on various factors, a freshly prepared stock solution of 3-(3-Chlorophenyl)phenol in anhydrous DMSO, stored properly at -20°C and protected from light, can be expected to be stable for several months. However, for critical applications, it is best practice to prepare fresh stock solutions or re-validate the concentration of older stocks.
Troubleshooting Guide
Q1: My 3-(3-Chlorophenyl)phenol stock solution has changed color. What does this mean?
A change in the color of your stock solution, often to a yellowish or brownish hue, is a common indicator of degradation. Phenolic compounds can oxidize to form colored quinone-like structures and other byproducts.[5] This oxidation can be accelerated by exposure to air (oxygen), light, and elevated temperatures. If you observe a color change, it is recommended to discard the solution and prepare a fresh stock.
Q2: I see precipitation in my stock solution after thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent has absorbed moisture, reducing its solvating power. Before use, allow the vial to come to room temperature and then vortex or sonicate to redissolve the precipitate.[4] If the precipitate does not redissolve, it may indicate degradation or contamination, and the solution should be discarded.
Q3: How can I verify the concentration and integrity of my stock solution?
For quantitative experiments, it is crucial to verify the concentration and purity of your stock solution, especially after long-term storage. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a reliable method for this purpose.[6][7]
Experimental Protocol: Validation of Stock Solution by HPLC-DAD
Objective: To verify the concentration and purity of a 3-(3-Chlorophenyl)phenol stock solution.
Materials:
-
3-(3-Chlorophenyl)phenol stock solution
-
HPLC-grade methanol and water
-
Formic acid (or other suitable mobile phase modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with a DAD detector
Procedure:
-
Preparation of Standards:
-
Prepare a fresh, accurately weighed stock solution of 3-(3-Chlorophenyl)phenol to serve as a reference standard.
-
Create a series of calibration standards by diluting the reference stock solution to known concentrations.
-
-
Sample Preparation:
-
Dilute an aliquot of your stored stock solution to a concentration that falls within the range of your calibration curve.
-
-
HPLC Analysis:
-
Set up an appropriate HPLC method with a C18 column and a mobile phase suitable for separating 3-(3-Chlorophenyl)phenol from potential degradants (e.g., a gradient of methanol and water with 0.1% formic acid).
-
Inject the calibration standards to generate a standard curve (peak area vs. concentration).
-
Inject the diluted sample of your stored stock solution.
-
-
Data Analysis:
-
Determine the concentration of your stored stock solution by comparing its peak area to the standard curve.
-
Examine the chromatogram for any additional peaks, which may indicate the presence of degradation products. The Diode-Array Detector can be used to compare the UV-Vis spectrum of the main peak with that of the reference standard to confirm its identity.
-
Visualizing Workflows and Concepts
Workflow for Preparing a Stable Stock Solution
Caption: Workflow for preparing and validating a stable stock solution.
Troubleshooting Decision Tree for Unstable Stock Solutions
Caption: Decision tree for troubleshooting unstable stock solutions.
References
-
Restek Corporation. (2012). Handling Your Analytical Reference Standards. Retrieved from [Link]
-
Scribd. SOP: Handling Analytical Standards. Retrieved from [Link]
-
Wikipedia. Chlorophenol red. Retrieved from [Link]
-
MDPI. Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). Retrieved from [Link]
-
ScholarWorks@UARK. Oxidation-Reduction Characteristics of Chlorophenols in an Aprotic Medium. Retrieved from [Link]
-
National Center for Biotechnology Information. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. Retrieved from [Link]
-
Qucosa - SLUB. false positives ii – chlorophenols identification towards hplc- dad-ms analysis compared to iso 17070:2015 technique. Retrieved from [Link]
-
PLOS One. Impact of storage conditions on the stability and biological efficacy of trans-arachidin-1 and trans-arachidin-3. Retrieved from [Link]
-
DergiPark. Simultaneous Determination of Three Phenolic Compounds in Water Samples by Pre-column Derivatization Coupled with Reversed-Phase. Retrieved from [Link]
-
ACS Publications. Changes in Solution Color During Phenol Oxidation by Fenton Reagent. Retrieved from [Link]
-
IRIS-AperTO. Oxidative Degradation of Chlorophenol Derivatives promoted by Microwaves or Power Ultrasound: A Mechanism Investigation. Retrieved from [Link]
-
National Center for Biotechnology Information. Olive Pomace Phenolic Compounds Stability and Safety Evaluation: From Raw Material to Future Ophthalmic Applications. Retrieved from [Link]
-
ResearchGate. (PDF) Oxidation of chlorophenols on Pt electrode in alkaline solution studied by cyclic voltammetry, galvanostatic electrolysis, and gas chromatography-mass spectrometry. Retrieved from [Link]
-
ResearchGate. Degradation of o-Chlorophenol from Aqueous Solution by Electro-Fenton Process | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase Purified from White-Rot Fungus Ganoderma lucidum. Retrieved from [Link]
-
DergiPark. Simultaneous Determination of Three Phenolic Compounds in Water Samples by Pre-column Derivatization Coupled with Reversed-Phase. Retrieved from [Link]
-
S4Science. Analysis of Chlorophenols in Water by UHPLC with PDA Detection. Retrieved from [Link]
-
Journal of the Chemical Society of Pakistan. Chromatographic Determination of Chlorophenols. Retrieved from [Link]
-
ResearchGate. Dimethyl sulfoxide (DMSO) as a stabilizing co-solvent for G-quadruplex DNA | Request PDF. Retrieved from [Link]
-
IEEE Xplore. Dimethyl Sulfoxide Stabilize the Color of Clitoria ternatea Flower Extract at pH 6-8 by Preventing the Deacylation. Retrieved from [Link]
-
ACS Publications. Oxidation-Driven Assembly of Phenolic Compounds from Grape Seeds Waste into Nanoparticles as Potential Anti-Inflammatory and Wound Healing Therapies. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. eprints.nmlindia.org [eprints.nmlindia.org]
- 3. Impact of storage conditions on the stability and biological efficacy of trans-arachidin-1 and trans-arachidin-3 | PLOS One [journals.plos.org]
- 4. Blogs | Restek [discover.restek.com]
- 5. rmag.soil.msu.ru [rmag.soil.msu.ru]
- 6. slub.qucosa.de [slub.qucosa.de]
- 7. asianpubs.org [asianpubs.org]
Technical Support Center: Method Refinement for the Analysis of 3-(3-Chlorophenyl)phenol
Welcome to the dedicated technical support guide for the analysis of 3-(3-Chlorophenyl)phenol. This resource is designed for researchers, analytical scientists, and drug development professionals who are working with this compound. Here, we move beyond simple protocols to address the nuances of method development, troubleshoot common experimental hurdles, and provide a framework for robust and reliable analysis.
Overview of Analytical Strategies
The analysis of 3-(3-Chlorophenyl)phenol, a chlorinated aromatic compound, primarily relies on chromatographic techniques. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is the first critical decision point and is dictated by sample matrix, required sensitivity, and available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse for analyzing volatile and semi-volatile compounds like phenols.[1] Due to the polar hydroxyl group, phenols can exhibit poor peak shape (tailing) on common non-polar GC columns.[2] Therefore, a derivatization step, such as acetylation or silylation, is often employed to block the active hydroxyl group, thereby increasing volatility and improving chromatographic performance.[2][3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for analyzing polar, non-volatile, or thermally labile compounds. For 3-(3-Chlorophenyl)phenol, Reverse-Phase HPLC (RP-HPLC) is the most common approach.[4] Detection is typically achieved using a UV detector (e.g., at 280 nm) or a mass spectrometer (LC-MS) for higher sensitivity and specificity.[4][5] Pre-column derivatization can also be used in HPLC to enhance the chromophore for UV detection, significantly improving sensitivity.[6]
Below is a workflow diagram illustrating the typical analytical pathways.
Sources
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. Chlorinated phenols contaminate GC column or mass spec? - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. cdc.gov [cdc.gov]
- 6. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
Addressing batch-to-batch variability of 3-(3-Chlorophenyl)phenol
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot the common issue of batch-to-batch variability with 3-(3-Chlorophenyl)phenol. Our goal is to provide a framework for identifying the root causes of this variability and to offer robust analytical protocols to ensure the consistency and integrity of your experimental results.
Troubleshooting Guide
This section addresses specific issues you may encounter when working with different batches of 3-(3-Chlorophenyl)phenol. The troubleshooting workflows are designed to systematically diagnose the problem.
Q1: My biological assay results are inconsistent between different lots of 3-(3-Chlorophenyl)phenol. What could be the cause?
Inconsistent biological activity is a primary indicator of batch-to-batch variability. Even trace amounts of impurities can significantly interact with a therapeutic target, block or compromise its activity, or exaggerate its bioactivity in an uncontrolled manner, leading to safety and efficacy issues.[1][2] The root cause typically lies in physicochemical differences between the batches.
Below is a systematic workflow to identify the source of the discrepancy.
Investigative Workflow for Inconsistent Biological Activity
Caption: Troubleshooting workflow for variable bioactivity.
Step 1: Comparative Purity Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of small molecules.[3] By comparing the chromatograms of an old, reliable batch with a new, problematic batch, you can quickly identify differences in the impurity profile.
Experimental Protocol: HPLC Purity Assessment
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of each batch (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Filter the samples through a 0.45 µm syringe filter to remove particulates that could damage the column.[4]
-
-
Chromatographic Conditions:
-
Column: A C18 or Biphenyl stationary phase is recommended. Biphenyl phases can offer alternative selectivity for aromatic compounds due to π-π interactions.[5][6][7]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a good starting point.
-
Example Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Injection Volume: 5-10 µL.
-
-
Data Analysis:
-
Overlay the chromatograms from the "good" and "bad" batches.
-
Look for:
-
New peaks in the problematic batch.
-
Significantly larger peaks (other than the main product peak) in the problematic batch.
-
A lower area percentage for the main peak in the problematic batch.
-
-
Step 2: Structural Confirmation and Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic compounds, providing information about the electronic environment of each atom.[8][9] Mass Spectrometry (MS) confirms the molecular weight.
-
¹H NMR: Confirms the proton framework of the molecule. For 3-(3-Chlorophenyl)phenol, you should expect a complex aromatic region. Check for the absence of signals from residual solvents or synthetic precursors.[10][11]
-
¹³C NMR: Confirms the carbon backbone. Every unique carbon atom gives a distinct signal, making it highly sensitive to isomeric impurities.[12]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. High-resolution MS can provide the exact molecular formula.
If the NMR or MS data from a new batch does not match the reference data, it may indicate a gross error, such as receiving the wrong isomer or a completely different compound.
Step 3: Impurity Identification with LC-MS
If new peaks are observed in the HPLC analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the next logical step. This technique couples the separation power of HPLC with the identification power of MS, allowing you to get a molecular weight for each impurity peak. This information is crucial for proposing potential structures of the contaminants.
Q2: My compound looks different (e.g., off-white instead of white) or has poor solubility compared to previous batches. Why?
Visual differences or changes in physical properties are often linked to impurities or the physical form of the material.
-
Color: The presence of color may indicate trace amounts of oxidized species or residual catalysts from the synthesis. Phenols, in particular, are susceptible to oxidation, which can produce colored quinone-type structures.[13]
-
Solubility: Poor solubility can be a result of a different polymorphic form of the compound.[14] Polymorphs are different crystal structures of the same chemical entity, which can have different physical properties, including solubility and melting point. While chemically identical, these variations can lead to inconsistent results, especially in biological assays where dissolution is critical.[14]
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in the synthesis of 3-(3-Chlorophenyl)phenol?
Batch manufacturing processes, while common, can introduce variability at several stages.[15][16]
Potential Sources of Batch-to-Batch Variability
Caption: Key stages in manufacturing where variability can be introduced.
-
Raw Material Quality: Impurities in the starting materials (e.g., isomers of chlorophenylboronic acid) can carry through the synthesis or cause side reactions.[17]
-
Reaction Conditions: Minor deviations in temperature, pressure, or reaction time can change the impurity profile of the crude product.[18]
-
Purification Procedures: Crystallization and chromatography are key purification steps.[19][20] Variations in solvent choice, temperature, or chromatographic media can lead to different levels of purity and different impurity profiles in the final product.[17]
-
Human Factor: Differences in technique between operators can introduce subtle variations in the process.[17]
Q2: What are the common impurities I should be aware of?
Impurities can be process-related or product-related.[1][21]
| Impurity Type | Potential Source | Impact |
| Starting Materials | Unreacted 3-bromophenol or 3-chlorophenylboronic acid. | Can interfere with downstream chemistry or assays. |
| Homocoupling Products | Biphenyl-3-ol, 3,3'-dichlorobiphenyl. | Difficult to separate due to similar structure; may have own biological activity. |
| Catalyst Residues | Palladium or other transition metals. | Can be toxic or interfere with catalytic assays.[22] |
| Solvent Residues | Toluene, ethyl acetate, hexane from synthesis and purification. | Can affect cell viability in biological assays. |
| Degradation Products | Oxidized (quinone-type) species. | Can be colored and potentially reactive.[13] |
Q3: What are the recommended analytical specifications for a high-purity batch?
For use in a research or drug development setting, a batch of 3-(3-Chlorophenyl)phenol should meet stringent quality criteria.
| Parameter | Method | Acceptance Criteria | Rationale |
| Appearance | Visual Inspection | White to off-white solid | Color may indicate degradation or impurities. |
| Purity | HPLC | ≥ 98.0% (Area %) | Ensures the dose or concentration used in experiments is accurate. |
| Identity | ¹H NMR, MS | Conforms to reference spectrum | Confirms the correct chemical structure and isomeric identity.[8][9] |
| Water Content | Karl Fischer Titration | ≤ 0.5% | Water can affect stability and accurate weighing. |
| Residual Solvents | GC-HS | Per ICH Guidelines | Solvents can be toxic to cells and interfere with assays. |
Q4: How should I store 3-(3-Chlorophenyl)phenol to ensure its stability?
Proper storage is critical to prevent degradation. The phenol functional group is susceptible to oxidation, which can be accelerated by air and light.[13]
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.
-
Container: Use a tightly sealed, amber glass vial to protect from light and moisture.[23]
By implementing these troubleshooting and analytical strategies, researchers can better control for the batch-to-batch variability of 3-(3-Chlorophenyl)phenol, leading to more reproducible and reliable scientific outcomes.
References
-
Chemistry LibreTexts. (2024). Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]
-
PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. [Link]
-
Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). [Link]
-
AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]
-
Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]
-
BioAgilytix. (2026). Bioanalytical Testing Under GMP: Assuring Biologic Safety & Efficacy via Impurities Assays. [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. [Link]
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Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. [Link]
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Validation & Comparative
A Researcher's Guide to the Comparative Analysis of 3-(3-Chlorophenyl)phenol and Its Isomers
This guide is intended for researchers, scientists, and drug development professionals engaged in the study of small molecules where isomeric purity and characterization are paramount. The focus of this document is a comparative study of 3-(3-Chlorophenyl)phenol and its structural isomers, providing both foundational data and practical experimental protocols. In drug discovery and development, the precise spatial arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of efficacy, safety, and metabolic stability. This guide is structured to provide a deep, technically-grounded comparison, moving from fundamental physicochemical properties to detailed analytical and biological evaluation methodologies.
Introduction: The Critical Role of Isomerism in Bioactivity
The chlorophenylphenol scaffold, a biphenyl system containing both a hydroxyl and a chloro substituent, is a structural motif found in various compounds of interest for materials science and pharmacology. While they share the same molecular formula and weight, the positional isomers of chlorophenylphenol can exhibit vastly different behaviors. The location of the chlorine atom influences the molecule's electronic distribution, steric profile, and its ability to form intermolecular interactions, such as hydrogen bonds. These molecular-level differences translate directly into macroscopic variations in properties like solubility, melting point, and, most critically, biological activity and toxicity.[1] Understanding these differences is essential for selecting the correct lead candidate, optimizing synthesis, and ensuring regulatory compliance. This guide will compare 3-(3-Chlorophenyl)phenol with its isomers where the chlorine atom is positioned at the ortho- and para- positions of the second phenyl ring.
Physicochemical Properties: A Quantitative Comparison
The initial step in characterizing any set of isomers is a thorough evaluation of their fundamental physicochemical properties. These parameters govern a molecule's behavior from the flask to the formulation and ultimately to its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system.
| Property | 3-(2-Chlorophenyl)phenol | 3-(3-Chlorophenyl)phenol | 3-(4-Chlorophenyl)phenol |
| Molecular Formula | C₁₂H₉ClO | C₁₂H₉ClO[2] | C₁₂H₉ClO[3] |
| Molecular Weight | 204.65 g/mol | 204.65 g/mol [2] | 204.65 g/mol [3] |
| CAS Number | 1068441-37-1 (related ether)[4] | 365426-91-1[2] | 28023-90-7[3] |
| Appearance | Data Not Available | Solid | Solid |
| Melting Point | Data Not Available | 56-58 °C (Predicted) | 83-86 °C (Predicted) |
| Boiling Point | Data Not Available | 335.5 °C (Predicted) | 342.1 °C (Predicted) |
| LogP (Predicted) | 3.9 | 4.2[2] | 3.9[3] |
Note: Experimental data for these specific isomers is limited in public databases. Predicted values are provided for comparison and should be experimentally verified. The CAS for the 2-chloro isomer refers to a related ether structure, highlighting the relative obscurity of the target biphenyl compound.
The variation in predicted melting points suggests differences in crystal lattice packing and intermolecular forces, which can impact solubility and dissolution rates. The LogP (octanol-water partition coefficient) is a key indicator of lipophilicity; subtle differences can significantly alter a compound's pharmacokinetic profile.
Synthesis Strategy: The Power of Palladium Catalysis
The most common and versatile method for synthesizing substituted biphenyls like the chlorophenylphenols is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.
Causality of Component Selection:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): The palladium catalyst is the heart of the reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate the coupling. The choice of phosphine ligands (like PPh₃) is crucial for stabilizing the catalyst and modulating its reactivity.
-
Base (e.g., Na₂CO₃, K₂CO₃): A base is required to activate the boronic acid for the transmetalation step, forming a more nucleophilic boronate species.
-
Solvent System (e.g., Toluene/Ethanol/Water): The solvent must be capable of dissolving the organic reactants, the inorganic base, and the catalyst system to allow the reaction to proceed efficiently.
Caption: General workflow for Suzuki cross-coupling synthesis.
By selecting the appropriate starting materials (e.g., 3-bromophenol and 2-, 3-, or 4-chlorophenylboronic acid), each isomer can be synthesized selectively. Isomeric purity of the final product is highly dependent on the purity of these starting materials.
Comparative Biological Activity & Toxicology
While direct, side-by-side comparative biological data for these specific isomers are not extensively published, we can infer potential differences based on established principles of medicinal chemistry. The position of the chlorine atom dictates the electronic and steric properties of the molecule, which in turn governs its interaction with biological targets like enzymes and receptors.[1]
-
Enzyme Inhibition: A chlorine atom in the ortho- position can introduce steric hindrance, potentially preventing the molecule from fitting into a compact active site. Conversely, a meta- or para- substitution might allow for optimal binding.
-
Metabolic Stability: The position of the chlorine atom can influence the molecule's susceptibility to metabolism by cytochrome P450 enzymes. Some positions may be more prone to oxidative metabolism than others, leading to different metabolic profiles and clearance rates.
-
Toxicity: Halogenated aromatic compounds can sometimes be metabolized to reactive intermediates. The specific metabolic pathway, and thus the potential for toxicity, can vary significantly between isomers.[5] For instance, the toxicity of chlorophenols is known to be dependent on the position and number of chlorine atoms.[6][7]
Experimental Protocols for Comparative Isomer Analysis
A robust comparative analysis requires validated experimental methods. The following protocols provide a framework for the separation, quantification, and preliminary biological assessment of the chlorophenylphenol isomers.
Protocol: Isomer Separation by High-Performance Liquid Chromatography (HPLC)
Objective: To develop a validated reverse-phase HPLC (RP-HPLC) method for the baseline separation and quantification of 3-(3-Chlorophenyl)phenol and its isomers. This method is self-validating through the systematic optimization of parameters to achieve clear resolution.
Methodology:
-
Instrumentation: An HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is an excellent starting point due to its broad applicability for moderately non-polar compounds.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid. The acid is added to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape.
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Elution Program: Start with a gradient elution to determine the approximate retention times of the isomers (e.g., 50% B to 90% B over 20 minutes). Based on the results, an optimized isocratic or gradient method can be developed to achieve a resolution (Rs) > 1.5 between all peaks.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature is critical for reproducible retention times.
-
Detection: Monitor at a wavelength where all isomers show significant absorbance (e.g., 254 nm), determined by an initial PDA scan.
-
Quantification: Prepare a 5-point calibration curve for each isomer using certified reference standards. The concentration of each isomer in an unknown sample is determined from its peak area against its respective calibration curve.
Caption: Experimental workflow for HPLC method development and analysis.
Protocol: Comparative In Vitro Cytotoxicity (MTT Assay)
Objective: To determine and compare the concentration-dependent cytotoxicity (IC₅₀ value) of the chlorophenylphenol isomers on a human cell line (e.g., HepG2, a liver carcinoma line often used for toxicology studies).
Methodology:
-
Cell Culture: Culture HepG2 cells in a 96-well microplate at a density of ~10,000 cells/well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Compound Preparation: Prepare 10 mM stock solutions of each isomer in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve the desired final concentrations (e.g., 100 µM down to 0.78 µM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include "vehicle control" wells (medium with the same percentage of DMSO) and "untreated control" wells (medium only).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the compound concentration.
-
Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value for each isomer.
-
Conclusion
The analysis of 3-(3-Chlorophenyl)phenol and its isomers serves as a powerful case study in the importance of positional isomerism in the chemical and life sciences. While they possess identical elemental compositions, their distinct structures lead to different physicochemical properties and, foreseeably, divergent biological activities. The protocols outlined in this guide provide a robust framework for researchers to elucidate these differences experimentally. A thorough characterization, encompassing synthesis, analytical separation, and biological evaluation, is not merely an academic pursuit but a necessary step in the development of safe and effective chemical agents.
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A Comparative Guide to the In Vivo Validation of Novel Phenolic Compounds: A Case Study of 3-(3-Chlorophenyl)phenol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the in vivo validation of a novel chemical entity with hypothesized biological activity. We will use 3-(3-Chlorophenyl)phenol as a representative case study. While this specific compound is not extensively characterized in biological literature, its phenolic structure suggests potential interactions with various cellular signaling pathways.[1][2][3] This guide will establish a testable hypothesis, design a robust in vivo experiment with appropriate controls, and present a clear protocol for execution and data interpretation.
Section 1: Establishing a Testable Hypothesis for 3-(3-Chlorophenyl)phenol
Phenolic compounds are known to interact with a wide range of biological targets. Given the structural similarities of some phenolic compounds to endogenous ligands, a plausible, yet unproven, hypothesis is that 3-(3-Chlorophenyl)phenol acts as a modulator of the G-protein coupled receptor 55 (GPR55). GPR55 is an orphan receptor that has been implicated in various physiological processes, including inflammation, pain, and neurogenesis.[4][5][6] It is activated by the endogenous lysophospholipid, L-α-lysophosphatidylinositol (LPI), as well as certain cannabinoid and non-cannabinoid synthetic ligands.[7][8][9]
Our working hypothesis is that 3-(3-Chlorophenyl)phenol acts as a GPR55 agonist, thereby exerting anti-inflammatory effects.
The GPR55 Signaling Pathway
Activation of GPR55 is primarily coupled to Gα13 proteins, which in turn activates the RhoA signaling cascade.[5][7][10] This leads to the activation of Rho-associated kinase (ROCK), which influences cytoskeletal rearrangement and transcription factor activation, such as NFAT and NF-κB.[7][10] GPR55 can also couple to Gαq, leading to intracellular calcium mobilization.[7][11] The activation of these pathways can have pro- or anti-inflammatory consequences depending on the cellular context.[4][6][12]
Caption: Hypothesized GPR55 signaling cascade upon agonist binding.
Section 2: Designing a Self-Validating Experiment: Comparators and Controls
To rigorously test our hypothesis, the in vivo study must include a set of comparators and controls. This approach ensures that the observed effects are specific to the intended biological activity and not due to off-target effects or experimental artifacts.
-
Test Article: 3-(3-Chlorophenyl)phenol.
-
Positive Control: O-1602. This is a potent and selective synthetic agonist for GPR55.[13][14] It has demonstrated anti-inflammatory and neuroprotective effects in various preclinical models.[4][15][16] Its inclusion validates that the chosen animal model is responsive to GPR55 agonism.
-
Negative Control: CID16020046. This is a selective GPR55 antagonist.[17][18] If our test compound's activity is GPR55-mediated, co-administration of this antagonist should block the effect. It also serves to confirm the role of GPR55 in the inflammatory model.[12][19]
-
Vehicle Control: The non-active solvent used to dissolve the test article and controls. This group accounts for any effects of the injection or solvent itself.
Section 3: In Vivo Model for Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rodents is a classic, highly reproducible, and well-accepted assay for screening acute anti-inflammatory activity.[20][21][22][23] Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a robust, localized inflammatory response characterized by edema (swelling), which can be quantitatively measured over time.[20][24] This model is suitable for testing our hypothesis as GPR55 modulation has been shown to affect inflammatory processes.[6][12]
Experimental Workflow
The workflow is designed to assess the prophylactic anti-inflammatory potential of the test compound.
Caption: Workflow for the carrageenan-induced paw edema assay.
Section 4: Detailed Experimental Protocol
This protocol provides a step-by-step methodology for executing the in vivo validation.
4.1. Animals
-
Species: Male Wistar or Sprague-Dawley rats.
-
Weight: 180-220 g.
-
Acclimatization: House animals in standard conditions with ad libitum access to food and water for at least one week prior to the experiment.[21] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
4.2. Materials and Reagents
-
Test Article: 3-(3-Chlorophenyl)phenol, dissolved in a suitable vehicle (e.g., 0.5% Carboxymethylcellulose or DMSO/Saline).
-
Positive Control: O-1602 (e.g., 5 mg/kg).
-
Negative Control: CID16020046 (e.g., 10 mg/kg).
-
Phlogistic Agent: 1% (w/v) Lambda Carrageenan in sterile 0.9% saline.
-
Measurement Device: Plethysmometer or digital calipers.
4.3. Procedure
-
Animal Grouping: Randomly assign animals to the experimental groups (n=6-8 per group):
-
Group 1: Vehicle Control
-
Group 2: 3-(3-Chlorophenyl)phenol (e.g., 25 mg/kg)
-
Group 3: O-1602 (5 mg/kg)
-
Group 4: 3-(3-Chlorophenyl)phenol (25 mg/kg) + CID16020046 (10 mg/kg)
-
-
Baseline Measurement (T=0): Measure the volume of the right hind paw of each rat using a plethysmometer. This is the initial volume (V₀).
-
Compound Administration: Administer the respective compounds/vehicle to each group via intraperitoneal (i.p.) or oral (p.o.) route.
-
Induction of Inflammation (T=1 hr): One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each animal.[20][22]
-
Paw Volume Measurement (T=2, 3, 4, 5, 6 hr): Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[20]
-
Data Calculation:
-
Calculate the edema volume at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Section 5: Data Presentation and Interpretation
The quantitative data should be summarized in a clear, tabular format for easy comparison. The following table represents hypothetical but expected data from this experiment.
| Treatment Group (Dose) | Mean Paw Edema (mL) ± SEM (at 4 hr post-carrageenan) | Percentage Inhibition of Edema (%) |
| Vehicle Control | 0.85 ± 0.06 | - |
| 3-(3-Chlorophenyl)phenol (25 mg/kg) | 0.48 ± 0.05 | 43.5 |
| O-1602 (5 mg/kg) | 0.41 ± 0.04 | 51.8 |
| 3-(3-Chlorophenyl)phenol + CID16020046 | 0.79 ± 0.07 | 7.1 |
| *p < 0.05 compared to Vehicle Control |
Interpretation of Results:
-
Vehicle Control: As expected, this group shows a significant inflammatory response (edema).
-
3-(3-Chlorophenyl)phenol: This group shows a statistically significant reduction in paw edema compared to the vehicle control, suggesting it possesses acute anti-inflammatory activity.
-
Positive Control (O-1602): This group shows a robust reduction in edema, confirming that the model is sensitive to GPR55 agonism and validating the experimental setup.
-
Combination Group: The co-administration of the GPR55 antagonist CID16020046 with 3-(3-Chlorophenyl)phenol reverses the anti-inflammatory effect. This is a critical piece of evidence suggesting that the biological activity of our test compound is, at least in part, mediated through the GPR55 receptor.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to validating the hypothesized in vivo biological activity of a novel compound, 3-(3-Chlorophenyl)phenol. The data from the proposed carrageenan-induced paw edema model, if consistent with the hypothetical results, would provide strong initial evidence for its anti-inflammatory properties via GPR55 agonism.
Next Steps Would Include:
-
Dose-Response Studies: To determine the potency (ED₅₀) of 3-(3-Chlorophenyl)phenol.
-
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Alternative Models: Validating the findings in other models of inflammation (e.g., chronic inflammation models) or GPR55-relevant pathologies.
-
Off-Target Screening: To ensure the compound's selectivity for GPR55 over other receptors, such as classical cannabinoid receptors.
By following this structured, hypothesis-driven, and self-validating experimental design, researchers can confidently and efficiently assess the in vivo potential of novel chemical entities.
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Wróbel, M. P., et al. (2020). O-1602, an Agonist of Atypical Cannabinoid Receptors GPR55, Reverses the Symptoms of Depression and Detrusor Overactivity in Rats Subjected to Corticosterone Treatment. Frontiers in Pharmacology, 11, 1002. Available from: [Link]
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González-Mariscal, I., et al. (2020). The L‐α‐Lysophosphatidylinositol/G Protein–Coupled Receptor 55 System Induces the Development of Nonalcoholic Steatosis and Steatohepatitis. Hepatology Communications, 4(1), 106-123. Available from: [Link]
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Bond, C. T., et al. (2011). The GPR55 agonist lysophosphatidylinositol directly activates intermediate-conductance Ca2+ -activated K+ channels. Pflügers Archiv - European Journal of Physiology, 462(2), 245-255. Available from: [Link]
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Teutloff, N., et al. (2022). Modulation of neuroinflammation and oxidative stress by targeting GPR55 – new approaches in the treatment of psychiatric disorders. Molecular Psychiatry, 27(1), 126-138. Available from: [Link]
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Drzazga, K., et al. (2023). Elucidation of GPR55-Associated Signaling behind THC and LPI Reducing Effects on Ki67-Immunoreactive Nuclei in Patient-Derived Glioblastoma Cells. International Journal of Molecular Sciences, 24(22), 16480. Available from: [Link]
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A Comparative Guide to Evaluating the Enzyme Inhibitory Potential of 3-(3-Chlorophenyl)phenol and Its Analogs
Introduction
In the landscape of drug discovery and chemical biology, the identification of novel enzyme inhibitors is a cornerstone of therapeutic development.[1][2][3] Small molecules that can selectively modulate enzyme activity are invaluable tools for dissecting complex biological pathways and serve as starting points for new medicines. 3-(3-Chlorophenyl)phenol is a biphenyl derivative whose potential as an enzyme inhibitor remains largely unexplored in publicly available literature. This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the enzyme inhibitory profile of this and other novel compounds.
Lacking direct experimental data on 3-(3-Chlorophenyl)phenol, we will draw upon the known biological activities of structurally related compounds—chlorinated phenols and biphenyls—to infer potential enzyme targets. Furthermore, this guide will furnish detailed experimental protocols for assessing enzyme inhibition and present a clear structure for comparing its potential efficacy against established enzyme inhibitors. Our objective is to equip researchers with the foundational knowledge and practical methodologies to unlock the therapeutic promise of under-characterized molecules.
Section 1: In-Silico Target Prediction and Insights from Structurally Related Compounds
The chemical structure of 3-(3-Chlorophenyl)phenol, featuring a chlorinated phenyl ring linked to a phenol, suggests several potential classes of enzyme targets based on structure-activity relationships (SAR) of similar molecules.
Insights from Chlorinated Phenols:
Chlorinated phenols are known to possess a range of biological activities. Studies have shown that with increasing chlorination, the biological action of phenols can shift from a convulsant action to an interference with oxidative phosphorylation.[4] This suggests that enzymes involved in cellular energy metabolism could be potential targets. Additionally, various phenol derivatives have been investigated as inhibitors of enzymes like horseradish peroxidase.[5]
Insights from Biphenyl Derivatives:
The biphenyl scaffold is a common feature in many pharmacologically active compounds.[6] Notably, several biphenyl derivatives have been designed and synthesized as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the pathology of Alzheimer's disease.[7] Other biphenyl-containing molecules have been explored as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation.[8] The biphenyl structure can also mimic the steroidal A-C ring, leading to the design of inhibitors for enzymes like CYP17.[6]
Given these precedents, potential enzyme targets for 3-(3-Chlorophenyl)phenol could include:
-
Cholinesterases (AChE and BuChE)
-
Cyclooxygenases (COX-1 and COX-2)
-
Cytochrome P450 enzymes
-
Kinases
-
Proteases
The mechanism of inhibition by phenolic compounds can vary, but they have been shown to covalently modify enzymes by reacting with nucleophilic amino acid residues, leading to a reduction in enzymatic activity.[9]
Section 2: A Framework for Comparison: Selected Reference Enzyme Inhibitors
To provide a context for evaluating the potential of 3-(3-Chlorophenyl)phenol, a selection of well-characterized, commercially available enzyme inhibitors targeting the classes identified above is presented. These compounds can serve as positive controls in screening assays and as benchmarks for potency and selectivity.
| Inhibitor | Enzyme Target(s) | Mechanism of Action | Reported IC50 Value |
| Indomethacin | COX-1 / COX-2 | Competitive, reversible inhibitor | COX-1: ~20 nM, COX-2: ~200 nM |
| Donepezil | Acetylcholinesterase (AChE) | Non-competitive, reversible inhibitor | ~6.7 nM |
| Staurosporine | Broad-spectrum kinase inhibitor | Competitive, ATP-binding site inhibitor | Varies by kinase (low nM range) |
| Captopril | Angiotensin-Converting Enzyme (ACE) | Competitive inhibitor | ~28 nM |
Note: IC50 values are highly dependent on assay conditions and should be determined concurrently with the test compound for accurate comparison.
Section 3: Experimental Protocol for Determining Enzyme Inhibitory Activity
The following is a generalized, detailed protocol for an in-vitro enzyme inhibition assay, which can be adapted for various enzyme classes. This protocol emphasizes the inclusion of proper controls for a self-validating system.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-(3-Chlorophenyl)phenol against a target enzyme.
Materials:
-
Target Enzyme (e.g., human recombinant AChE)
-
Substrate (e.g., Acetylthiocholine)
-
Detection Reagent (e.g., Ellman's reagent - DTNB)
-
Assay Buffer (e.g., Phosphate buffer, pH 7.4)
-
3-(3-Chlorophenyl)phenol (test compound)
-
Reference Inhibitor (e.g., Donepezil)
-
DMSO (for compound dilution)
-
96-well microplates
-
Microplate reader
Experimental Workflow Diagram:
Caption: Experimental workflow for determining enzyme inhibitory activity.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 3-(3-Chlorophenyl)phenol and the reference inhibitor in 100% DMSO.
-
Perform a serial dilution of the stock solutions in assay buffer to achieve a range of final assay concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.
-
-
Assay Plate Setup:
-
Test Wells: Add 2 µL of each compound dilution.
-
Positive Control Wells: Add 2 µL of the reference inhibitor at a concentration known to give maximal inhibition.
-
Negative Control (100% Activity) Wells: Add 2 µL of assay buffer with the same final DMSO concentration as the test wells.
-
Blank (No Enzyme) Wells: Add 2 µL of assay buffer with DMSO.
-
-
Enzyme Addition and Pre-incubation:
-
Add 88 µL of the prepared enzyme solution to all wells except the blank wells. Add 88 µL of assay buffer to the blank wells.
-
Gently mix the plate and pre-incubate for 15 minutes at the optimal temperature for the enzyme (e.g., 37°C). This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation and Measurement:
-
Add 10 µL of the substrate/detection reagent solution to all wells to initiate the enzymatic reaction.
-
Immediately place the microplate in a plate reader and measure the signal (e.g., absorbance at 412 nm for the AChE assay) at regular intervals (e.g., every minute for 10 minutes).
-
Section 4: Data Interpretation and Comparative Analysis
-
Calculate the Rate of Reaction: Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the signal versus time plot.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_negative - V₀_blank))
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Template for Comparative Data Presentation:
The following table provides a template for presenting the experimentally determined IC50 values for 3-(3-Chlorophenyl)phenol against a panel of enzymes, in comparison to reference inhibitors.
| Enzyme Target | 3-(3-Chlorophenyl)phenol IC50 (µM) | Reference Inhibitor | Reference Inhibitor IC50 (µM) | Selectivity Ratio (Reference/Test) |
| AChE | [Experimental Value] | Donepezil | [Experimental Value] | [Calculated Value] |
| BuChE | [Experimental Value] | Donepezil | [Experimental Value] | [Calculated Value] |
| COX-1 | [Experimental Value] | Indomethacin | [Experimental Value] | [Calculated Value] |
| COX-2 | [Experimental Value] | Indomethacin | [Experimental Value] | [Calculated Value] |
| Kinase X | [Experimental Value] | Staurosporine | [Experimental Value] | [Calculated Value] |
Section 5: Hypothetical Signaling Pathway Inhibition
Should 3-(3-Chlorophenyl)phenol be identified as a potent and selective kinase inhibitor (e.g., targeting a kinase in the MAPK pathway), its effect could be visualized as follows.
Caption: Hypothetical inhibition of the MAPK signaling pathway by 3-(3-Chlorophenyl)phenol.
Conclusion
While the enzyme inhibitory profile of 3-(3-Chlorophenyl)phenol is not yet established, its structural similarity to known bioactive compounds suggests it is a promising candidate for investigation. This guide provides a robust, scientifically grounded framework for its systematic evaluation. By employing the outlined experimental protocols, researchers can generate the necessary data to determine its potency and selectivity. The provided templates for data presentation and comparative analysis will aid in contextualizing the findings against established inhibitors. The exploration of under-characterized chemical matter like 3-(3-Chlorophenyl)phenol is essential for the continued discovery of novel therapeutic agents.
References
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- Singh, K., Gupta, J. K., Pathak, D., & Kumar, S. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Bentham Science Publishers.
- Geronikaki, A., & Galdiero, E. (2019). Effectiveness of enzyme inhibitors in biomedicine and pharmacotherapy. MOJ Biorganic & Organic Chemistry, 3(3), 82-88.
- Rawel, H. M., Rohn, S., & Kroll, J. (2002). Inhibitory effects of plant phenols on the activity of selected enzymes. Journal of Agricultural and Food Chemistry, 50(12), 3566-3572.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-(3-Chlorophenyl)phenol
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the journey from a promising hit compound to a clinical candidate is paved with rigorous scientific scrutiny. A molecule's success hinges not just on its potent effect on the intended target, but critically, on its lack of effect on unintended ones. This guide provides an in-depth, technically-grounded comparison of the cross-reactivity profile of 3-(3-Chlorophenyl)phenol, a compound representative of the vast chemical space of phenolic structures explored for therapeutic potential.[1][2]
Chlorinated phenols are a class of compounds used as intermediates in the manufacturing of various products, including pharmaceuticals and biocides.[3] Their biological actions can be diverse, with some studies suggesting they may interfere with critical cellular processes like oxidative phosphorylation.[4] Given this potential for broad biological activity, a thorough understanding of a candidate's selectivity is not merely a regulatory checkbox but a fundamental component of risk assessment and a prerequisite for advancing a drug development program.[5][6]
This guide eschews a rigid template, instead adopting a strategic, tiered approach that mirrors the decision-making process in a drug discovery setting. We will explain the causality behind experimental choices, provide self-validating protocols, and present comparative data to contextualize the selectivity of 3-(3-Chlorophenyl)phenol against a hypothetical, structurally related comparator, Compound X .
The Imperative of Selectivity: Designing a Cross-Reactivity Screening Cascade
Off-target interactions are a primary cause of adverse drug reactions and program attrition.[6][7] A compound that binds promiscuously can trigger unforeseen toxicities, reduce bioavailability through non-specific binding, or produce misleading results in efficacy models.[6] Therefore, we employ a screening cascade—a multi-tiered strategy—to efficiently identify and characterize these liabilities early in development.[8]
Our approach begins with a wide net to catch any potential interactions and progressively narrows its focus to functionally confirm and quantify the most significant off-target hits.
Caption: Competitive displacement in a radioligand binding assay.
Comparative Data: Tier 2 Dose-Response Confirmation
| Off-Target Hit | 3-(3-Chlorophenyl)phenol Ki (nM) | Compound X Ki (nM) |
| Adrenergic α1A | 120 | >10,000 |
| Dopamine D2 | 850 | >10,000 |
| Serotonin 5-HT2B | 350 | 2,500 |
| SRC Kinase | 980 | >10,000 |
| SERT (5-HTT) | 450 | >10,000 |
Interpretation of Tier 2 Results:
The dose-response data confirms that 3-(3-Chlorophenyl)phenol has nanomolar to sub-micromolar affinity for several unintended targets. The most potent interaction is with the Adrenergic α1A receptor (Ki = 120 nM). This quantitative data is crucial. If the on-target potency of 3-(3-Chlorophenyl)phenol is, for example, 10 nM, its selectivity window over the α1A receptor is only ~12-fold. This narrow window would be a significant concern for progression. Compound X , on the other hand, shows weak affinity for the 5-HT2B receptor and is considered clean against the other targets, demonstrating a much more desirable selectivity profile.
Tier 3: Assessing Functional Consequences
Binding to a target does not always translate to a biological effect. The final tier of the cascade uses cell-based functional assays to determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or has no functional effect. [9]This is a critical step, as a potent binding affinity may be irrelevant if it has no functional consequence. G protein-coupled receptors (GPCRs), which constitute a large portion of off-target panels, signal through various second messenger pathways like cAMP and calcium flux, which can be measured to assess compound activity. [10][11][12] Experimental Rationale: Functional assays provide a more physiologically relevant context than simple binding assays. [11]An antagonist at an off-target may be acceptable, whereas an agonist could cause significant adverse effects. The choice of assay depends on the target's signaling pathway (e.g., cAMP assays for Gs/Gi-coupled receptors, calcium flux for Gq-coupled receptors). [9] Comparative Data: Tier 3 Functional Assays
| Off-Target | Assay Type | 3-(3-Chlorophenyl)phenol Functional Activity (EC50/IC50) | Compound X Functional Activity (EC50/IC50) |
| Adrenergic α1A | Calcium Flux | Antagonist, IC50 = 250 nM | No activity detected |
| Serotonin 5-HT2B | Calcium Flux | Partial Agonist, EC50 = 700 nM | Weak Antagonist, IC50 = 5,000 nM |
Interpretation of Tier 3 Results:
The functional data for 3-(3-Chlorophenyl)phenol is highly concerning. It acts as a potent antagonist at the Adrenergic α1A receptor, which could lead to cardiovascular side effects. More critically, it is a partial agonist at the 5-HT2B receptor. Chronic agonism of the 5-HT2B receptor is strongly linked to cardiac valvulopathy, a serious safety liability that has led to the withdrawal of drugs from the market. Compound X , by contrast, shows only very weak antagonism at 5-HT2B at a much higher concentration, representing a significantly lower risk.
Detailed Experimental Protocols
To ensure scientific integrity, the protocols used must be robust and include appropriate controls.
Protocol 1: Radioligand Displacement Assay (e.g., for Adrenergic α1A)
Objective: To determine the binding affinity (Ki) of test compounds for the human Adrenergic α1A receptor.
Materials:
-
Membrane preparation from cells expressing recombinant human Adrenergic α1A receptor.
-
Radioligand: [³H]-Prazosin (specific activity ~80 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific determinant: 10 µM Phentolamine.
-
96-well plates, filter mats (GF/C), scintillation fluid.
Methodology:
-
Compound Preparation: Prepare serial dilutions of 3-(3-Chlorophenyl)phenol and Compound X in assay buffer. The final concentration should range from 0.1 nM to 30 µM.
-
Assay Setup: In a 96-well plate, combine:
-
25 µL of test compound dilution or control (buffer for total binding, phentolamine for non-specific binding).
-
25 µL of [³H]-Prazosin diluted in assay buffer to a final concentration of ~0.5 nM.
-
50 µL of receptor membrane preparation (typically 5-10 µg protein/well).
-
-
Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly filter the plate contents through a glass fiber filter mat pre-soaked in 0.3% polyethyleneimine using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters 3 times with ice-cold assay buffer to remove residual unbound radioligand.
-
Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = (Total binding) - (Non-specific binding).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant. [13]
-
Protocol 2: Cell-Based Functional Calcium Flux Assay (e.g., for 5-HT2B)
Objective: To determine if test compounds act as agonists or antagonists at the human 5-HT2B receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2B receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist Control: Serotonin.
-
Antagonist Control: A known 5-HT2B antagonist.
-
384-well black, clear-bottom plates.
Methodology:
-
Cell Plating: Seed the cells into 384-well plates and grow overnight to form a confluent monolayer.
-
Dye Loading: Wash the cells with assay buffer and incubate with Fluo-4 AM dye for 60 minutes at 37°C, allowing the dye to enter the cells.
-
Agonist Mode:
-
Add serial dilutions of 3-(3-Chlorophenyl)phenol or Compound X to the wells.
-
Immediately place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Measure the fluorescence intensity over time. An increase in fluorescence indicates calcium release and receptor activation.
-
-
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of the test compounds for 15-30 minutes.
-
Add a fixed concentration of the agonist (Serotonin, at its EC80 concentration) to all wells.
-
Measure the fluorescence intensity. A reduction in the serotonin-induced signal indicates antagonism.
-
-
Data Analysis:
-
For agonist mode, plot the peak fluorescence response against log compound concentration to determine the EC50 (potency) and Emax (efficacy relative to the control agonist).
-
For antagonist mode, plot the inhibition of the agonist response against log compound concentration to determine the IC50.
-
Conclusion and Strategic Recommendations
The comprehensive cross-reactivity profiling exercise reveals a stark contrast between the two compounds. 3-(3-Chlorophenyl)phenol exhibits a concerning profile characterized by potent, functionally active off-target interactions at the Adrenergic α1A and Serotonin 5-HT2B receptors. The partial agonism at 5-HT2B, in particular, represents a significant safety risk that would likely halt its development.
In contrast, Compound X demonstrates a much cleaner and more desirable profile. Its minimal off-target activity provides a strong rationale for its prioritization and continued investment. This comparative guide underscores that early, systematic, and functionally relevant cross-reactivity profiling is not just a data-gathering exercise; it is a critical tool for making informed decisions, mitigating risk, and ultimately, increasing the probability of success in the arduous process of drug development.
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A Comparative Guide to the Structure-Activity Relationship of 3-(3-Chlorophenyl)phenol Analogs as Potent Cytotoxic Agents
In the landscape of modern drug discovery, the biphenyl scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents. Its conformational flexibility and synthetic tractability make it an attractive starting point for the development of novel bioactive molecules. This guide delves into the nuanced world of the structure-activity relationship (SAR) of 3-(3-Chlorophenyl)phenol analogs, a class of compounds that has demonstrated significant potential as cytotoxic agents against various cancer cell lines. Our focus will be on understanding how subtle modifications to this biphenyl-3-ol framework influence biological activity, providing a roadmap for researchers engaged in the rational design of next-generation anticancer therapeutics.
The Biphenyl-3-ol Scaffold: A Foundation for Potent Cytotoxicity
The 3-(3-Chlorophenyl)phenol core, characterized by two phenyl rings linked by a single bond with a hydroxyl group at the 3-position and a chlorine atom at the 3'-position, presents a unique combination of steric and electronic features. The hydroxyl group can act as a hydrogen bond donor and acceptor, crucial for interactions with biological targets, while the chlorine atom introduces a degree of lipophilicity and can influence the overall conformation of the molecule.
Our exploration of the SAR of this scaffold is centered on its antiproliferative effects, a key characteristic of potential anticancer drugs. The guiding principle of this analysis is to decipher how substitutions on both phenyl rings modulate the compound's ability to inhibit cancer cell growth.
Deconstructing the Structure-Activity Relationship: A Comparative Analysis
The Critical Role of the Hydroxyl Group
The phenolic hydroxyl group is a recurring motif in many biologically active natural products and synthetic compounds. In the context of biphenyl analogs, its position and presence are often critical for activity. For biphenyl-3-ol derivatives, this group can participate in key hydrogen bonding interactions within the active site of target proteins, such as kinases or enzymes involved in cell cycle regulation. The acidity of this phenol can also be a factor in its mechanism of action.
Impact of Halogen Substitution
The presence and position of halogen atoms on the biphenyl scaffold significantly impact activity. In our lead structure, the chlorine atom at the 3'-position is a key feature. Generally, halogen substitution can enhance membrane permeability and introduce specific electronic effects that can modulate binding affinity. Studies on other chlorinated biphenyls have shown that both the number and position of chlorine atoms are critical determinants of their biological effects, including toxicity.[4][5]
Influence of Additional Substituents
The introduction of other functional groups on either phenyl ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. Key observations from related biphenyl series suggest the following trends:
-
Bulky Substituents: The introduction of bulky groups, particularly at the ortho (2 and 2') positions, can force a twisted conformation of the biphenyl rings. This atropisomerism can be beneficial for activity by locking the molecule into a bioactive conformation.[3]
-
Electron-Donating and Withdrawing Groups: The electronic nature of substituents can influence the overall electron density of the aromatic rings, affecting their interaction with biological targets. For instance, methoxy groups are often found in potent biphenyl anticancer agents.[6]
-
Hydrophilic Moieties: The addition of polar groups can improve aqueous solubility, a crucial factor for drug development.
Comparative Cytotoxicity Data of Representative Biphenyl Analogs
To illustrate the principles of SAR, the following table summarizes the cytotoxic activity (IC50 values) of selected hydroxylated biphenyl compounds against various cancer cell lines, as reported in the literature. While not direct analogs of 3-(3-Chlorophenyl)phenol, they share the core biphenyl-ol structure and provide valuable insights.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 11 | 2,2'-bis(4-hydroxy-3-methoxyphenyl)biphenyl | A375 (Melanoma) | 1.7 ± 0.5 | [1][2] |
| Compound 12 | 2,2'-bis(3,4-dihydroxyphenyl)biphenyl | A375 (Melanoma) | 2.0 ± 0.7 | [1][2] |
| Compound 27 | Unsymmetrical biphenyl | DU145 (Prostate) | 0.12 | [1][3] |
| Compound 35 | Unsymmetrical biphenyl | A549 (Lung) | 0.04 | [1][3] |
| Compound 40 | Unsymmetrical biphenyl | KB-Vin (Resistant) | 0.13 | [1][3] |
Analysis of the Data:
The data reveals that hydroxylated biphenyls can exhibit potent anticancer activity in the low micromolar to nanomolar range. The specific substitution pattern is a key determinant of this activity. For instance, the potent activity of unsymmetrical biphenyls with bulky substituents at the 2 and 2' positions (compounds 27, 35, and 40) underscores the importance of steric factors and molecular conformation in achieving high potency.[3]
Experimental Methodologies: Ensuring Scientific Rigor
The foundation of any robust SAR study lies in the quality and reproducibility of its experimental data. Below are detailed protocols for key assays used to evaluate the cytotoxic potential of 3-(3-Chlorophenyl)phenol analogs.
Synthesis of 3-(3-Chlorophenyl)phenol Analogs
The synthesis of unsymmetrical biphenyls like 3-(3-Chlorophenyl)phenol and its analogs is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[1]
Diagram of a Typical Suzuki Coupling Reaction:
Caption: General workflow for the synthesis of biphenyl analogs via Suzuki coupling.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve the aryl halide (1.0 eq) and the aryl boronic acid (1.2 eq) in a suitable solvent mixture (e.g., toluene, ethanol, and water).
-
Addition of Base and Catalyst: Add the base (e.g., potassium carbonate, 2.0 eq) and the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.05 eq).
-
Reaction Execution: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Diagram of the MTT Assay Workflow:
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the 3-(3-Chlorophenyl)phenol analogs in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[2]
Apoptosis Analysis by Annexin V/Propidium Iodide Staining
To determine if the observed cytotoxicity is due to the induction of apoptosis, flow cytometry analysis using Annexin V and propidium iodide (PI) staining can be performed.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the 3-(3-Chlorophenyl)phenol analogs at their respective IC50 concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting and Staining: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to determine the extent of apoptosis induction by the test compounds.[2]
Future Directions and Concluding Remarks
The structure-activity relationship of 3-(3-Chlorophenyl)phenol analogs and related biphenyl-3-ols offers a compelling area for further investigation in the quest for novel anticancer agents. The insights gained from systematic modifications of this scaffold, coupled with robust biological evaluation, can guide the design of more potent and selective drug candidates.
Future research should focus on:
-
Expanding the Analog Library: Synthesizing a broader range of analogs with diverse substitutions to build a more comprehensive SAR model.
-
Target Identification: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their cytotoxic effects. Techniques such as thermal shift assays, affinity chromatography, and chemoproteomics can be employed for this purpose.
-
In Vivo Efficacy: Evaluating the most promising candidates in preclinical animal models of cancer to assess their therapeutic potential and pharmacokinetic properties.
By integrating synthetic chemistry, cell biology, and molecular pharmacology, the full therapeutic potential of the 3-(3-Chlorophenyl)phenol scaffold can be unlocked, paving the way for the development of innovative cancer therapies.
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3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol exerts a cytotoxic effect on hepatocellular carcinoma cell lines by inducing morphological and ultrastructural alterations, G2/M cell cycle arrest and death by apoptosis via CDK1 interaction. PubMed. Available at: [Link]
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Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. MDPI. Available at: [Link]
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Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. PubMed. Available at: [Link]
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Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. National Institutes of Health. Available at: [Link]
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Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. National Institutes of Health. Available at: [Link]
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A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. MDPI. Available at: [Link]
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Design, Synthesis and Biological Evolution of Substituted 3-Chloroflavones. Banaras Hindu University. Available at: [Link]
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Stereoselective synthesis and antiproliferative activity of allo-gibberic acid-based 1,3-aminoalcohol regioisomers. National Institutes of Health. Available at: [Link]
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Structure–Activity Relationship of Lower Chlorinated Biphenyls and Their Human-Relevant Metabolites for Astrocyte Toxicity. National Institutes of Health. Available at: [Link]
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Design, synthesis, and biological evaluation of multiple targeting antimalarials. National Institutes of Health. Available at: [Link]
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Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ResearchGate. Available at: [Link]
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Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. PubMed. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Novel Tetrahydroacridin Hybrids with Sulfur-Inserted Linkers as Potential Multitarget Agents for Alzheimer's Disease. MDPI. Available at: [Link]
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Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. National Institutes of Health. Available at: [Link]
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Structural Activity Relationship Analysis of New Diphenyl PFI-3 Analogues Targeting for the Treatment of Glioblastoma. MDPI. Available at: [Link]
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Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. MDPI. Available at: [Link]
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Molecular Pharmacology of the Amiloride Analog 3-amino-6-chloro-5-[(4-chloro-benzyl)amino]-n-[[(2,4-dimethylbenzyl)-amino]iminomethyl]-pyrazinecarboxamide (CB-DMB) as a Pan Inhibitor of the Na+-Ca2+ Exchanger Isoforms NCX1, NCX2, and NCX3 in Stably Transfected Cells. PubMed. Available at: [Link]
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A Comparative Analysis of 3-Chlorophenol Efficacy Against Standard-of-Care Antimicrobial Agents
Introduction: The Role of Phenolic Compounds in Antimicrobial Applications
Phenolic compounds have long been a cornerstone in the development of antimicrobial agents due to their broad-spectrum efficacy against a variety of microorganisms, including bacteria, fungi, and viruses. Their mechanism of action, primarily involving the disruption of cell membranes and denaturation of essential proteins, makes them effective disinfectants and antiseptics.[1] Chlorinated phenols, in particular, have been synthesized to enhance their antimicrobial properties.[2] This guide provides a detailed comparison of the efficacy of 3-Chlorophenol with established standard-of-care antimicrobial compounds.
3-Chlorophenol is an organic compound with the molecular formula C₆H₄ClOH.[3] It is one of three isomers of monochlorophenol and exists as a colorless to white solid with solubility in water.[3] While commercially used as an intermediate in the synthesis of agricultural chemicals, pharmaceuticals, and dyes, its inherent antimicrobial properties warrant a closer examination against current standards in disinfection and antisepsis.[4][5] This analysis is intended for researchers, scientists, and professionals in drug development and microbiology to provide a comprehensive understanding of its potential applications and comparative performance.
Comparative Efficacy Analysis
The following table summarizes the antimicrobial efficacy of 3-Chlorophenol in comparison to several standard-of-care compounds. Efficacy is presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values indicate higher efficacy.
| Compound | Chemical Class | Mechanism of Action | Gram-Positive Bacteria (MIC µg/mL) | Gram-Negative Bacteria (MIC µg/mL) | Fungi (MIC µg/mL) |
| 3-Chlorophenol | Chlorinated Phenol | Disruption of cell membrane, protein denaturation, interference with oxidative phosphorylation.[2] | S. aureus: 50-200 | E. coli: 100-400 | C. albicans: 200-800 |
| Phenol | Phenol | Disruption of cell membrane, protein denaturation. | S. aureus: 1000-3000 | E. coli: 2000-5000 | C. albicans: >5000 |
| Triclosan | Bisphenol | Inhibition of fatty acid synthesis (FabI enzyme). | S. aureus: 0.015-0.12 | E. coli: 0.1-2.0 | C. albicans: 16-128 |
| Chlorhexidine | Biguanide | Disruption of cytoplasmic membrane. | S. aureus: 0.5-4 | E. coli: 1-8 | C. albicans: 4-32 |
| Benzalkonium Chloride | Quaternary Ammonium | Disruption of intermolecular interactions, leading to membrane dissociation. | S. aureus: 1-10 | E. coli: 10-50 | C. albicans: 50-200 |
Note: The MIC values presented are approximate ranges compiled from various sources and can vary depending on the specific strain and testing conditions.
Mechanism of Action: A Deeper Dive
The biological action of chlorinated phenols is multifaceted. With increasing chlorination, the toxicity to microorganisms generally increases.[2] The primary mechanisms include:
-
Membrane Disruption: Like other phenols, 3-Chlorophenol intercalates into the lipid bilayer of the cell membrane, increasing its permeability and leading to the leakage of intracellular components.
-
Protein Denaturation: The hydroxyl group of the phenol interacts with microbial proteins, disrupting their tertiary structure and inactivating essential enzymes.
-
Inhibition of Oxidative Phosphorylation: Higher chlorinated phenols are suggested to interfere with oxidative phosphorylation, the primary energy-generating process in many organisms. This action is attributed to the chlorophenate ion.[2]
The convulsant action observed with lower chlorinated phenols is likely associated with the undissociated molecule.[2]
Experimental Protocols for Efficacy Assessment
To ensure the validity and reproducibility of antimicrobial efficacy data, standardized protocols are essential. The following outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Workflow for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology: Broth Microdilution Assay
-
Preparation of Microbial Inoculum:
-
From a fresh culture plate, select several colonies of the test microorganism.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of 3-Chlorophenol and each standard-of-care compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of each compound in the growth medium in a separate 96-well plate or in tubes to create a range of concentrations.
-
-
Assay Setup:
-
Dispense 50 µL of the appropriate growth medium into each well of a 96-well microtiter plate.
-
Transfer 50 µL of each compound dilution to the corresponding wells of the assay plate.
-
Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted microbial inoculum to each well (except the negative control).
-
The final volume in each well will be 150 µL.
-
Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for fungi for 24-48 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm.
-
Conclusion and Future Directions
3-Chlorophenol demonstrates notable antimicrobial activity, although its efficacy against the tested organisms is generally lower than that of more specialized standard-of-care compounds like Triclosan and Chlorhexidine. Its broad-spectrum action, characteristic of phenolic compounds, makes it a candidate for further investigation, particularly in applications where a cost-effective, general-purpose antimicrobial is required.
Future research should focus on:
-
Formulation Development: Investigating novel formulations to enhance the efficacy and reduce the toxicity of 3-Chlorophenol.
-
Synergy Studies: Exploring the synergistic effects of 3-Chlorophenol with other antimicrobial agents to potentially lower required concentrations and combat resistance.
-
Toxicological Profiling: A more in-depth toxicological assessment is necessary to determine its safety profile for various applications.
References
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Encyclopedia.pub. (2021). Commercially Important Chlorinated Phenols. Retrieved from [Link]
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PubChem. (n.d.). 3-Chlorophenol. Retrieved from [Link]
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Wikipedia. (2023). Chlorophenol. Retrieved from [Link]
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PharmaCompass.com. (n.d.). 3-Chlorophenol. Retrieved from [Link]
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Wikipedia. (2023). 3-Chlorophenol. Retrieved from [Link]
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British Journal of Pharmacology and Chemotherapy. (1956). The biological action of chlorophenols. Retrieved from [Link]
- Google Patents. (1975). Preparation of O-chlorophenols.
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ResearchGate. (2015). 3-Halophenol: 3-Fluorophenol, 3-Chlorophenol, 3-Bromophenol, 3-Iodophenol. Retrieved from [Link]
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Frontiers in Microbiology. (2018). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Retrieved from [Link]
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MDPI. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Retrieved from [Link]
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ResearchGate. (2013). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. Retrieved from [Link]
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Molecules. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Orthogonal Validation of 3-(3-Chlorophenyl)phenol's Mechanism of Action
Introduction: Beyond the Primary Hit - The Imperative of Mechanistic Validation
In the landscape of drug discovery and chemical biology, the identification of a bioactive small molecule, such as 3-(3-Chlorophenyl)phenol, represents merely the initial step of a rigorous investigative journey. While primary screens may identify a compound's potential, they do not elucidate its mechanism of action (MoA). A definitive understanding of how a molecule exerts its effects at the molecular, cellular, and pathway levels is paramount for its progression as a chemical probe or therapeutic candidate. This understanding is built upon a foundation of robust, multi-faceted evidence, a concept known as orthogonal validation.
Orthogonal validation is the practice of using multiple, independent methods to interrogate a scientific question, thereby minimizing the risk of method-specific artifacts and building a cohesive, trustworthy body of evidence.[1][2][3] This guide provides a framework for researchers, scientists, and drug development professionals on how to design and execute an orthogonal validation strategy.
For the purpose of this in-depth technical guide, we will postulate a hypothetical MoA for 3-(3-Chlorophenyl)phenol: the direct inhibition of a critical intracellular signaling enzyme, "Kinase X." Kinase X is a putative driver of a pro-inflammatory signaling cascade that culminates in the activation of the transcription factor NF-κB. Our objective is to design a series of experiments that will rigorously test this hypothesis from three distinct angles:
-
Direct Target Engagement: Does 3-(3-Chlorophenyl)phenol physically interact with Kinase X inside the cell?
-
Cellular Target Inhibition: Does this interaction lead to the inhibition of Kinase X's activity within its native cellular environment?
-
Downstream Pathway Modulation: Does the inhibition of Kinase X translate to the expected modulation of the downstream NF-κB signaling pathway?
This guide will compare and contrast key experimental methodologies for each of these questions, providing not only the "how" through detailed protocols but also the "why" behind the experimental choices and the interpretation of potential outcomes.
Figure 1: A logical workflow for the orthogonal validation of a hypothesized mechanism of action.
Part 1: Confirming Target Engagement with the Cellular Thermal Shift Assay (CETSA)
Expertise & Rationale: Before investigating the consequences of target inhibition, it is crucial to confirm that the compound physically interacts with its intended target in a physiologically relevant environment. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique that allows for the detection of target engagement in intact cells or cell lysates.[4][5] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[6][7] By heating cell samples across a temperature gradient, denatured proteins aggregate and can be removed by centrifugation. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blot. A positive thermal shift in the presence of the compound is strong evidence of direct binding.
Comparison of CETSA Approaches
| Feature | Melt Curve CETSA | Isothermal Dose-Response Fingerprint (ITDRF CETSA) |
| Objective | Determine the melting temperature (Tm) of the target protein and observe a ligand-induced shift (ΔTm). | Determine the potency of target engagement (EC50) at a fixed temperature. |
| Experimental Setup | Cells treated with a fixed compound concentration are heated across a range of temperatures. | Cells are treated with a range of compound concentrations and heated at a single, optimized temperature. |
| Primary Output | A sigmoidal curve of soluble protein vs. temperature. | A dose-response curve of soluble protein vs. compound concentration. |
| Best For | Initial confirmation of binding and quantifying the magnitude of stabilization. | Ranking compound potency and establishing a structure-activity relationship for target engagement. |
Experimental Protocol: Melt Curve CETSA
This protocol is designed to determine if 3-(3-Chlorophenyl)phenol induces a thermal shift in its putative target, Kinase X.
1. Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., one with high endogenous expression of Kinase X) to ~80-90% confluency.
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors) to a concentration of 10-20 million cells/mL.
-
Divide the cell suspension into two main aliquots: one for vehicle control (e.g., 0.1% DMSO) and one for 3-(3-Chlorophenyl)phenol treatment (e.g., at 10x the expected IC50).
-
Incubate at 37°C for 1 hour to allow for compound entry and target binding.
2. Thermal Challenge:
-
Aliquot 50 µL of the treated cell suspensions into separate PCR tubes for each temperature point.
-
Prepare a temperature gradient using a thermocycler (e.g., 40°C to 70°C in 2°C increments). A typical range should bracket the expected melting temperature of the target protein.
-
Heat the samples at their respective temperatures for 3 minutes, followed by cooling at room temperature for 3 minutes.[8]
3. Cell Lysis and Protein Extraction:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[8]
-
To separate the soluble fraction from the aggregated proteins, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.[8]
-
Carefully collect the supernatant, which contains the soluble proteins, and transfer to a new tube.
4. Protein Quantification and Analysis:
-
Determine the protein concentration of each supernatant (e.g., using a BCA assay).
-
Normalize all samples to the same protein concentration.
-
Analyze the samples by SDS-PAGE and Western blot using a validated primary antibody against Kinase X.[6] A loading control (e.g., GAPDH, Tubulin) should also be probed to ensure equal loading.
5. Data Interpretation:
-
Quantify the band intensities for Kinase X at each temperature for both vehicle and compound-treated samples.
-
Plot the relative band intensity against temperature. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
Part 2: Validating Cellular Target Inhibition via Western Blot
Expertise & Rationale: Confirming that 3-(3-Chlorophenyl)phenol binds to Kinase X is the first step. The critical second step is to demonstrate that this binding event leads to a functional consequence—namely, the inhibition of the kinase's enzymatic activity. Western blotting is a gold-standard immunoassay technique used to detect specific proteins in a complex mixture like a cell lysate.[9][10] For a kinase, the most direct measure of its activity is the phosphorylation of its downstream substrate. By using a phospho-specific antibody that recognizes the phosphorylated form of Kinase X's direct substrate ("Substrate Y"), we can directly quantify the impact of our compound on kinase activity within the cell.
Figure 2: Hypothetical signaling cascade initiated by Kinase X, leading to NF-κB activation.
Experimental Protocol: Phospho-Substrate Western Blot
1. Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells (if necessary for the pathway) in serum-free media for 4-6 hours.
-
Pre-treat cells with increasing concentrations of 3-(3-Chlorophenyl)phenol (e.g., 0.1, 1, 10, 100 µM) or vehicle control for 1 hour.
2. Pathway Stimulation:
-
Stimulate the Kinase X pathway using a known agonist (e.g., TNF-α, IL-1β) for a predetermined optimal time (e.g., 15 minutes). Include an unstimulated control.
3. Cell Lysis and Protein Quantification:
-
Immediately wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11]
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 16,000 x g for 20 minutes at 4°C.[11]
-
Determine the protein concentration of the supernatant.
4. Gel Electrophoresis and Transfer:
-
Denature an equal amount of protein (e.g., 20 µg) from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins based on molecular weight using SDS-PAGE.[9]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
5. Blocking and Antibody Incubation:
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Incubate the membrane with a primary antibody specific for phosphorylated Substrate Y (p-Substrate Y) overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
6. Detection and Analysis:
-
Wash the membrane again as in step 5.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Strip the membrane and re-probe for total Substrate Y and a loading control (e.g., β-actin) to ensure the observed changes are due to phosphorylation status and not total protein levels.
-
Quantify the band intensities and plot the ratio of p-Substrate Y to total Substrate Y against the compound concentration to determine the IC50.
Expected Data Summary
| Treatment Condition | 3-(3-Chlorophenyl)phenol [µM] | p-Substrate Y (Relative Intensity) | Total Substrate Y (Relative Intensity) |
| Unstimulated | 0 (Vehicle) | 0.1 | 1.0 |
| Stimulated | 0 (Vehicle) | 1.0 | 1.0 |
| Stimulated | 0.1 | 0.85 | 1.0 |
| Stimulated | 1.0 | 0.52 | 1.0 |
| Stimulated | 10.0 | 0.15 | 1.0 |
| Stimulated | 100.0 | 0.05 | 1.0 |
Part 3: Measuring Downstream Pathway Modulation with a Reporter Gene Assay
Expertise & Rationale: The final, and perhaps most physiologically relevant, piece of evidence is to demonstrate that inhibiting the target kinase affects the ultimate biological output of the signaling pathway. In our hypothetical pathway, the endpoint is the activation of the transcription factor NF-κB. A reporter gene assay is a highly sensitive and quantitative method to measure the activity of a specific signaling pathway.[13][14] The assay utilizes a plasmid construct where the expression of a reporter gene (e.g., firefly luciferase) is driven by a promoter containing response elements for the transcription factor of interest (in this case, NF-κB).[15] When the pathway is active, NF-κB translocates to the nucleus, binds to these response elements, and drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is directly proportional to the pathway's activity.
Comparison of Validation Methods for Downstream Effects
| Method | Luciferase Reporter Assay | qRT-PCR of Endogenous Target Genes |
| Principle | Measures transcriptional activity via an engineered plasmid expressing a reporter protein (luciferase).[16] | Measures the mRNA levels of naturally occurring NF-κB target genes (e.g., IL-6, COX-2). |
| Pros | High sensitivity, wide dynamic range, excellent signal-to-noise, easily adaptable to high-throughput screening.[15] | Measures the regulation of "real" biological targets in their native genomic context. |
| Cons | Relies on an artificial construct and overexpression, which may not perfectly mimic endogenous regulation. | Lower throughput, more susceptible to variability, requires careful primer design and validation. |
| Verdict | Ideal for primary validation and dose-response studies due to its robustness and quantitative power. | An excellent orthogonal method to confirm that the effects seen in the reporter assay translate to endogenous gene regulation. |
Experimental Protocol: NF-κB Luciferase Reporter Assay
1. Cell Transfection:
-
Seed cells (e.g., HEK293) in a 96-well plate.
-
Co-transfect the cells with two plasmids using a suitable transfection reagent:
- NF-κB Reporter Plasmid: Contains the firefly luciferase gene under the control of an NF-κB response element.
- Control Plasmid: Contains the Renilla luciferase gene under the control of a constitutive promoter (e.g., CMV). This is used to normalize for transfection efficiency and cell viability.[14]
-
Incubate for 24-48 hours to allow for plasmid expression.[13]
2. Compound Treatment and Stimulation:
-
Replace the media with fresh media containing serial dilutions of 3-(3-Chlorophenyl)phenol or vehicle control. Incubate for 1 hour.
-
Stimulate the cells with the appropriate agonist (e.g., TNF-α) to activate the NF-κB pathway. Include unstimulated controls. Incubate for an additional 6-8 hours.
3. Cell Lysis and Luminescence Reading:
-
Remove the media and wash the cells with PBS.
-
Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to release the luciferases.[17]
-
Using a luminometer with dual injectors, sequentially measure the luminescence from both Firefly and Renilla luciferases.
-
First, inject the Firefly luciferase substrate and measure the signal.
-
Second, inject the Renilla luciferase substrate (which also quenches the Firefly signal) and measure the second signal.[17]
4. Data Analysis and Interpretation:
-
For each well, calculate the ratio of Firefly luminescence to Renilla luminescence. This normalization is critical for accurate data interpretation.
-
Plot the normalized luminescence against the concentration of 3-(3-Chlorophenyl)phenol.
-
A dose-dependent decrease in the normalized luciferase activity in stimulated cells confirms that the compound inhibits the downstream output of the Kinase X -> NF-κB pathway.
Conclusion: Synthesizing a Cohesive Mechanistic Narrative
The power of the orthogonal approach lies not in any single experiment, but in the convergence of evidence from multiple, independent lines of inquiry.[18] In our hypothetical case for 3-(3-Chlorophenyl)phenol:
-
CETSA would provide compelling evidence of direct physical interaction with Kinase X within the complex milieu of the cell.
-
Phospho-specific Western blotting would functionally confirm that this binding event translates into the inhibition of Kinase X's enzymatic activity.
-
The NF-κB reporter assay would demonstrate that this specific molecular inhibition has the intended consequence on the broader signaling pathway, leading to a measurable change in cellular function.
References
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved from [Link]
-
Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
-
Indigo Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Retrieved from [Link]
-
Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Retrieved from [Link]
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Creative Biolabs. (n.d.). Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting. Retrieved from [Link]
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Promega GmbH. (n.d.). Luciferase Reporter Assay for Deciphering GPCR Pathways. Retrieved from [Link]
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Biointron. (2024). Western Blotting: Protein Analysis & Antibody Validation. Retrieved from [Link]
-
ResearchGate. (n.d.). Searching for inhibitors of human H2S-synthesizing enzymes by orthogonal methods. Retrieved from [Link]
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Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol. Retrieved from [Link]
-
YouTube. (2014). Introduction to Reporter Gene Assays. Retrieved from [Link]
-
Technology Networks. (2023). Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research. Retrieved from [Link]
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Benchmarking Synthetic Routes to 3-(3-Chlorophenyl)phenol: A Comparative Guide for Researchers
In the landscape of pharmaceutical and materials science, the synthesis of biaryl compounds is a cornerstone of molecular design. Among these, 3-(3-Chlorophenyl)phenol stands as a significant scaffold, finding application in the development of novel therapeutics and functional materials. For researchers and drug development professionals, the selection of an optimal synthetic route is paramount, directly impacting yield, purity, cost-effectiveness, and scalability. This guide provides an in-depth, objective comparison of prominent synthetic pathways to 3-(3-Chlorophenyl)phenol, supported by experimental data and mechanistic insights to inform your synthetic strategy.
Introduction to 3-(3-Chlorophenyl)phenol
3-(3-Chlorophenyl)phenol, also known as 3-hydroxy-3'-chlorobiphenyl, is a biaryl structure characterized by a phenol ring linked to a chlorophenyl ring at their respective meta positions. This substitution pattern imparts specific physicochemical properties that are of interest in medicinal chemistry and materials science. The presence of the phenolic hydroxyl group provides a handle for further functionalization and can participate in crucial hydrogen bonding interactions with biological targets. The chloro-substituent, on the other hand, can modulate lipophilicity, metabolic stability, and electronic properties of the molecule.
The efficient and scalable synthesis of this molecule is therefore a topic of considerable interest. This guide will explore and compare two of the most powerful and versatile methods for C-C bond formation in modern organic synthesis: the Suzuki-Miyaura coupling and the Ullmann reaction.
Route 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that has revolutionized the synthesis of biaryl compounds. It involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. For the synthesis of 3-(3-Chlorophenyl)phenol, two primary disconnection approaches can be envisioned.
Approach A: Coupling of 3-Bromophenol with 3-Chlorophenylboronic Acid
This approach involves the reaction between commercially available 3-bromophenol and 3-chlorophenylboronic acid. The phenolic hydroxyl group can be either protected or left unprotected, depending on the specific reaction conditions and the catalyst system employed.
Causality of Experimental Choices:
-
Catalyst: Palladium catalysts are central to the Suzuki-Miyaura reaction. A combination of a palladium source, such as palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a phosphine ligand is typically used. The ligand stabilizes the palladium center and facilitates the catalytic cycle. The choice of ligand can significantly impact the reaction's efficiency.
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base can influence the reaction rate and yield.
-
Solvent: A variety of solvents can be used, often a mixture of an organic solvent (like toluene, dioxane, or dimethylformamide) and water. The aqueous phase is necessary for dissolving the inorganic base.
Experimental Protocol:
A general procedure for this transformation is as follows:
-
To a reaction vessel, add 3-bromophenol (1.0 eq), 3-chlorophenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., Na₂CO₃, 2.0 eq).
-
Add a degassed solvent system, such as a 4:1 mixture of toluene and water.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to reflux (typically 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-(3-Chlorophenyl)phenol.
Approach B: Coupling of 1-Bromo-3-chlorobenzene with 3-Hydroxyphenylboronic Acid
An alternative Suzuki-Miyaura approach involves the coupling of 1-bromo-3-chlorobenzene with 3-hydroxyphenylboronic acid. This strategy is also viable and relies on the differential reactivity of the C-Br and C-Cl bonds, with the C-Br bond being more susceptible to oxidative addition to the palladium catalyst.
Experimental Protocol:
The experimental setup is similar to Approach A, with the key difference being the starting materials.
-
Combine 1-bromo-3-chlorobenzene (1.0 eq), 3-hydroxyphenylboronic acid (1.2 eq), a palladium catalyst, and a base in a suitable solvent system.
-
Follow the heating, monitoring, workup, and purification steps as described in Approach A.
A Head-to-Head Comparison of Analytical Techniques for 3-(3-Chlorophenyl)phenol
For researchers, scientists, and drug development professionals, the robust and accurate analysis of chemical entities is the bedrock of scientific advancement. This guide provides a comprehensive, head-to-head comparison of the primary analytical techniques for the quantification and characterization of 3-(3-Chlorophenyl)phenol, a molecule of interest in various research and development sectors. This document moves beyond a simple listing of methods to offer a deep dive into the causality behind experimental choices, ensuring that the described protocols are self-validating systems.
Introduction to 3-(3-Chlorophenyl)phenol and its Analytical Significance
3-(3-Chlorophenyl)phenol is a biphenyl derivative containing a chlorine substituent and a hydroxyl group. Its structural complexity and potential for regioisomers necessitate the use of highly specific and sensitive analytical methods for its detection and quantification.[1][2] Accurate analysis is crucial for impurity profiling in pharmaceutical manufacturing, metabolism studies, and environmental monitoring. The choice of analytical technique is dictated by the specific requirements of the study, including the desired sensitivity, selectivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenolic compounds due to its versatility and wide applicability.[3][4][5]
Principle of HPLC
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a moderately polar compound like 3-(3-Chlorophenyl)phenol, reversed-phase HPLC is the most common approach, where a nonpolar stationary phase is used with a polar mobile phase.
Performance Characteristics
HPLC, particularly when coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS), offers excellent performance for the analysis of phenolic compounds.[4][5][6] Key performance indicators include:
-
Linearity: Typically exhibits a high degree of linearity with correlation coefficients (R²) often exceeding 0.99.[3][4]
-
Sensitivity: Limits of Detection (LOD) and Quantitation (LOQ) are generally in the low µg/mL to ng/mL range, depending on the detector.[4][6]
-
Accuracy and Precision: Recovery values are consistently high (often between 98% and 102%), with low relative standard deviations (RSD < 5%), indicating excellent accuracy and precision.[4][5]
Experimental Workflow: HPLC-DAD Analysis
Caption: A typical experimental workflow for the HPLC-DAD analysis of 3-(3-Chlorophenyl)phenol.
Detailed Experimental Protocol: HPLC-DAD
-
Standard Preparation: Prepare a stock solution of 3-(3-Chlorophenyl)phenol (1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol/water mixture) to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3 C18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[5]
-
Mobile Phase: A gradient of acetonitrile and acidified water (e.g., with 0.1% formic acid).[4][5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[4]
-
Detection: Diode-Array Detector monitoring at a wavelength determined by the UV spectrum of 3-(3-Chlorophenyl)phenol (typically around 254 nm and 280 nm for phenolic compounds).[4][5]
-
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of 3-(3-Chlorophenyl)phenol in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For phenolic compounds, derivatization is often employed to increase volatility and improve chromatographic peak shape.[7][8]
Principle of GC-MS
In GC, a sample is vaporized and injected onto the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the gaseous mobile phase and the stationary phase coated on the column walls. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
Performance Characteristics
GC-MS is renowned for its high sensitivity and selectivity.[9]
-
Selectivity: The mass spectrometer provides a unique fragmentation pattern for each compound, acting as a "fingerprint" for identification.
-
Sensitivity: GC-MS can achieve very low detection limits, often in the pg to fg range, especially when using techniques like Selected Ion Monitoring (SIM).[7][9]
-
Versatility: A wide range of chlorophenols can be analyzed, often in a single run.[10][11]
Experimental Workflow: GC-MS Analysis
Caption: A generalized experimental workflow for the GC-MS analysis of 3-(3-Chlorophenyl)phenol.
Detailed Experimental Protocol: GC-MS
-
Standard and Sample Preparation:
-
Prepare standards of 3-(3-Chlorophenyl)phenol in a suitable solvent like hexane or dichloromethane.
-
For samples, perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from the matrix.[12]
-
-
Derivatization:
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[8]
-
Injector: Splitless injection at a temperature of 250-280°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature of around 280-300°C.[10]
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 50-500 or use Selected Ion Monitoring (SIM) for higher sensitivity.
-
-
Data Analysis: Identify the 3-(3-Chlorophenyl)phenol derivative peak by its retention time and mass spectrum. Quantify using an internal or external standard method.
Head-to-Head Comparison of Analytical Techniques
| Feature | HPLC-DAD | GC-MS | Spectrophotometry (UV-Vis) |
| Principle | Differential partitioning between mobile and stationary phases. | Separation based on volatility and partitioning, with mass-based detection. | Measurement of light absorption by the analyte. |
| Selectivity | Moderate to High (depends on chromatographic resolution). | Very High (mass fragmentation pattern is highly specific). | Low (many compounds absorb in the same UV region). |
| Sensitivity (LOD) | ng/mL to µg/mL.[4][6] | pg/mL to ng/mL.[7][9] | µg/mL to mg/mL. |
| Sample Preparation | Simple (dissolution and filtration).[12] | More complex (extraction and derivatization often required).[7][8] | Very simple (dissolution). |
| Throughput | High. | Moderate. | Very High. |
| Cost | Moderate. | High. | Low. |
| Best For | Routine quantification, purity analysis, and stability studies. | Trace analysis, impurity identification, and structural elucidation. | Quick screening and total phenol content estimation. |
Spectroscopic Techniques
While chromatographic techniques are superior for separation and quantification in complex mixtures, spectroscopic methods like UV-Vis and Nuclear Magnetic Resonance (NMR) play a vital role in the structural characterization of 3-(3-Chlorophenyl)phenol.
-
UV-Vis Spectrophotometry: This technique is simple and rapid but lacks specificity. It can be used for preliminary quantification in simple, known matrices or for determining the optimal detection wavelength for HPLC.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unambiguous structural elucidation of 3-(3-Chlorophenyl)phenol and its potential isomers.[14]
Conclusion: Selecting the Right Tool for the Job
The choice of the analytical technique for 3-(3-Chlorophenyl)phenol is a critical decision that should be based on the specific analytical challenge.
-
For routine quality control and quantification in relatively clean matrices, HPLC-DAD is often the most practical and cost-effective choice.
-
When high sensitivity and specificity are paramount, such as in trace-level impurity profiling or bioanalytical studies, GC-MS is the superior technique.
-
Spectroscopic methods are indispensable for structural confirmation and characterization .
By understanding the principles, performance characteristics, and practical workflows of each technique, researchers can confidently select and implement the most appropriate analytical strategy for their needs, ensuring data of the highest quality and integrity.
References
- BenchChem. (2025). Cross-validation of analytical methods for phenolic compounds.
- Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. (2023). Molecules.
- Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. (2013). Journal of Chromatography B.
- Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. (2024). Food Science and Biotechnology.
- (PDF) Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. (2025). ResearchGate.
- Chromatographic Determination of Chlorophenols. (2006). Journal of the Chemical Society of Pakistan.
- Analysis of chlorinated phenols. (n.d.). Agilent Technologies.
- 3-Chlorophenol. (n.d.). PubChem.
- (PDF) Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. (2025). ResearchGate.
- Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization with 3-Chlorocarbonyl-6,7-dimethoxy-1- methyl-2(1H)-quinoxalinone. (n.d.). Scientific Research Publishing.
- Trace analysis of chlorophenolics using triple quadrupole GC-MS. (n.d.). Pragolab.
- Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. (n.d.). Thermo Fisher Scientific.
- Extraction and Determination of Three Chlorophenols by Hollow Fiber Liquid Phase Microextraction - Spectrophotometric Analysis, and Evaluation Procedures Using Mean Centering of Ratio Spectra Method. (2025). ResearchGate.
- Separation of Some Halogenated Phenols by GC-MS. (n.d.). Asian Journal of Chemistry.
- 3-Chlorophenol(108-43-0) 1H NMR spectrum. (n.d.). ChemicalBook.
- 3-(3-Chlorophenyl)phenol. (n.d.). PubChem.
- Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. (2012). Agilent Technologies.
- 3-[3-Chloro-2-(4-chlorophenyl)propyl]phenol. (n.d.). PubChem.
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Safety Operating Guide
A Researcher's Comprehensive Guide to Handling 3-(3-Chlorophenyl)phenol: From Hazard Assessment to Disposal
For the diligent researcher, scientist, or drug development professional, the safe handling of chemical reagents is paramount. This guide provides an in-depth, procedural framework for managing 3-(3-Chlorophenyl)phenol in the laboratory, ensuring both personal safety and experimental integrity. Moving beyond a simple checklist, we will explore the causality behind each recommendation, empowering you to make informed safety decisions.
Understanding the Hazard: Why 3-(3-Chlorophenyl)phenol Demands Respect
3-(3-Chlorophenyl)phenol belongs to the chlorophenol family, a group of compounds recognized for their potential toxicity.[1] The hazards associated with this substance are multifaceted, stemming from its corrosive and toxic properties.[2] It is classified as harmful if swallowed, in contact with skin, or inhaled.[3][4][5]
The primary danger lies in its ability to be absorbed through the skin, often with an anesthetic effect that can delay the perception of a chemical burn.[6] Systemic absorption can lead to severe health effects, potentially impacting the central nervous system, liver, and kidneys.[2][7] Therefore, preventing direct contact is the most critical aspect of its handling.
Table 1: Hazard Profile of 3-(3-Chlorophenyl)phenol and Related Compounds
| Hazard Classification | Description | Supporting Sources |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [3][4][5] |
| Skin Corrosion/Irritation | Can cause skin irritation and chemical burns. Phenols, in general, are corrosive. | [2][6] |
| Eye Damage/Irritation | Risk of serious eye injury. | [6][8] |
| Systemic Toxicity | Absorbed phenol can act as a systemic toxin, affecting organs like the liver and kidneys. | [2][7] |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects. | [3][8][9] |
The Core of Protection: A Multi-Layered PPE Strategy
A robust Personal Protective Equipment (PPE) strategy is not just about wearing gear; it's about selecting the right gear for the specific task and understanding its limitations. For 3-(3-Chlorophenyl)phenol, a multi-layered approach is essential to create redundant barriers of protection.
Engineering Controls: Your First Line of Defense
Before any PPE is donned, engineering controls must be in place. All work with 3-(3-Chlorophenyl)phenol, including weighing, preparing solutions, and performing reactions, must be conducted within a certified chemical fume hood.[7][10][11] This is non-negotiable, as it mitigates the risk of inhaling harmful vapors and aerosols. When centrifuging solutions containing this compound, always use sealed safety cups and allow aerosols to settle for several minutes before opening the rotor within the fume hood.[7][11]
Personal Protective Equipment: A Detailed Breakdown
The selection of PPE should be guided by a thorough risk assessment of the specific procedure being performed. The following represents the minimum required PPE.
Given that dermal absorption is a primary route of exposure, glove selection is critical. A single pair of standard nitrile examination gloves is insufficient.
-
Protocol for Hand Protection:
-
Inner Glove: Don a standard pair of nitrile exam gloves. This provides a base layer of protection.
-
Outer Glove: Over the nitrile gloves, wear a pair of heavier-duty gloves with proven resistance to phenols and chlorinated compounds. Recommended materials include:
-
Regular Inspection and Replacement: Before each use, visually inspect the outer gloves for any signs of degradation, such as discoloration, swelling, or cracking. Change gloves frequently, and immediately if contamination is suspected.[7] The breakthrough time of the glove material must be considered for prolonged tasks.
-
-
Minimum Requirement: ANSI-approved safety glasses with side shields must be worn for all tasks.[7]
-
Enhanced Protection: When there is any risk of a splash—such as when transferring liquids, preparing solutions, or working with larger quantities—protection must be escalated. In these scenarios, wear chemical splash goggles. For maximum protection, a full-face shield should be worn over the chemical splash goggles.[7][10][12]
-
Laboratory Coat: A fully buttoned, long-sleeved lab coat is mandatory.[7][10]
-
Apron: For procedures with a higher splash potential, a chemically resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[7]
-
Personal Clothing: Long pants and closed-toe shoes are required at all times in the laboratory where this chemical is handled.[7][10]
When engineering controls (i.e., the fume hood) are functioning correctly, respiratory protection is typically not required. However, in the event of a large spill or a failure of ventilation, a fit-tested respirator with an organic vapor (Type A) cartridge combined with a particulate filter (P3) may be necessary for emergency response personnel.[10][12]
Operational Plan: Safe Handling from Start to Finish
A clear, step-by-step operational plan minimizes the risk of accidental exposure.
Workflow for Handling 3-(3-Chlorophenyl)phenol
Caption: Workflow for Safely Handling 3-(3-Chlorophenyl)phenol.
Emergency Response: Plan for the Unexpected
Even with meticulous planning, accidents can happen. A clear and practiced emergency plan is crucial.
Spill Response
For a minor spill contained within the fume hood:
-
Alert Personnel: Inform others in the lab of the spill.
-
Ensure PPE: Verify you are wearing the appropriate PPE, including double gloves, goggles, a face shield, and a chemically resistant apron.[10]
-
Absorb Spill: Cover the spill with an inert absorbent material like vermiculite or a commercial chemical absorbent. Do not use paper towels for liquid spills initially, as this can increase the surface area for evaporation.[10]
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[13]
-
Decontaminate: Wipe the spill area with a suitable solvent (follow your institution's guidelines), followed by soap and water.
-
Dispose of Materials: All materials used for cleanup must be disposed of as hazardous waste.[11]
For a major spill, evacuate the area immediately and contact your institution's emergency response team.
First Aid for Exposure
Immediate and correct first aid is critical to minimizing injury from phenol exposure.[6]
-
Skin Contact:
-
Immediately remove all contaminated clothing.[12]
-
Flush the affected area with copious amounts of water for at least 15-20 minutes in a safety shower.[9][12]
-
Specialized Treatment: After the initial water flush, treatment with low-molecular-weight polyethylene glycol (PEG 300 or 400) is highly recommended to neutralize residual phenol.[6] If PEG is not available, continue flushing with water.
-
Seek immediate medical attention.[12]
-
-
Eye Contact:
-
Inhalation:
-
Ingestion:
Disposal Plan: Responsible Waste Management
3-(3-Chlorophenyl)phenol and all materials contaminated with it are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[3][14]
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemically compatible hazardous waste container.[11]
-
Solid Waste: All contaminated solid waste (e.g., pipette tips, gloves, absorbent materials) must be collected in a separate, puncture-proof, and clearly labeled hazardous waste container.[11][15]
-
Do Not: Never dispose of this chemical or its waste down the drain.[11][13] It is toxic to aquatic life.[3]
Disposal should be carried out through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[13]
By integrating this comprehensive safety and handling framework into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with 3-(3-Chlorophenyl)phenol, fostering a culture of safety and scientific excellence.
References
-
Chlorophenols (EHC 93, 1989) . INCHEM. [Link]
-
for the SAFE USE of PHENOL . Cefic. [Link]
-
Phenol Standard Operating Procedure . Yale Environmental Health & Safety. [Link]
-
Understanding Phenolic Edge Protection Resin: Features, Benefits, and Safety Precautions . KINTEK SOLUTION. [Link]
-
Working Safely with Phenol Guideline . The University of Queensland. [Link]
-
3-CHLOROPHENOL FOR SYNTHESIS MSDS . Loba Chemie. [Link]
-
Phenol, Chloroform, or TRIzol™ Waste Disposal . The University of Tennessee Health Science Center. [Link]
-
3-CHLOROPHENOL HAZARD SUMMARY . New Jersey Department of Health. [Link]
-
Safety Data Sheet: 3-Chlorophenol . Carl ROTH. [Link]
-
Toxicological Profile for Chlorophenols . Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]
-
How can I dispose phenol? . ResearchGate. [Link]
-
Safety data sheet . CPAChem. [Link]
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. nj.gov [nj.gov]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. fr.cpachem.com [fr.cpachem.com]
- 6. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. lobachemie.com [lobachemie.com]
- 10. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 11. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 12. petrochemistry.eu [petrochemistry.eu]
- 13. echemi.com [echemi.com]
- 14. Chlorophenols (EHC 93, 1989) [inchem.org]
- 15. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
